Estriol-d3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C18H24O3 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC名 |
(8S,13S,17S)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13?,14-,15?,16?,17+,18-/m0/s1/i3D,8D,17D |
InChIキー |
PROQIPRRNZUXQM-RMIGZINOSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthesis of Estriol-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant biological context of Estriol-d3. This deuterated analog of estriol serves as a crucial internal standard for its quantitative analysis by mass spectrometry in various biological matrices.
Chemical and Physical Properties
This compound, the deuterium-labeled form of estriol, shares very similar physical and chemical properties with its non-labeled counterpart, with the primary difference being its increased molecular weight due to the presence of three deuterium atoms.[1] It is commonly used as an internal standard in clinical mass spectrometry for monitoring estriol levels.[2] The properties of both this compound and Estriol are summarized below for comparison.
| Property | This compound | Estriol | References |
| IUPAC Name | (8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol | (8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | [3] |
| Synonyms | (16α,17β)-Estra-1,3,5[4]-triene-3,16,17-triol-d3 | Oestriol, E3, 16α-Hydroxyestradiol | [5][6] |
| Molecular Formula | C₁₈H₂₁D₃O₃ | C₁₈H₂₄O₃ | [3][5] |
| Molecular Weight | 291.40 g/mol | 288.38 g/mol | [3][5] |
| CAS Number | 79037-36-8 | 50-27-1 | [1][3] |
| Appearance | White crystalline powder | Odorless white crystals | [3] |
| Melting Point | Not specified, but expected to be very similar to Estriol | 280-282 °C | [3] |
| Boiling Point | Not specified, but expected to be very similar to Estriol | ~469 °C (estimated) | [3] |
| Solubility | Soluble in DMSO and ethanol; sparingly soluble in aqueous buffers | Soluble in ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | [7] |
Synthesis of this compound
The synthesis of this compound can be approached by first synthesizing the non-labeled estriol molecule and then introducing deuterium atoms, or by using deuterated reagents in the final steps of the synthesis. A common route for the synthesis of estriol starts from estrone.[8][9] The introduction of deuterium can be achieved through various methods, including acid-catalyzed H/D exchange on the aromatic ring.[10]
Overall Synthesis Scheme
The following scheme outlines a plausible multi-step synthesis of this compound starting from estrone.
Caption: A plausible synthetic workflow for this compound starting from Estrone.
Detailed Experimental Protocols
The following protocols are based on established chemical transformations for the synthesis of estriol and general methods for deuterium labeling of steroids.[9][11]
Step 1: Synthesis of 16α-Hydroxyestrone from Estrone [9]
-
Protection of Estrone: Estrone is first reacted with isopropenyl acetate in the presence of an acid catalyst like p-toluenesulfonic acid to form an estraene diacetate compound. This step protects the hydroxyl and ketone groups.
-
Bromination: The resulting diacetate compound is then reacted with N-bromosuccinimide (NBS) in acetone at low temperatures (e.g., -15°C) to introduce a bromine atom at the 16-position, yielding 16-bromo-acetic-acid estrone.
-
Formation of a Ketal and Hydroxylation: The 16-bromo intermediate is treated with sodium hydroxide in methanol. This reaction leads to the formation of a 17,17-dimethoxy ketal and is followed by the substitution of the bromine atom with a hydroxyl group.
-
Hydrolysis: The 17,17-dimethoxy-estradiol is then hydrolyzed with an acid, such as hydrochloric acid, to remove the ketal and yield 16α-hydroxyestrone.[12]
Step 2: Reduction of 16α-Hydroxyestrone to Estriol [8]
-
Reduction: 16α-hydroxyestrone is dissolved in a suitable solvent mixture (e.g., methanol and dioxane).
-
A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added portion-wise while maintaining a controlled temperature.
-
The reaction is stirred for several hours at room temperature.
-
Upon completion, the reaction is worked up by acidification, followed by filtration and washing of the precipitated solid.
-
The crude product can be purified by recrystallization from a suitable solvent like acetone to yield pure estriol.
Step 3: Deuteration of Estriol to this compound
-
Acid-Catalyzed H/D Exchange: To introduce deuterium atoms at positions 2 and 4 of the aromatic A-ring, estriol can be subjected to an acid-catalyzed hydrogen-deuterium exchange. This can be achieved by treating estriol with a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterated water (D₂O) or another suitable deuterated solvent.[10] The reaction conditions (temperature and time) would need to be optimized to achieve the desired level of deuteration without causing side reactions.
-
Deuterium Labeling at C16: For labeling at the C16 position, a different strategy might be employed earlier in the synthesis, for example, by using a deuterated reducing agent in the reduction of a 16-keto precursor. However, commercial this compound is often labeled on the aromatic ring.[5]
-
Purification: After the deuteration reaction, the product is isolated and purified using standard techniques like chromatography to yield this compound.
Spectral Data
While specific experimental spectra for this compound are not widely published, the expected data can be inferred from the known spectra of estriol.
| Spectral Data | Expected Observations for this compound |
| Mass Spectrometry (MS) | The molecular ion peak in the mass spectrum of this compound would be observed at an m/z value of 3 units higher than that of unlabeled estriol due to the presence of three deuterium atoms.[4][13] |
| ¹H NMR Spectroscopy | In the ¹H NMR spectrum of this compound (specifically 2,4,17-trideuterio-estriol), the signals corresponding to the protons at positions 2, 4, and 17 would be absent or significantly reduced in intensity compared to the spectrum of unlabeled estriol. |
| ¹³C NMR Spectroscopy | The ¹³C NMR spectrum of this compound would be very similar to that of estriol. However, the signals for the carbon atoms directly bonded to deuterium (C-2, C-4, and C-17) may show a slight upfield shift and may appear as multiplets due to C-D coupling.[14] |
Biological Context and Signaling Pathways
Estriol is one of the three major endogenous estrogens, the others being estradiol and estrone.[6] It is considered a weak estrogen and is produced in significant amounts during pregnancy.[6]
Mechanism of Action
Estriol exerts its biological effects by binding to estrogen receptors (ERs), primarily ERα and ERβ, which are nuclear hormone receptors.[7] The binding of estriol to these receptors initiates a cascade of events leading to the regulation of gene expression.
Caption: Simplified signaling pathway of Estriol via estrogen receptors.
Role of this compound
It is important to note that this compound is primarily synthesized for use as an internal standard in analytical chemistry, particularly in isotope dilution mass spectrometry.[2][15] Its deuteration allows for its differentiation from the naturally occurring, non-labeled estriol in biological samples, enabling accurate quantification. The biological activity and signaling pathways of this compound are presumed to be identical to those of unlabeled estriol, but it is not used for therapeutic or in vivo functional studies.
References
- 1. This compound (estriol d3) | Endogenous Metabolite | 79037-36-8 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Estriol | C18H24O3 | CID 5756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. Estriol (2,4,16-Dâ, 98%) CP 96%- Cambridge Isotope Laboratories, DLM-8586-0.005 [isotope.com]
- 6. Estriol - Wikipedia [en.wikipedia.org]
- 7. Estriol | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 8. Estriol synthesis - chemicalbook [chemicalbook.com]
- 9. CN105111266A - Novel estriol preparing method - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 16α-Hydroxyestrone - Wikipedia [en.wikipedia.org]
- 13. Measurement of unconjugated estriol in serum by liquid chromatography-tandem mass spectrometry and assessment of the accuracy of chemiluminescent immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uregina.ca [uregina.ca]
- 15. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Estriol-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Estriol-d3, a deuterated analog of the natural estrogen, estriol. This document is intended to serve as a vital resource for professionals in research and development who utilize stable isotope-labeled compounds in their work.
This compound is primarily employed as an internal standard in analytical chemistry, particularly in quantitative mass spectrometry-based assays for the determination of estriol levels in biological matrices.[1][2] Its utility stems from its chemical near-identity to the endogenous analyte, with the key distinction of a higher mass due to deuterium enrichment. This allows for precise and accurate quantification, correcting for variations during sample preparation and analysis.
Core Physical and Chemical Data
The fundamental properties of this compound are summarized in the table below, providing a consolidated reference for laboratory use.
| Property | Data | References |
| IUPAC Name | (8R,9S,13S,14S,16R,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol | [3][4][5][6] |
| Synonyms | Estriol D3 (2,4,17-D3), (16α,17β)-Estra-1,3,5[7]-triene-3,16,17-triol-d3, Acifemine-d3 | [8][9][10] |
| CAS Number | 79037-36-8 | [3][4][5][6][8][9][10] |
| Unlabeled CAS Number | 50-27-1 | [3][5] |
| Molecular Formula | C₁₈H₂₁D₃O₃ | [8][9][10][11] |
| Molecular Weight | 291.40 g/mol | [3][4][6][8][10][11] |
| Exact Mass | 291.19137486 Da | [4] |
| Appearance | White to off-white solid | [6][7] |
| Melting Point | 280 - 286 °C | [6] |
| Solubility | DMSO: 250 mg/mL (857.93 mM) Water: < 0.1 mg/mL (insoluble) | [1] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years In Solvent: -80°C for 6 months, -20°C for 1 month | [6][12] |
| Purity | >95% (as determined by HPLC) | [3] |
| log Pow (Octanol/Water) | 2.45 |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not always published by manufacturers. However, the following represents standard methodologies for determining the key properties outlined above.
1. Melting Point Determination (Capillary Method)
-
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
-
Methodology: A small amount of finely powdered this compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is increased at a slow, controlled rate. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting point range.
2. Solubility Assessment
-
Objective: To determine the solubility of this compound in various solvents.
-
Methodology: A known volume of the solvent (e.g., DMSO, water) is maintained at a constant temperature. Small, pre-weighed portions of this compound are added incrementally with constant agitation (e.g., stirring or sonication). The process is continued until a saturated solution is achieved, and solid material is observed to persist. The total mass of dissolved solute is used to calculate the solubility, often expressed in mg/mL or molarity. For sparingly soluble compounds in aqueous media, techniques like HPLC or mass spectrometry may be used to quantify the concentration in the supernatant after equilibration.
3. Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify the main component from any impurities.
-
Methodology: A standard solution of this compound is prepared in a suitable solvent. This solution is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A mobile phase gradient (e.g., a mixture of acetonitrile and water) is used to elute the compounds. Detection is typically performed using a UV detector. The purity is calculated by dividing the peak area of this compound by the total area of all observed peaks.
4. Structural Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
-
Objective: To confirm the molecular weight and the specific locations of deuterium labeling.
-
Methodology:
-
MS: High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental and isotopic composition.
-
NMR: ¹H and ¹³C NMR spectra are acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the 2, 4, and 17 positions of the estriol structure, along with the overall spectral pattern, confirms the successful and specific deuteration.
-
Mandatory Visualizations
Workflow for Quantitative Analysis using this compound
The primary application of this compound is as an internal standard in quantitative analytical methods. The following diagram illustrates a typical workflow for the analysis of estriol in a biological sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: A typical experimental workflow for the quantification of estriol using this compound.
Biological Context: Simplified Estrogen Signaling
While this compound's primary role is analytical, its non-deuterated counterpart, estriol, is a biologically active estrogen. Estriol exerts its effects by binding to estrogen receptors (ERs), which are ligand-activated transcription factors. The simplified diagram below illustrates the general mechanism of nuclear estrogen receptor signaling.
Caption: A simplified diagram of the nuclear estrogen receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 79037-36-8 | LGC Standards [lgcstandards.com]
- 4. This compound | C18H24O3 | CID 46781512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Estriol D3 (2,4,17-D3) | CAS 79037-36-8 | LGC Standards [lgcstandards.com]
- 6. This compound (estriol d3) | Endogenous Metabolite | 79037-36-8 | Invivochem [invivochem.com]
- 7. Estradiol-d3 (Estradiol Valerate EP Impurity A-d3, Estriol… [cymitquimica.com]
- 8. vivanls.com [vivanls.com]
- 9. BioOrganics [bioorganics.biz]
- 10. scbt.com [scbt.com]
- 11. This compound-1 Datasheet DC Chemicals [dcchemicals.com]
- 12. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Synthesis of Deuterated Estriol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for deuterated estriol, a critical tool in metabolism, pharmacokinetic, and mechanistic studies. Due to the limited availability of a direct, published protocol for the synthesis of deuterated estriol, this guide outlines a robust multi-step synthesis adapted from established methods for the preparation of estriol and the deuteration of related steroid precursors. The methodologies presented herein are intended to provide a foundational framework for researchers to produce high-purity deuterated estriol for in-vitro and in-vivo applications.
Introduction
Estriol (E3) is one of the three major endogenous estrogens in humans. The use of stable isotope-labeled internal standards, such as deuterated estriol, is indispensable for accurate quantification in mass spectrometry-based bioanalytical methods.[1][2] Deuteration can also strategically modify the metabolic profile of a drug, potentially enhancing its pharmacokinetic properties.[3] This guide details a feasible synthetic route to deuterated estriol, focusing on a five-step process commencing from estrone.
Proposed Synthetic Pathway
The proposed synthesis for deuterated estriol initiates with commercially available estrone and proceeds through a series of transformations to introduce the 16α-hydroxyl group, followed by a final reduction step using a deuterium source to install the deuterium atom(s) at the C17 position. This pathway is an adaptation of a known method for the synthesis of unlabeled estriol.[4]
Experimental Workflow
The overall workflow for the synthesis of deuterated estriol is depicted below.
Caption: Proposed five-step synthesis of deuterated estriol from estrone.
Detailed Experimental Protocols
The following protocols are adapted from the synthesis of unlabeled estriol and common deuteration techniques for steroids.[4][5] Researchers should optimize these conditions for their specific laboratory settings.
Step 1: Synthesis of Estraene Diacetate Compound
-
Reaction Setup: To a solution of estrone (1.0 eq) in isopropenyl acetate (10.0 eq), add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the excess isopropenyl acetate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 16-Bromo-acetic acid estrone
-
Reaction Setup: Dissolve the estraene diacetate compound (1.0 eq) in a suitable solvent such as acetone. Cool the solution to -15 °C.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) and acetic acid (0.2 eq) to the cooled solution.
-
Reaction Conditions: Maintain the reaction at -10 to -20 °C and stir for several hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 3: Synthesis of 17,17-Dimethoxy Estradiol
-
Reaction Setup: Dissolve the 16-bromo-acetic acid estrone (1.0 eq) in methanol.
-
Reagent Addition: Add sodium hydroxide (NaOH) (excess) portion-wise to the solution.
-
Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete as indicated by TLC.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a suitable acid. Remove the solvent under reduced pressure. Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography.
Step 4: Synthesis of 16α-Hydroxy estrone
-
Reaction Setup: Dissolve the 17,17-dimethoxy estradiol (1.0 eq) in a suitable solvent mixture (e.g., acetone/water).
-
Reagent Addition: Add a catalytic amount of hydrochloric acid (HCl).
-
Reaction Conditions: Stir the reaction at room temperature, monitoring the hydrolysis by TLC.
-
Work-up and Purification: Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution). Remove the organic solvent under reduced pressure and extract the aqueous layer with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product can be purified by column chromatography.
Step 5: Synthesis of Deuterated Estriol
-
Reaction Setup: Dissolve 16α-hydroxy estrone (1.0 eq) in a deuterated solvent such as methanol-d4 or a mixture of THF and D₂O.
-
Reagent Addition: Cool the solution to 0 °C and add sodium borodeuteride (NaBD₄) (1.1 eq) portion-wise.
-
Reaction Conditions: Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of deuterated water (D₂O) or a deuterated acid (e.g., DCl in D₂O). Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final deuterated estriol can be purified by column chromatography or preparative HPLC to achieve high purity.
Data Presentation
The following tables summarize the expected materials and potential outcomes of the synthesis.
Table 1: Reagents and Materials
| Step | Key Reagents and Solvents |
| 1 | Estrone, Isopropenyl acetate, p-Toluenesulfonic acid, Silica gel |
| 2 | Estraene Diacetate, N-Bromosuccinimide, Acetic acid, Acetone |
| 3 | 16-Bromo-acetic acid estrone, Sodium hydroxide, Methanol |
| 4 | 17,17-Dimethoxy Estradiol, Hydrochloric acid, Acetone, Water |
| 5 | 16α-Hydroxy estrone, Sodium borodeuteride (NaBD₄), Methanol-d₄, D₂O |
Table 2: Expected Yields and Purity
| Step | Product | Expected Yield (%) | Expected Deuterium Incorporation (%) |
| 1 | Estraene Diacetate Compound | >90 | N/A |
| 2 | 16-Bromo-acetic acid estrone | 70-80 | N/A |
| 3 | 17,17-Dimethoxy Estradiol | 60-70 | N/A |
| 4 | 16α-Hydroxy estrone | >80 | N/A |
| 5 | Deuterated Estriol | 70-90 | >98 |
Note: Yields are estimates based on similar reactions and will require optimization.
Table 3: Characterization Data for Deuterated Estriol (d-Estriol)
| Analysis | Expected Results |
| ¹H NMR | Disappearance or significant reduction of the signal corresponding to the C17-H proton. Other proton signals should remain consistent with the estriol structure. |
| Mass Spec (ESI-MS) | Molecular ion peak corresponding to the mass of estriol plus the number of incorporated deuterium atoms (e.g., [M+D-H]⁻ or [M+D]⁺). |
| Purity (HPLC) | >98% |
Estriol Signaling Pathway
Deuterated estriol is a valuable tool for studying the mechanism of action of estriol. Estriol exerts its biological effects primarily through binding to estrogen receptors (ERs), ERα and ERβ. The following diagram illustrates the classical nuclear-initiated signaling pathway.
Caption: Classical nuclear signaling pathway of estriol.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis of deuterated estriol for research purposes. By adapting established synthetic methodologies for estriol and leveraging common deuteration techniques, researchers can produce high-purity, isotopically labeled estriol. The availability of such a compound will facilitate more precise and reliable quantitative bioanalysis and enable deeper investigations into the pharmacology and metabolism of this important endogenous estrogen. It is recommended that each step of the synthesis be carefully optimized and the final product thoroughly characterized to ensure its suitability for its intended research applications.
References
- 1. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105111266A - Novel estriol preparing method - Google Patents [patents.google.com]
- 5. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Anchor: A Technical Guide to Deuterated Estriol as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in complex biological matrices, the accuracy of measurements is paramount. The challenges of sample loss during preparation, variations in instrument response, and matrix-induced signal suppression or enhancement necessitate a reliable method of normalization. This is where the internal standard becomes an indispensable tool. Among the gold standards for internal standards, deuterated compounds, such as deuterated estriol, offer a near-perfect solution for the quantification of their endogenous counterparts. This technical guide delves into the mechanism of action of deuterated estriol as an internal standard, providing a comprehensive overview of its application, supported by experimental protocols and quantitative data.
The Core Mechanism: Why Deuterated Estriol Excels as an Internal Standard
The efficacy of deuterated estriol as an internal standard is rooted in its fundamental physicochemical properties, which are nearly identical to those of natural estriol. The substitution of one or more hydrogen atoms with its heavier, stable isotope, deuterium, results in a molecule that behaves almost identically to the analyte of interest throughout the analytical process, with the critical exception of its mass-to-charge ratio (m/z).
Key Attributes of Deuterated Estriol as an Internal Standard:
-
Co-elution with Analyte: In chromatographic systems like Liquid Chromatography (LC) and Gas Chromatography (GC), deuterated estriol exhibits virtually the same retention time as endogenous estriol. This co-elution is crucial because it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same point in time, allowing for accurate correction.[1]
-
Identical Extraction Recovery: During sample preparation, which can involve steps like liquid-liquid extraction or solid-phase extraction, deuterated estriol and estriol will have the same partitioning behavior and recovery rates.[1] Any loss of the analyte during this process will be mirrored by a proportional loss of the internal standard.
-
Similar Ionization Efficiency: In the ion source of a mass spectrometer, the deuterated and non-deuterated forms of estriol ionize with the same efficiency.[1] This is because the isotopic substitution has a negligible effect on the molecule's ability to gain or lose a charge.
-
Distinct Mass-to-Charge Ratio: The increased mass due to the presence of deuterium atoms allows the mass spectrometer to differentiate between the analyte and the internal standard. This mass difference is the cornerstone of its utility, enabling separate quantification of the two species.
This combination of near-identical chemical and physical behavior with a distinct mass allows deuterated estriol to act as a reliable anchor, correcting for variations at every stage of the analytical workflow. The ratio of the analyte signal to the internal standard signal provides a normalized value that is directly proportional to the analyte's concentration, independent of many experimental fluctuations.
Quantitative Data Summary
The use of deuterated estriol as an internal standard has been validated in numerous studies for the quantification of estriol in various biological matrices. The following tables summarize typical validation parameters from liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods.
Table 1: Typical Validation Parameters for Estriol Quantification using Deuterated Estriol Internal Standard in LC-MS/MS Methods
| Parameter | Typical Performance | Reference(s) |
| Linearity (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.16 - 2.0 pg/mL | |
| Inter-day Precision (%CV) | < 10% | [2] |
| Intra-day Precision (%CV) | < 9% | |
| Accuracy (%Bias) | Within ±15% | [3] |
| Recovery | 88% - 108% | [4] |
Table 2: Typical Validation Parameters for Estriol Quantification using Deuterated Estriol Internal Standard in GC-MS Methods
| Parameter | Typical Performance | Reference(s) |
| Linearity (r²) | > 0.99 | [5] |
| Lower Limit of Quantification (LLOQ) | 10 - 13 pg/mL | [3][5] |
| Inter-day Precision (%CV) | < 7% | [5] |
| Intra-day Precision (%CV) | < 5% | [5] |
| Accuracy (%Bias) | Within ±14% | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of analytical methods using deuterated estriol as an internal standard. Below are representative protocols for both LC-MS/MS and GC-MS analysis.
LC-MS/MS Method for Estriol in Human Serum
This protocol provides a general workflow for the quantification of estriol in serum using a deuterated internal standard.
1. Materials and Reagents:
-
Estriol certified reference standard
-
Deuterated estriol (e.g., Estriol-d2 or Estriol-d4) certified reference standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid or ammonium hydroxide
-
Hexane and ethyl acetate (for extraction)
-
Human serum (for calibration curve and quality controls)
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of serum sample, calibrator, or quality control, add 50 µL of the deuterated estriol internal standard working solution (concentration will depend on the expected analyte levels and instrument sensitivity).
-
Vortex mix for 10 seconds.
-
Add 1 mL of a hexane:ethyl acetate (90:10, v/v) mixture.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water).
-
Vortex mix and transfer to an autosampler vial for injection.
3. LC-MS/MS Instrument Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water or 0.2 mM ammonium fluoride.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A typical gradient would start at a lower percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Estriol: Precursor ion (Q1) m/z 287.2 -> Product ion (Q3) m/z 145.1
-
Deuterated Estriol (e.g., d2): Precursor ion (Q1) m/z 289.2 -> Product ion (Q3) m/z 147.1
-
GC-MS Method for Estriol in Urine
This protocol outlines a typical procedure for estriol analysis in urine by GC-MS, which requires a derivatization step to improve volatility and thermal stability.
1. Materials and Reagents:
-
Estriol certified reference standard
-
Deuterated estriol (e.g., [2,4-2H2]estriol) certified reference standard
-
Hydrochloric acid or beta-glucuronidase/sulfatase for hydrolysis
-
Diethyl ether for extraction
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5]
-
GC-grade solvents (e.g., pyridine, hexane)
2. Sample Preparation:
-
To 1 mL of urine, add a known amount of deuterated estriol internal standard.
-
Hydrolysis (to measure total estriol): Add 0.1 mL of concentrated HCl and heat at 100°C for 20 minutes to hydrolyze conjugated estriol. Alternatively, for enzymatic hydrolysis, incubate with β-glucuronidase/sulfatase.[6]
-
Cool the sample and adjust the pH to ~5.0 with NaOH.
-
Extraction: Add 5 mL of diethyl ether and vortex for 1 minute. Centrifuge and collect the ether layer. Repeat the extraction.
-
Combine the ether extracts and wash with a sodium bicarbonate solution and then with water.
-
Evaporate the ether to dryness under nitrogen.
-
Derivatization: Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dry residue.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool to room temperature before injection.
3. GC-MS Instrument Parameters:
-
GC System: A gas chromatograph with a capillary column.
-
Column: A non-polar or semi-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 - 280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 180°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280-300°C).
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Selected Ion Monitoring (SIM) or MRM:
-
Estriol-tri-TMS: m/z 504 (molecular ion).[5]
-
[2,4-2H2]estriol-tri-TMS: m/z 506 (molecular ion).
-
Visualizations
The following diagrams illustrate the logical relationships and workflows discussed in this guide.
Caption: Logical relationship of deuterated estriol as an internal standard.
Caption: Experimental workflow for LC-MS/MS analysis of estriol.
Potential Challenges and Considerations
While deuterated internal standards are robust, researchers should be aware of potential pitfalls:
-
Isotopic Exchange: Deuterium atoms, particularly those on hydroxyl or enolizable positions, can sometimes exchange with protons from the solvent or matrix, a phenomenon known as "back-exchange."[1][7] This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal. Using standards with deuterium labels on stable carbon positions minimizes this risk.
-
Interference from Natural Isotopes: The analyte itself has a natural isotopic distribution (e.g., due to the presence of ¹³C). At high analyte concentrations, the M+2 peak of the analyte may interfere with the signal of a d2-labeled internal standard.[8] Using an internal standard with a higher degree of deuteration (e.g., d4 or d5) can mitigate this issue by shifting its mass further from the analyte's isotopic cluster.
-
Purity of the Standard: It is crucial to use a high-purity deuterated standard that is free from contamination with the unlabeled analyte. The presence of the unlabeled analyte as an impurity will lead to an overestimation of the endogenous concentration.
Conclusion
Deuterated estriol serves as an exemplary internal standard for the accurate and precise quantification of endogenous estriol. Its mechanism of action relies on the principle of isotopic dilution, where it behaves nearly identically to the analyte throughout the analytical process, correcting for experimental variability while being distinguishable by mass spectrometry. By understanding the core principles, employing validated experimental protocols, and being mindful of potential challenges, researchers can leverage the power of deuterated estriol to achieve high-quality, reliable data in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Measurement of 17β-Estradiol, 17α-Estradiol and Estrone by GC–Isotope Dilution MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activities of Estriol-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estriol-d3 (E3-d3) is the deuterated isotopologue of Estriol (E3), a naturally occurring human estrogen. While Estriol itself has been the subject of extensive research, particularly concerning its role in pregnancy and its potential therapeutic applications in menopausal hormone therapy and autoimmune diseases, there is a significant lack of publicly available data on the specific biological activities of this compound. Its primary and well-documented application is as an internal standard for the accurate quantification of Estriol in biological matrices using mass spectrometry. This technical guide provides a comprehensive overview of the known biological activities of the parent compound, Estriol, and discusses the theoretical implications of deuteration on its biological profile based on the kinetic isotope effect. Detailed experimental protocols for assays relevant to characterizing estrogenic compounds are also provided, alongside visualizations of the key signaling pathways through which Estriol exerts its effects.
Introduction to this compound
This compound is a stable, non-radioactive, isotopically labeled form of Estriol where three hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, a property that is leveraged in analytical chemistry.
The primary rationale for the synthesis and use of deuterated compounds in pharmacology is to modulate the pharmacokinetic properties of a drug. The substitution of hydrogen with deuterium can strengthen the chemical bond (C-D vs. C-H), which can slow down metabolic processes that involve the cleavage of this bond. This phenomenon, known as the deuterium kinetic isotope effect (KIE) , can potentially lead to a longer drug half-life, increased systemic exposure, and a more favorable side-effect profile by altering the formation of metabolites.[1]
Despite these theoretical advantages, there is a notable absence of published studies that have directly investigated the receptor binding affinity, in vitro functional activity, or in vivo pharmacokinetic and pharmacodynamic profiles of this compound in comparison to Estriol. Therefore, its biological activities are inferred from the extensive body of research on Estriol.
Biological Activities of the Parent Compound: Estriol (E3)
Estriol is one of the three major endogenous estrogens, alongside estradiol (E2) and estrone (E1). It is considered a weak estrogen due to its lower binding affinity for the estrogen receptors (ERs) compared to estradiol.
Receptor Binding and Functional Activity
Estriol exerts its biological effects primarily through binding to and activating two subtypes of the estrogen receptor: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[1] Some studies suggest that Estriol may have a preferential binding affinity for ERβ.[1] In addition to the nuclear estrogen receptors, Estriol has been shown to act as an antagonist at the G protein-coupled estrogen receptor (GPER).[1]
The biological response to Estriol is complex and can vary depending on the tissue and the presence of other estrogens. On its own, it acts as an estrogen agonist. However, in the presence of the more potent estradiol, it can exhibit antagonistic effects by competing for receptor binding.[1]
Signaling Pathways
The biological effects of Estriol are mediated through multiple signaling pathways upon binding to its receptors.
-
Classical (Genomic) Pathway: Upon binding Estriol, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is responsible for the long-term effects of estrogens.
-
Non-Genomic Pathway: Estriol can also initiate rapid signaling events through membrane-associated estrogen receptors, including a subpopulation of nuclear ERs located at the plasma membrane and the G protein-coupled estrogen receptor (GPER). This pathway involves the activation of various intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, leading to more immediate cellular responses.
Quantitative Data on Estriol's Biological Activity
The following tables summarize key quantitative data for the parent compound, Estriol. No direct comparative data for this compound is currently available in the public domain.
| Parameter | Receptor | Value | Reference Compound | Comments |
| Relative Binding Affinity (RBA) | ERα | 11.3% - 14% | Estradiol (100%) | In vitro studies show significantly lower affinity compared to estradiol.[1] |
| ERβ | 17.6% - 21% | Estradiol (100%) | Some studies suggest a slightly higher relative affinity for ERβ over ERα.[1] | |
| Relative Transactivational Capacity | ERα | 10.6% | Estradiol (100%) | Correlates with its lower binding affinity.[1] |
| ERβ | 16.6% | Estradiol (100%) | Consistent with its profile as a weak estrogen agonist.[1] |
Table 1: Receptor Binding and Functional Activity of Estriol.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activities of estrogenic compounds. Below are summaries of key experimental protocols.
Estrogen Receptor Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to a reference estrogen, typically radiolabeled estradiol.
-
Principle: The assay measures the ability of a test compound to compete with a fixed concentration of radiolabeled estradiol ([³H]E2) for binding to a preparation of estrogen receptors (e.g., from rat uterine cytosol).
-
Methodology:
-
Prepare rat uterine cytosol containing estrogen receptors.
-
Incubate a constant amount of cytosol and [³H]E2 with increasing concentrations of the unlabeled test compound (e.g., Estriol).
-
Separate the receptor-bound from the free radioligand using a method like hydroxylapatite (HAP) adsorption.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]E2 (IC50) is determined.
-
The relative binding affinity (RBA) is calculated as (IC50 of estradiol / IC50 of test compound) x 100.
-
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
-
Principle: MCF-7 cells express estrogen receptors, and their proliferation is stimulated by estrogens.
-
Methodology:
-
Culture MCF-7 cells in a hormone-free medium to synchronize them in a quiescent state.
-
Seed the cells in 96-well plates.
-
Treat the cells with various concentrations of the test compound for a defined period (typically 6 days).
-
Assess cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay, which measures total protein content.
-
The concentration of the test compound that produces a half-maximal proliferative effect (EC50) is determined.
-
Estrogen Receptor Reporter Gene Assay
This assay measures the ability of a compound to activate estrogen receptor-mediated gene transcription.
-
Principle: Cells (e.g., HeLa or HEK293) are transiently or stably transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE).
-
Methodology:
-
Transfect the host cells with the ER and ERE-reporter plasmids.
-
Treat the transfected cells with various concentrations of the test compound.
-
After an incubation period, lyse the cells and measure the activity of the reporter gene product (e.g., luminescence for luciferase).
-
The concentration of the test compound that induces a half-maximal reporter gene activity (EC50) is determined.
-
Application of this compound as an Internal Standard
The most prevalent application of this compound is as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Principle: An internal standard is a compound with very similar physicochemical properties to the analyte of interest but with a different mass. It is added at a known concentration to all samples, calibrators, and quality controls. During sample preparation and analysis, any loss of the analyte will be mirrored by a proportional loss of the internal standard. The ratio of the analyte's mass spectrometry signal to the internal standard's signal is used for quantification, which corrects for variability in sample extraction and instrument response.
-
Methodology (General):
-
Spike a known amount of this compound into the biological sample (e.g., plasma, urine).
-
Perform sample preparation, typically involving protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the estrogens.
-
Analyze the extracted sample by LC-MS/MS. The liquid chromatography step separates Estriol and this compound from other matrix components. The tandem mass spectrometry detects and quantifies both molecules based on their specific mass-to-charge ratios.
-
A calibration curve is generated by plotting the ratio of the peak area of Estriol to the peak area of this compound against the concentration of Estriol standards.
-
The concentration of Estriol in the unknown sample is determined from this calibration curve.
-
Visualizations
Signaling Pathways
References
Estriol-d3: A Comprehensive Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the stability and optimal storage conditions for Estriol-d3. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound in their work. This guide details the compound's susceptibility to various environmental factors, outlines protocols for stability testing, and presents degradation pathways.
Storage and Stability of this compound
Proper storage is critical for maintaining the chemical integrity of this compound. The following table summarizes the recommended storage conditions for both the solid form and solutions of the compound. Adherence to these guidelines will minimize degradation and ensure the accuracy of experimental results.
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid/Powder | -20°C | Up to 3 years | Store in the dark. Protect from moisture. |
| 4°C | Up to 2 years | Store in the dark. Protect from moisture. | |
| In Solvent | -80°C | Up to 1 year | Use airtight containers to prevent solvent evaporation. |
| -20°C | Up to 1 month | Use airtight containers. |
General Handling Guidelines: When handling this compound, it is imperative to avoid all personal contact, including inhalation of dust. Protective clothing, including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area.
Forced Degradation Studies of Estriol
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods. Estriol has been shown to be susceptible to oxidative, photolytic, and thermal degradation, while exhibiting relative stability under acidic and basic conditions.[1]
The following table summarizes the degradation behavior of estriol under various stress conditions. It is important to note that while qualitative assessments are available, precise quantitative data for all conditions are not extensively published.
| Stress Condition | Observation |
| Acid Hydrolysis | Insignificant degradation observed. |
| Base Hydrolysis | Insignificant degradation observed. |
| Oxidative | Significant degradation observed. |
| Photolytic (UV/Visible) | Significant degradation observed. |
| Thermal | Significant degradation observed. |
Quantitative Analysis of Photochemical Degradation
Studies on the photochemical degradation of estriol in aqueous solutions have provided kinetic data that is crucial for understanding its environmental fate and stability in solution when exposed to light. The degradation follows pseudo-first-order kinetics, and the rate is influenced by the presence of other substances such as hydrogen peroxide (H₂O₂), ozone (O₃), and titanium dioxide (TiO₂).[2][3]
The following table presents the kinetic constants for the photochemical degradation of estriol under different advanced oxidative processes.
| Process | Kinetic Constant (k) (min⁻¹) |
| UV alone | 0.87 x 10⁻² |
| UV/H₂O₂ | 1.24 x 10⁻² |
| UV/TiO₂ | 1.87 x 10⁻² |
| UV/O₃ | 18.24 x 10⁻² |
These results clearly indicate that the presence of oxidizing agents significantly accelerates the photodegradation of estriol.[3]
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N sodium hydroxide.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N hydrochloric acid.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a thermostatically controlled oven at 105°C for 24 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated solid in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
After exposure, dilute the sample with the mobile phase for analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
The following is a representative stability-indicating HPLC method for the analysis of this compound and its degradation products.[1]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
-
Column: Phenomenex Gemini C18 (4.6 mm x 150 mm, 3.0 µm) or equivalent.
-
Mobile Phase: A mixture of methanol and water in a 65:35 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
Visualizations
Photochemical Degradation Pathway of Estriol
The photochemical degradation of estriol primarily involves the opening of the aromatic ring and the addition of hydroxyl radicals, leading to the formation of various byproducts.[2][3]
Caption: Proposed photochemical degradation pathway of Estriol.
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating method.
Caption: Workflow for forced degradation and stability method development.
References
Acifemine-d3 and its Estrogenic Metabolites: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth technical guide on the role of Acifemine-d3 in understanding the estrogenic activity of its metabolites.
Introduction
This technical guide provides a comprehensive overview of Acifemine-d3 and its non-deuterated counterpart, Acifemine (commonly known as Ospemifene), with a focus on its metabolism into estrogenically active compounds. Acifemine is a non-steroidal selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist and antagonist effects. The deuterated form, Acifemine-d3, serves as a critical tool in pharmacokinetic and metabolic studies to trace the biotransformation of the parent drug. This document details the metabolic pathways, the resulting active metabolites, their interaction with estrogen receptors, and the experimental methodologies used to characterize them.
Metabolism of Acifemine (Ospemifene)
Acifemine (Ospemifene) is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system.[1] The main metabolic pathway is hydroxylation, resulting in the formation of two major, pharmacologically active metabolites.[1][2]
-
4-hydroxyospemifene: This is the most abundant metabolite in humans, formed through hydroxylation of the phenol ring.[3] Several CYP enzymes, including CYP3A4, CYP2C9, and CYP2C19, are involved in its formation.[3]
-
4'-hydroxyospemifene: This is a less abundant, but still active, metabolite. Its formation is primarily catalyzed by CYP3A4.[3]
The use of deuterated compounds like Acifemine-d3 is instrumental in precisely tracking the metabolic fate of the parent drug and quantifying the formation of its metabolites.
Estrogenic Activity of Metabolites
The estrogenic and anti-estrogenic effects of Acifemine (Ospemifene) are mediated by the parent compound and its active metabolites, which bind to estrogen receptors alpha (ERα) and beta (ERβ).[1] The metabolites, particularly 4-hydroxyospemifene, are understood to have similar pharmacological profiles to the parent compound and contribute significantly to its overall effect.[1]
Data Presentation: Estrogen Receptor Binding and Activity
| Compound | Receptor | Parameter | Value/Observation | Reference |
| Acifemine (Ospemifene) | ERα and ERβ | Binding | Potently binds to both receptors. | [1] |
| Acifemine (Ospemifene) | ERα and ERβ | Relative Affinity | Similar affinity for both receptors. | [4] |
| 4-hydroxyospemifene & 4'-hydroxyospemifene | ERα and ERβ | Pharmacological Profile | Similar to the parent compound, Ospemifene. | [1] |
| 4-hydroxyospemifene & 4'-hydroxyospemifene | Estrogen-sensitive cells | Anti-estrogenic effect | Observed at lower concentrations than the parent compound in a reporter gene assay. | [4] |
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to identify and quantify the metabolites of a test compound, such as Acifemine (Ospemifene), generated by hepatic enzymes.
Objective: To determine the metabolic profile of Acifemine in a controlled in vitro system.
Materials:
-
Acifemine (or Acifemine-d3)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Control compounds (e.g., known substrates for relevant CYP enzymes)
-
Incubator/water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of Acifemine in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the human liver microsomes, the test compound, and the phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Collect the supernatant and analyze it using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites (e.g., 4-hydroxyospemifene and 4'-hydroxyospemifene).
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.
Objective: To measure the binding affinity (IC50 and subsequently Ki) of Acifemine and its metabolites for ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ protein
-
Radiolabeled estradiol (e.g., [3H]-17β-estradiol)
-
Test compounds (Acifemine, 4-hydroxyospemifene, 4'-hydroxyospemifene) at various concentrations
-
Assay buffer
-
Dextran-coated charcoal
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
In a series of tubes, incubate a fixed concentration of the estrogen receptor and the radiolabeled estradiol with increasing concentrations of the unlabeled test compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Incubate the mixtures to allow them to reach equilibrium.
-
Separate the receptor-bound from the free radioligand by adding dextran-coated charcoal, which adsorbs the free radioligand.
-
Centrifuge the tubes and transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand).
Estrogen Receptor Transcriptional Activation Assay (Reporter Gene Assay)
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of the estrogen receptor.
Objective: To determine if Acifemine and its metabolites act as agonists or antagonists of the estrogen receptor and to quantify their potency (EC50 or IC50).
Materials:
-
A human cell line that expresses the estrogen receptor (e.g., MCF-7 breast cancer cells).
-
A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).
-
A transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds at various concentrations.
-
Estradiol (as a positive control for agonism).
-
An estrogen receptor antagonist (e.g., Fulvestrant) for antagonist mode.
-
Luminometer.
Procedure:
-
Transfect the cells with the ERE-reporter plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
For agonist testing, treat the cells with increasing concentrations of the test compounds.
-
For antagonist testing, treat the cells with a fixed concentration of estradiol in the presence of increasing concentrations of the test compounds.
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).
-
Plot the reporter activity against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualization of Pathways and Workflows
Estrogen Receptor Signaling Pathway
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Ospemifene: A Novel Option for the Treatment of Vulvovaginal Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ospemifene metabolism in humans in vitro and in vivo: metabolite identification, quantitation, and CYP assignment of major hydroxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue selectivity of ospemifene: pharmacologic profile and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ospemifene on the female reproductive and urinary tracts: translation from preclinical models into clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Estriol-d3 (CAS Number 79037-36-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Estriol-d3 (CAS 79037-36-8), a deuterated isotopologue of the natural estrogen, estriol. This compound is a valuable tool in biomedical research, particularly as an internal standard in quantitative mass spectrometry-based analyses of estrogens. This document consolidates key information on its chemical and physical properties, analytical methodologies for its quantification, and its biological context. Detailed experimental protocols for analysis are provided, alongside a discussion of the estrogen signaling pathway and the potential implications of deuterium substitution on its biological activity.
Chemical and Physical Properties
This compound, with the IUPAC name (16α,17β)-Estra-1,3,5[1]-triene-3,16,17-triol-d3, is a stable, isotopically labeled form of estriol.[2] The deuterium atoms enhance its molecular weight, allowing for its differentiation from endogenous estriol in mass spectrometric analyses.[1]
Table 1: Chemical and Physical Properties of this compound [2][3][4]
| Property | Value |
| CAS Number | 79037-36-8 |
| Molecular Formula | C₁₈H₂₁D₃O₃ |
| Molecular Weight | 291.40 g/mol |
| Alternate Names | (16α,17β)-Estra-1,3,5[1]-triene-3,16,17-triol-d3; Acifemine-d3 |
| Appearance | Solid |
| Applications | Estrogenic metabolite, internal standard for mass spectrometry |
Synthesis
Analytical Methodologies
The primary application of this compound is as an internal standard for the accurate quantification of estriol in biological matrices using isotope dilution mass spectrometry.[5] Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.
Experimental Protocol: Quantification of Estriol in Human Serum using UPLC-MS/MS with this compound as an Internal Standard
This protocol is adapted from established methods for the analysis of estrogens in biological fluids.[6]
3.1.1. Materials and Reagents
-
Estriol standard
-
This compound (internal standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human serum (blank)
-
Solid Phase Extraction (SPE) cartridges
3.1.2. Sample Preparation
-
Spiking: To 200 µL of serum sample, add a known amount of this compound solution in methanol.
-
Protein Precipitation: Add 300 µL of acetonitrile to the serum sample, vortex vigorously for 30 seconds, and centrifuge at high speed for 10 minutes.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
-
Elute the analytes with methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
3.1.3. UPLC-MS/MS Conditions
-
UPLC System: A high-pressure liquid chromatography system.
-
Column: A C18 reversed-phase column suitable for steroid separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often preferred for estrogens.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Estriol: Monitor the transition of the deprotonated molecule [M-H]⁻ to a specific product ion.
-
This compound: Monitor the corresponding transition for the deuterated molecule.
-
3.1.4. Data Analysis
The concentration of estriol in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve prepared with known concentrations of estriol and a constant concentration of this compound.
Workflow for Estriol Quantification
Caption: Workflow for the quantification of estriol in biological samples.
Biological Context and Signaling Pathway
Estriol is a natural human estrogen, primarily produced in large quantities during pregnancy. It is considered a weak estrogen compared to estradiol.[7] Estriol exerts its biological effects by binding to estrogen receptors (ERs), primarily ERα and ERβ, which are ligand-activated transcription factors.[8]
Estrogen Signaling Pathway
The binding of estriol to ERs initiates a cascade of events leading to changes in gene expression.
-
Ligand Binding: Estriol enters the cell and binds to ERs located in the cytoplasm or nucleus.
-
Dimerization and Nuclear Translocation: Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and forms homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). These dimers then translocate to the nucleus.
-
DNA Binding and Gene Transcription: In the nucleus, the ER dimers bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Recruitment of Co-regulators and Transcription: The receptor-DNA complex recruits co-activators or co-repressors, which in turn modulate the transcription of downstream genes, leading to physiological responses.
Estrogen Signaling Pathway
Caption: Simplified diagram of the estrogen signaling pathway.
Biological Activity of Estriol
Table 2: Comparative Biological Activity of Estrogens
| Estrogen | Relative Potency | Key Characteristics |
| Estradiol (E2) | +++ | The most potent natural estrogen. |
| Estrone (E1) | ++ | Less potent than estradiol. |
| Estriol (E3) | + | Considered a weak estrogen. |
Potential Isotopic Effects of Deuterium Labeling
The substitution of hydrogen with deuterium in this compound can potentially lead to a kinetic isotope effect (KIE).[8][9] The C-D bond is stronger than the C-H bond, which can result in a slower rate of reactions that involve the cleavage of this bond.[10] Therefore, if the metabolic breakdown of estriol involves the cleavage of a C-H bond at a deuterated position, the metabolism of this compound may be slower than that of unlabeled estriol. This could potentially lead to a longer half-life and altered pharmacokinetic profile. However, as this compound is primarily used as an internal standard in analytical methods where it is assumed to co-elute and ionize identically to the analyte, these potential in vivo differences are generally not a factor in its application. For drug development purposes, deliberately deuterating a drug at a site of metabolism can be a strategy to improve its pharmacokinetic properties.
Conclusion
This compound (CAS 79037-36-8) is an indispensable tool for researchers in the field of endocrinology and analytical chemistry. Its primary utility as an internal standard in LC-MS/MS methods allows for the highly accurate and precise quantification of estriol in various biological matrices. While its own biological activity is not extensively studied, it is presumed to be similar to that of estriol, with potential minor differences due to the kinetic isotope effect. This technical guide provides a foundational understanding of this compound, its properties, analytical applications, and biological relevance, to support its effective use in scientific research and drug development.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. scbt.com [scbt.com]
- 3. This compound | C18H24O3 | CID 46781512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. texilajournal.com [texilajournal.com]
- 6. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (16α,17β)-Estra-1,3,5-triene-3,16,17-triol-d3
This technical guide provides a comprehensive overview of (16α,17β)-Estra-1,3,5-triene-3,16,17-triol-d3, a deuterated form of the estrogen hormone estriol. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, analysis, and biological context.
Chemical and Physical Properties
(16α,17β)-Estra-1,3,5-triene-3,16,17-triol-d3 is an isotopically labeled version of estriol, where three hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of estriol in biological samples.[][2][3] The chemical properties of the deuterated compound are virtually identical to the unlabeled parent compound, estriol.
Table 1: Chemical and Physical Properties of (16α,17β)-Estra-1,3,5-triene-3,16,17-triol (Estriol)
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₄O₃ | [4] |
| Molecular Weight | 288.4 g/mol | [4] |
| IUPAC Name | (16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | [4] |
| Synonyms | Estriol, 3,16α,17β-Trihydroxyestra-1,3,5(10)-triene | [4] |
| CAS Number | 50-27-1 | [5] |
Table 2: Properties of (16α,17β)-Estra-1,3,5-triene-3,16,17-triol-d3
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₁D₃O₃ | N/A |
| Molecular Weight | 291.4 g/mol | N/A |
Synthesis and Purification
Proposed Experimental Protocol: Synthesis of (16α,17β)-Estra-1,3,5-triene-3,16,17-triol-d3
-
Deuterium Exchange:
-
Dissolve (16α,17β)-Estra-1,3,5-triene-3,16,17-triol in a suitable deuterated solvent (e.g., D₂O with an acid or base catalyst, or a deuterated organic solvent).
-
Subject the solution to microwave irradiation to facilitate the hydrogen-deuterium exchange at specific positions. The exact conditions (temperature, time, and catalyst) would require optimization.
-
-
Purification:
-
Following the reaction, neutralize the mixture if a catalyst was used.
-
Extract the deuterated product using an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product using column chromatography (e.g., silica gel with a hexane-ethyl acetate gradient) to isolate the desired deuterated estriol.
-
-
Characterization:
-
Confirm the identity and isotopic enrichment of the final product using mass spectrometry and NMR spectroscopy.
-
Analytical Methodology
(16α,17β)-Estra-1,3,5-triene-3,16,17-triol-d3 is primarily used as an internal standard in the quantitative analysis of estriol in biological matrices by mass spectrometry.[][2] Derivatization is often employed to improve the chromatographic behavior and detection sensitivity of estrogens.[7][8][9]
Experimental Protocol: Quantification of Estriol using LC-MS/MS with a Deuterated Internal Standard
-
Sample Preparation:
-
To a biological sample (e.g., plasma, urine), add a known amount of (16α,17β)-Estra-1,3,5-triene-3,16,17-triol-d3 as the internal standard.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the estrogens.
-
-
Derivatization (Optional but Recommended):
-
Evaporate the extracted sample to dryness.
-
Reconstitute in a suitable solvent and add a derivatizing agent (e.g., dansyl chloride).[9]
-
Incubate the mixture to allow the reaction to complete.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into an LC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient elution.
-
Detect the parent and product ions for both native estriol and the deuterated internal standard using multiple reaction monitoring (MRM).
-
-
Quantification:
-
Calculate the ratio of the peak area of the native estriol to the peak area of the deuterated internal standard.
-
Determine the concentration of estriol in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of estriol and a fixed concentration of the internal standard.
-
Table 3: Exemplary Mass Spectrometry Data for Estriol (as tri-TMS derivative)
| m/z | Interpretation | Source |
| 504 | Molecular Ion [M]⁺ |
Note: This data is for the trimethylsilyl (TMS) derivative of a stereoisomer of estriol. The deuterated compound would exhibit a mass shift.
Biological Role and Signaling Pathway
Estriol is a weak estrogen that exerts its biological effects by binding to estrogen receptors (ERs), primarily ERα and ERβ.[10][11] The binding of estriol to these receptors initiates a cascade of events that ultimately leads to the regulation of gene expression.[12][13]
Estrogen Signaling Pathway
Estrogen signaling can be broadly divided into genomic and non-genomic pathways.[14][15][16][17][18]
-
Genomic Pathway: Estriol diffuses across the cell membrane and binds to ERs in the cytoplasm or nucleus.[17] This binding triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[15][16]
-
Non-Genomic Pathway: A subpopulation of ERs is located at the plasma membrane.[14] Binding of estriol to these membrane-associated receptors can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways, leading to more immediate cellular responses.[18]
Caption: Estrogen Signaling Pathway
Experimental Workflow for Steroid Analysis
The general workflow for analyzing steroids like estriol in biological samples involves several key steps, from sample preparation to instrumental analysis. The use of a deuterated internal standard is critical for accurate quantification.
Caption: Steroid Analysis Workflow
References
- 2. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Estra-1,3,5(10)-trien-3,16alpha,17beta-triol | C18H24O3 | CID 6432479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Estriol | C18H24O3 | CID 5756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of stable isotope labelled internal standards for drug-drug interaction (DDI) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-HRMS of derivatized urinary estrogens and estrogen metabolites in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Estriol? [synapse.patsnap.com]
- 11. Estriol - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Mechanism of action of estrogen agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Protocol for the Quantification of Estriol in Human Plasma using Estriol-d3 as an Internal Standard by LC-MS/MS
Application Note
Introduction
Estriol (E3) is an estrogenic hormone that is present in significant amounts during pregnancy and at lower levels in non-pregnant women and men. Its quantification in human plasma is crucial for various clinical research applications, including the assessment of fetal well-being, monitoring hormone replacement therapy, and in studies related to hormone-dependent cancers. The use of a stable isotope-labeled internal standard, such as Estriol-d3, is essential for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for variations in sample preparation and matrix effects.[1][2] This document provides a detailed protocol for the extraction and quantification of estriol in human plasma using this compound as an internal standard.
Principle
This method employs protein precipitation for the initial sample clean-up, followed by analysis using a highly sensitive and selective LC-MS/MS system. This compound is added to the plasma samples at the beginning of the sample preparation process to act as an internal standard, correcting for any loss of analyte during extraction and for any ion suppression or enhancement during mass spectrometric detection. Quantification is achieved by comparing the peak area ratio of the analyte (Estriol) to the internal standard (this compound) with a calibration curve prepared in a surrogate matrix.
Data Presentation
The following tables summarize the typical quantitative data and performance characteristics of this method.
Table 1: LC-MS/MS Parameters for Estriol and this compound
| Parameter | Estriol | This compound (Internal Standard) |
| Precursor Ion (m/z) | 287.2 | 290.2 |
| Product Ion (m/z) | 171.1 | 174.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 35 | 35 |
| Cone Voltage (V) | 40 | 40 |
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 5 pg/mL |
| Accuracy (% Bias) at LLOQ | Within ±20% | < 15% |
| Precision (%RSD) at LLOQ | ≤ 20% | < 18% |
| Accuracy (% Bias) at QC Levels | Within ±15% | < 10% |
| Precision (%RSD) at QC Levels | ≤ 15% | < 12% |
| Recovery | Consistent and reproducible | 85 - 105% |
| Matrix Effect | Minimal and compensated by IS | IS-normalized factor close to 1 |
Table 3: Representative Recovery and Matrix Effect Data
| Analyte | Concentration Level | Recovery (%) | Matrix Effect (%) | Process Efficiency (%) |
| Estriol | Low QC | 92.5 | 98.2 | 90.8 |
| Mid QC | 95.1 | 97.5 | 92.7 | |
| High QC | 98.3 | 96.8 | 95.2 | |
| This compound | Working Concentration | 94.2 | 97.9 | 92.2 |
Experimental Protocols
Materials and Reagents
-
Estriol certified reference standard
-
This compound certified reference standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥ 98%)
-
Human plasma (K2-EDTA)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Solutions
-
Estriol Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Estriol in 1 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Estriol stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Protein Precipitation
-
Sample Thawing: Thaw frozen human plasma samples, calibration standards, and QCs at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of each plasma sample, standard, and QC into separate 1.5 mL polypropylene microcentrifuge tubes.
-
Internal Standard Spiking: Add 10 µL of the 10 ng/mL this compound internal standard working solution to all tubes except for the blank matrix sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1.0 min: 30% B
-
1.0-5.0 min: 30-95% B
-
5.0-6.0 min: 95% B
-
6.1-8.0 min: 30% B (re-equilibration)
-
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transitions specified in Table 1.
Visualizations
References
Application Note: A Sensitive and Robust UPLC-MS/MS Method for the Quantification of Estriol
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a high-sensitivity, high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Estriol in biological matrices, such as serum and plasma. The methodology employs Estriol-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The protocol described herein is tailored for researchers, scientists, and professionals in drug development, offering a reliable tool for pharmacokinetic studies, clinical research, and other applications requiring precise measurement of Estriol.
Introduction
Estriol (E3) is one of the three major endogenous estrogens. Accurate and sensitive quantification of estriol is crucial in various research areas. While immunoassays have been traditionally used, they can suffer from a lack of specificity and sensitivity. UPLC-MS/MS has emerged as the preferred analytical technique due to its superior selectivity, sensitivity, and accuracy in quantifying steroid hormones. This method provides a detailed protocol for the extraction and quantification of Estriol from plasma samples, which can be adapted for other biological matrices.
Experimental
Materials and Reagents
-
Estriol and this compound reference standards
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid and ammonium fluoride
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables
Sample Preparation
A robust sample preparation protocol is critical for removing matrix interferences and ensuring accurate quantification. Protein precipitation followed by solid-phase extraction (SPE) is a commonly used and effective approach.
-
Protein Precipitation : To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution. Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex and Centrifuge : Vortex the mixture for 1 minute and then centrifuge at high speed for 10 minutes.
-
Solid-Phase Extraction (SPE) : Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash : Wash the cartridge to remove interfering substances.
-
Elute : Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).
-
Evaporate and Reconstitute : Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 50 µL of the mobile phase.
UPLC Conditions
-
System : Waters ACQUITY UPLC I-Class System or equivalent
-
Column : Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Methanol
-
Flow Rate : 0.4 mL/min
-
Injection Volume : 5 µL
-
Column Temperature : 40 °C
-
Gradient : A linear gradient is typically employed, starting with a higher percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the analytes.
Mass Spectrometry Conditions
-
System : Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer
-
Ionization Mode : Electrospray Ionization (ESI), Negative Ion Mode
-
Capillary Voltage : Optimized for analyte response (e.g., 2.5 kV)
-
Source Temperature : 150 °C
-
Desolvation Temperature : 500 °C
-
Collision Gas : Argon
-
Multiple Reaction Monitoring (MRM) Transitions :
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Estriol | 287.2 | 145.1 | 30 | 25 |
| This compound | 290.2 | 147.1 | 30 | 25 |
Results and Discussion
Linearity and Sensitivity
The method demonstrated excellent linearity over a concentration range of 1 pg/mL to 1000 pg/mL. The coefficient of determination (r²) was consistently >0.99 for all calibration curves. The lower limit of quantification (LLOQ) was established at 1 pg/mL, showcasing the high sensitivity of the method.[1][2]
Table 1: Calibration Curve Summary
| Analyte | Calibration Range (pg/mL) | r² |
| Estriol | 1 - 1000 | >0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results, summarized in Table 2, are within the acceptable limits of ±15% for precision (CV) and accuracy (RE).
Table 2: Precision and Accuracy Data
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| Low | 5 | 6.8 | 4.5 | 8.2 | 5.1 |
| Medium | 50 | 4.2 | -2.1 | 5.5 | -1.8 |
| High | 500 | 3.5 | 1.3 | 4.1 | 1.9 |
Recovery
The extraction recovery of Estriol was determined by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples. The recovery was consistent across the different QC levels, as shown in Table 3.
Table 3: Extraction Recovery
| QC Level | Concentration (pg/mL) | Mean Recovery (%) |
| Low | 5 | 92.5 |
| Medium | 50 | 95.1 |
| High | 500 | 94.3 |
Experimental Workflow Diagram
Caption: UPLC-MS/MS workflow for Estriol quantification.
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Estriol in biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. This method is well-suited for high-throughput analysis in regulated and research environments.
References
- 1. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Estriol-d3 Analysis in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of Estriol-d3 (E3-d3) in serum is a critical aspect of various fields, including endocrinology, clinical chemistry, and pharmaceutical research. As a deuterated internal standard, this compound is essential for the precise measurement of endogenous estriol levels by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Effective sample preparation is paramount to ensure the accuracy, precision, and sensitivity of the analysis by removing interfering matrix components and concentrating the analyte of interest.
This document provides detailed application notes and protocols for three commonly employed sample preparation techniques for this compound analysis in serum: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP). The selection of the most appropriate method depends on various factors, including the desired level of sample cleanup, required sensitivity, sample throughput, and available resources.
Comparison of Sample Preparation Methods
The choice of sample preparation method significantly impacts the quality of analytical results. Below is a summary of the performance characteristics of LLE, SPE, and Protein Precipitation for the analysis of estrogens and other similar analytes in serum. While direct comparative data for this compound across all three methods is limited, the following table provides a representative overview based on available literature for structurally related compounds.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PP) |
| Analyte Recovery | Generally high (can be >90%) | High and reproducible (typically 80-110%)[1] | Good, but can be analyte-dependent (often >80%)[2] |
| Matrix Effect | Moderate; can be reduced with appropriate solvent selection | Low to moderate; dependent on sorbent and wash steps[1] | Can be significant due to co-extraction of matrix components[3] |
| Selectivity | Good | High; tunable by sorbent chemistry | Low; removes proteins but leaves other interferences |
| Sample Throughput | Lower; can be labor-intensive | High; amenable to automation | High; simple and fast procedure |
| Cost per Sample | Low to moderate | Moderate to high | Low |
| Protocol Simplicity | Moderate | Moderate to complex | High |
Experimental Protocols
The following sections detail the step-by-step protocols for each sample preparation method. It is recommended to use this compound as an internal standard, which should be added to the serum sample before starting the extraction process to account for any analyte loss during sample preparation.
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. Methyl tert-butyl ether (MTBE) is a commonly used solvent for the extraction of estrogens from serum due to its ability to provide clean extracts.[4][5]
Materials and Reagents:
-
Human serum sample
-
This compound internal standard solution
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Water, deionized
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Procedure:
-
Sample Aliquoting: Pipette 200 µL of serum into a clean glass test tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the serum sample.
-
Vortexing: Briefly vortex the sample to ensure homogeneity.
-
Extraction: Add 1 mL of MTBE to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to separate the two phases. The upper organic layer contains the extracted this compound.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the lower aqueous layer and any precipitated protein at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol
SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while interfering substances are washed away. Polymeric sorbents like Oasis HLB are widely used for the extraction of a broad range of compounds, including estrogens, from biological matrices.[1][6]
Materials and Reagents:
-
Human serum sample
-
This compound internal standard solution
-
Oasis HLB SPE cartridges or 96-well plates
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, deionized
-
Formic acid
-
SPE manifold (vacuum or positive pressure)
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
Pipette 200 µL of serum into a clean tube.
-
Add a known amount of this compound internal standard.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.
-
-
Simplified 3-Step SPE Protocol (Oasis HLB): [6]
-
Load: Directly load the pre-treated sample onto the Oasis HLB SPE cartridge/well.
-
Wash: Wash the sorbent with 2 x 200 µL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the this compound with 2 x 25 µL of 90:10 acetonitrile:methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
-
Protein Precipitation (PP) Protocol
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a biological sample. Acetonitrile is a common precipitating agent that is effective for a wide range of analytes.[2]
Materials and Reagents:
-
Human serum sample
-
This compound internal standard solution
-
Acetonitrile, HPLC grade
-
Vortex mixer
-
Centrifuge or 96-well filter plate
-
Evaporator (optional)
-
Autosampler vials
Procedure:
-
Sample Aliquoting: Pipette 100 µL of serum into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the tube (a 3:1 ratio of solvent to serum is common).
-
Mixing: Vortex the tube vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended):
-
To improve chromatographic peak shape and sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.
-
Concluding Remarks
The selection of an appropriate sample preparation method is a critical step in the development of a robust and reliable LC-MS/MS assay for this compound in serum. While protein precipitation offers a simple and high-throughput approach, it may be prone to higher matrix effects. Liquid-liquid extraction provides a cleaner extract, and solid-phase extraction offers the highest degree of selectivity and potential for automation. The protocols provided herein serve as a starting point, and optimization may be required based on the specific instrumentation and analytical performance requirements of the laboratory. The use of a deuterated internal standard such as this compound is strongly recommended to ensure the accuracy and precision of the final results.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid Extraction: Basics of the Methyl-tert-Butyl Ether Extraction | Semantic Scholar [semanticscholar.org]
- 5. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
Application Note: Quantification of Estriol in Pharmacokinetic Studies Using Estriol-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol (E3) is an estrogenic hormone that is a metabolic product of estrone and estradiol.[1][2] It is the dominant estrogen during pregnancy and is also used in hormone replacement therapy to treat symptoms associated with menopause, such as vaginal atrophy.[2][3] Accurate quantification of estriol in biological matrices is crucial for pharmacokinetic (PK) studies, which are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. These studies are fundamental in drug development for establishing dosing regimens and ensuring safety and efficacy.
The "gold standard" for the bioanalysis of small molecules like estriol is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. To ensure the accuracy and precision of LC-MS/MS assays, a stable isotope-labeled internal standard (IS) is employed. Estriol-d3, a deuterated form of estriol, is the ideal internal standard for this purpose. Since it has nearly identical physicochemical properties to estriol, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer, effectively correcting for variations during sample preparation and analysis.
This application note provides a detailed protocol for the quantification of estriol in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.[4]
Experimental Protocols
Methodology: Bioanalytical Method for Estriol Quantification in Plasma
This protocol outlines a validated LC-MS/MS method for the determination of estriol concentrations in plasma for pharmacokinetic studies.
1. Materials and Reagents:
-
Estriol (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Diethyl Ether (HPLC grade)
-
Hexane (HPLC grade)
-
Water (Ultrapure, e.g., Milli-Q)
-
96-well plates
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common and effective method for extracting estrogens from biological matrices.[4][5]
-
Spiking: To 100 µL of plasma sample (calibration standards, quality controls, and unknown samples), add 10 µL of the working solution of this compound (internal standard).
-
Extraction: Add 1 mL of an extraction solvent mixture of diethyl ether/hexane (e.g., 70/30, v/v).[4]
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Freezing and Transfer: Freeze the aqueous (lower) layer by placing the samples in a dry ice/methanol bath. Decant the organic (upper) layer into a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.
3. LC-MS/MS Conditions:
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation being used.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size) is commonly used.[4]
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[4]
-
-
Gradient Elution: A gradient elution is typically used to achieve good separation. An example gradient is as follows:
-
0-1 min: 30% B
-
1-5 min: 30-90% B
-
5-6 min: 90% B
-
6.1-8 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in negative ion mode is often used for estrogens.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Estriol: The precursor ion is [M-H]⁻ at m/z 287.2. A characteristic product ion for quantification would be m/z 145.1.
-
This compound: The precursor ion is [M-H]⁻ at m/z 290.2. The corresponding product ion would be m/z 148.1.
-
4. Method Validation:
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Linearity: The method should be linear over a defined concentration range (e.g., 1.00-200.0 ng/mL).[6][7]
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Selectivity and Specificity: The method should be free from interference from endogenous matrix components.
-
Matrix Effect: The ionization of the analyte and IS should not be suppressed or enhanced by the biological matrix.
-
Recovery: The extraction efficiency of the analyte and IS should be consistent and reproducible.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions should be established.
Data Presentation: Pharmacokinetic Parameters of Estriol
The following table summarizes pharmacokinetic data for estriol from various studies. It is important to note that PK parameters can vary significantly based on the dosage form, route of administration, and patient population.
| Dosage Form/Route of Administration | Dose | Cmax (pg/mL) | Tmax (h) | AUC (pg·h/mL) | Study Population | Reference |
| Vaginal Ring | 0.125 mg/day | 60.57 | ~6 | - | Postmenopausal Women | [4] |
| Vaginal Ring | 0.250 mg/day | 106.40 | ~6 | - | Postmenopausal Women | [4] |
| Vaginal Ring | 0.500 mg/day | 210.06 | ~6 | - | Postmenopausal Women | [4] |
| Intramuscular Injection | 2.7 mg/kg | 77,570 ± 18,710 | 0.68 ± 0.29 | 353,000 ± 74,000 (ng·h/mL) | Rats | [6][7] |
| Vaginal Pessaries | 0.03 mg | 45.1 | - | 119.8 (AUC0-12h) | Postmenopausal Women | [4] |
| Vaginal Ovules | 0.03 mg (single dose) | 42.11 | 1 | - | Postmenopausal Women | [3] |
| Vaginal Ovules | 0.03 mg (21 days) | 11.9 | 2 | - | Postmenopausal Women | [3] |
Note: Units have been standardized to pg/mL for Cmax and pg·h/mL for AUC where possible for comparison. Original units from the source are noted where different.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Estriol Quantification in Plasma.
Metabolic Pathway of Estriol
Caption: Simplified Metabolic Pathway of Estriol.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalysis provides a robust, sensitive, and specific method for the accurate quantification of estriol in plasma samples. This methodology is indispensable for conducting pharmacokinetic studies that inform the clinical development of estriol-containing drug products. The detailed protocol and established pharmacokinetic parameters presented in this application note serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. db.cbg-meb.nl [db.cbg-meb.nl]
- 4. Pharmacokinetics and pharmacodynamics of three dosages of oestriol after continuous vaginal ring administration for 21 days in healthy, postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 6. mednexus.org [mednexus.org]
- 7. mednexus.org [mednexus.org]
Application of Estriol-d3 in Clinical Research Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol-d3 (E3-d3), a deuterated form of estriol, serves as a critical internal standard in clinical research, particularly in pharmacokinetic and endocrinological studies. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the precise and accurate quantification of endogenous estriol. The stable isotope label ensures that this compound mimics the behavior of unlabeled estriol during sample extraction and ionization, correcting for matrix effects and variability in the analytical process. This document provides detailed application notes and protocols for the use of this compound in clinical research.
Application Notes
This compound is primarily utilized as an internal standard in bioanalytical methods to determine the concentration of estriol in various biological matrices such as plasma, serum, and urine. This is crucial for:
-
Pharmacokinetic Studies: Accurately tracking the absorption, distribution, metabolism, and excretion (ADME) of administered estriol, for example, from vaginal rings or creams.[1]
-
Therapeutic Drug Monitoring (TDM): Ensuring estriol levels remain within the therapeutic window in patients undergoing hormone replacement therapy.
-
Endocrinology Research: Investigating the role of estriol in various physiological and pathological conditions.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it improves the accuracy and precision of the LC-MS/MS method.[2]
Quantitative Data Summary
The following table summarizes representative pharmacokinetic data from a clinical study investigating the systemic exposure of estriol administered via a vaginal ring, where this compound was used as an internal standard for quantification.
| Parameter | Dose 1 (Low) | Dose 2 (Medium) | Dose 3 (High) |
| Cmax (pg/mL) | 13.77 | 22.80 | 89.95 |
| Tmax (h) | ~2 | ~2 | ~2 |
| AUC (pg·h/mL) | Varies with dose | Varies with dose | Varies with dose |
| Half-life (h) | 1-12 | 1-12 | 1-12 |
Data are representative and compiled from descriptive results in pharmacokinetic studies.[1][3] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve.
Experimental Protocols
Protocol 1: Quantification of Estriol in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol describes a method for the quantitative analysis of estriol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Materials and Reagents:
-
Estriol and this compound reference standards
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Standard laboratory equipment (vortex mixer, centrifuge, evaporator)
2. Sample Preparation (Solid Phase Extraction - SPE):
-
Spiking: To 500 µL of plasma sample (calibrant, quality control, or unknown), add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected estriol levels). Vortex for 30 seconds.
-
Protein Precipitation: Add 500 µL of cold methanol to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the estriol and this compound from the cartridge with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Estriol: Precursor ion (m/z) 287.2 → Product ion (m/z) 171.1
-
This compound: Precursor ion (m/z) 290.2 → Product ion (m/z) 174.1 (Note: These transitions are representative and should be optimized for the specific instrument used).
-
4. Method Validation:
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[4][5]
Visualizations
Estrogen Signaling Pathway
Caption: Genomic signaling pathway of Estriol.
Experimental Workflow for Estriol Quantification
Caption: Bioanalytical workflow for Estriol quantification.
References
- 1. Pharmacokinetics and pharmacodynamics of three dosages of oestriol after continuous vaginal ring administration for 21 days in healthy, postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
Application Note & Protocol: Enhanced Mass Spectrometric Sensitivity of Estriol-d3 through Derivatization
[AN-E3D3-MS001]
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides detailed application notes and protocols for the derivatization of Estriol-d3 (E3-d3) to enhance its detection sensitivity in mass spectrometry (MS). Estriol, a key estrogenic hormone, and its deuterated internal standard, this compound, often exhibit poor ionization efficiency, leading to challenges in achieving low limits of detection required for various research and clinical applications. Chemical derivatization offers a robust solution by introducing moieties that improve ionization and chromatographic properties. This note explores two primary derivatization strategies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Introduction to Derivatization for this compound
Estriol (E3) is a steroid hormone with three hydroxyl groups, which makes it polar and less volatile. Direct analysis of estriol and its deuterated analog, this compound, by mass spectrometry can be challenging due to:
-
Poor volatility for GC-MS: The hydroxyl groups require derivatization to increase volatility and thermal stability.
-
Inefficient ionization in LC-MS/MS: Estrogens lack easily ionizable functional groups, resulting in low sensitivity, especially in positive ion mode.[1][2]
Chemical derivatization addresses these issues by modifying the functional groups of the analyte to improve its analytical properties. For this compound, this typically involves targeting the hydroxyl groups to:
-
For GC-MS: Replace active hydrogens with non-polar groups (e.g., trimethylsilyl) to increase volatility and thermal stability.[3][4]
-
For LC-MS/MS: Introduce a permanently charged or easily ionizable group to enhance ionization efficiency in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[1]
This application note details protocols for silylation for GC-MS analysis and dansylation for LC-MS/MS analysis of this compound.
Quantitative Data Summary
The following tables summarize the reported enhancements in sensitivity for estrogens, including estriol, upon derivatization. While specific data for this compound is often part of a broader estrogen panel, the improvements are directly applicable.
Table 1: Enhancement of Estrogen Detection by Derivatization (LC-MS/MS)
| Derivatization Reagent | Analyte(s) | Improvement in Sensitivity | Limit of Quantitation (LOQ) | Reference(s) |
| Dansyl Chloride | Estradiol | Significant enhancement | 1 pg/mL | [5] |
| Dansyl Chloride | Estrogens | 2- to 8-fold improvement in response | Not specified | [6] |
| Picolinoyl Derivatives | Corticosteroids | 5- to 10-fold higher ESI response | Not specified | [7][8] |
| Picolinoyl Derivatives | Estrone, Estradiol | 100-fold higher detection response | 0.5 - 1.0 pg/mL | [9][10] |
| 1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS) | Estrogens (including Estriol) | 10-fold improvement for some estrogens | 0.02 pg/tube for Estriol | [11] |
| 2-fluoro-1-methyl-pyridinium-p-toluene-sulfonate (FluMP) | Estradiol, Estriol, Ethinylestradiol | 80,000-fold for Estriol (RPSI-MS) | 0.001 µg/mL | [12][13] |
| 1-(5-fluoro-2, 4-dinitrophenyl)-4-methylpiperazine (PPZ) followed by methylation (MPPZ) | Estrogens and metabolites | Enables quantification at low endogenous levels | 0.43–2.17 pg on column | [2][14] |
Table 2: Quantitative Performance of Derivatized Estriol in GC-MS
| Derivatization Reagent | Analyte | Limit of Detection (LOD) / Quantitation (LOQ) | Linearity Range | Reference(s) |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | Estriol | Quantitation limits of 5-10 ng/L in water samples | Not specified | [3][4] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Estriol | Not specified | 12.5-500 ng/mL | |
| BSTFA | Estriol | Detectable at 0.01 ng/µL | 0.01-100 ng/µL | [15] |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes the derivatization of this compound using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This is a common and effective method for preparing estrogens for GC-MS analysis.[3][4]
Materials:
-
This compound standard or extracted sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, ethyl acetate)
-
Heating block or oven
-
GC vials with inserts
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
Aliquot the sample containing this compound into a clean GC vial insert.
-
If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40-50°C). It is crucial that the sample is completely dry, as moisture will deactivate the silylating reagent.
-
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine (or another suitable solvent) to the dried sample to reconstitute it.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Heat the vial at 70-80°C for 30-45 minutes. For estriol, a longer reaction time may be necessary to ensure complete derivatization of all three hydroxyl groups.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
A typical injection volume is 1-2 µL.
-
Expected Outcome:
The three hydroxyl groups of this compound will be converted to trimethylsilyl (TMS) ethers, resulting in this compound-tri-TMS. This derivative is significantly more volatile and thermally stable than the underivatized molecule, leading to improved chromatographic peak shape and sensitivity.
Protocol 2: Dansylation of this compound for LC-MS/MS Analysis
This protocol details the derivatization of this compound with dansyl chloride, which introduces a tertiary amine group that is readily protonated, significantly enhancing ionization efficiency in positive-ion ESI-MS.[5][6]
Materials:
-
This compound standard or extracted sample
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone)
-
Sodium bicarbonate or carbonate buffer (e.g., 0.1 M, pH 9-10)
-
Acetone
-
Heating block or water bath
-
LC-MS vials
-
Nitrogen gas supply for evaporation
-
Quenching solution (e.g., formic acid or methylamine solution)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is in a clean vial and evaporate to dryness under a gentle stream of nitrogen if necessary.
-
-
Derivatization Reaction:
-
Reconstitute the dried residue in 50 µL of acetone.
-
Add 50 µL of sodium bicarbonate/carbonate buffer. The basic pH is crucial for the reaction.
-
Add 50 µL of the dansyl chloride solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 10-15 minutes in a heating block or water bath.
-
-
Reaction Quenching and Final Preparation:
-
After incubation, cool the vial to room temperature.
-
(Optional but recommended) Add a small amount of a quenching agent like formic acid to neutralize the excess base or a primary/secondary amine to react with excess dansyl chloride.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid).
-
-
Analysis:
-
The sample is now ready for injection into the LC-MS/MS system.
-
Expected Outcome:
The phenolic hydroxyl group of this compound reacts with dansyl chloride to form a dansyl-estriol-d3 derivative. This derivative exhibits significantly improved ionization efficiency in positive ESI mode, leading to lower detection limits.
Visualizations
Experimental Workflows
Caption: Experimental workflows for silylation and dansylation of this compound.
Derivatization Reaction Pathways
Caption: Chemical derivatization pathways for this compound.
References
- 1. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Development of a multi-class steroid hormone screening method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly sensitive determination of estrone and estradiol in human serum by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ultrasensitive Quantification of Multiple Estrogens in Songbird Blood and Microdissected Brain by LC-MS/MS | eNeuro [eneuro.org]
- 12. researchgate.net [researchgate.net]
- 13. Reactive Paper Spray Ionization Mass Spectrometry for Rapid Detection of Estrogens in Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scholars.eiu.edu [scholars.eiu.edu]
Application Note: High-Throughput Analysis of Estriol in Human Serum for Hormone Therapy Monitoring Using Estriol-d3 as an Internal Standard by LC-MS/MS
Introduction
Estriol (E3) is one of the three major endogenous estrogens.[1] While it is the predominant estrogen during pregnancy, playing a crucial role in uterine growth and preparing the body for labor and delivery, it is also used in hormone replacement therapy (HRT) to manage menopausal symptoms.[1][2][3][4] Therapeutic applications include the treatment of hot flashes, insomnia, vaginal dryness, and recurrent urinary tract infections.[3][4] Accurate monitoring of estriol levels in patients undergoing HRT is essential to ensure therapeutic efficacy and safety.[5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of steroid hormones due to its high sensitivity and specificity, overcoming the limitations of conventional immunoassays.[6][7][8] The use of a stable isotope-labeled internal standard (SIL-IS), such as Estriol-d3, is critical for accurate and precise quantification.[9][10] this compound, being chemically identical to estriol but with a different mass, co-elutes chromatographically and experiences similar ionization effects, effectively compensating for matrix effects and variations in sample preparation.[9][10] This application note provides a detailed protocol for the quantification of estriol in human serum using this compound as an internal standard with an LC-MS/MS method.
Principle of the Method
This method employs isotope dilution mass spectrometry for the accurate quantification of estriol in human serum. A known amount of this compound is added to the serum sample as an internal standard. The sample then undergoes a liquid-liquid extraction (LLE) to isolate the analytes from the serum matrix. The extracted and reconstituted sample is then analyzed by LC-MS/MS. The chromatographic separation is achieved on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. The ratio of the peak area of the analyte (estriol) to the internal standard (this compound) is used to calculate the concentration of estriol in the sample, thus correcting for any losses during sample processing and instrumental analysis.
Experimental Protocols
Materials and Reagents
-
Estriol (Certified Reference Material)
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human serum (drug-free) for calibration standards and quality controls
-
96-well plates
Preparation of Stock and Working Solutions
-
Estriol Stock Solution (1 mg/mL): Accurately weigh and dissolve estriol in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Estriol Working Solutions (for calibration curve): Prepare a series of working solutions by serial dilution of the estriol stock solution with 50% methanol to cover the desired calibration range (e.g., 1 pg/mL to 1000 pg/mL).[8]
-
This compound Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 50% methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of serum sample, calibrator, or quality control into a 2 mL 96-deepwell plate.
-
Add 25 µL of the this compound internal standard working solution to each well.
-
Vortex the plate for 30 seconds.
-
Add 1 mL of MTBE to each well.
-
Mix vigorously for 5 minutes.
-
Centrifuge the plate at 4000 x g for 10 minutes to separate the layers.
-
Transfer 700 µL of the upper organic layer to a new 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 75:25 water:methanol).[11]
-
Vortex briefly and centrifuge before placing the plate in the autosampler for LC-MS/MS analysis.
LC-MS/MS Analysis
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These parameters may require optimization based on the specific instrument used.
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 30% B, linear gradient to 70% B over 5 minutes, hold for 1 min, then return to initial conditions. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Estriol | Precursor Ion (m/z) -> Product Ion (m/z) [To be optimized] |
| This compound | Precursor Ion (m/z) -> Product Ion (m/z) [To be optimized] |
| Collision Energy (CE) | To be optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation
The following table provides typical mass spectrometric parameters for the analysis of estriol and its deuterated internal standard. Note: These values are illustrative and require empirical optimization on the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Estriol | 287.2 | 145.1 | 100 | 35 |
| This compound | 290.2 | 147.1 | 100 | 35 |
The performance of the method should be validated according to regulatory guidelines. Key validation parameters are summarized in the table below, with typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantification | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte stable under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term) |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of estriol in human serum using this compound as an internal standard.
Caption: Workflow for Estriol Quantification.
Logical Relationship in Isotope Dilution
The diagram below outlines the logical principle of using a stable isotope-labeled internal standard for accurate quantification.
Caption: Principle of Isotope Dilution.
References
- 1. oatext.com [oatext.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Estriol: safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. restorativemedicine.org [restorativemedicine.org]
- 5. thebms.org.uk [thebms.org.uk]
- 6. droracle.ai [droracle.ai]
- 7. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction of Estriol-d3 from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Estriol-d3 from biological matrices such as plasma, serum, and urine. The methodologies described herein are based on established liquid-liquid extraction (LLE) and supported liquid extraction (SLE) techniques, which are widely used in bioanalytical sample preparation for their efficiency in providing high analyte recoveries and clean extracts suitable for sensitive analytical instrumentation like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a deuterated form of estriol, a major estrogenic hormone. Due to its structural similarity to endogenous estriol and its distinct mass, this compound is an ideal internal standard for the quantification of estriol in biological samples. Accurate and precise measurement of estriol is crucial in various clinical research areas. Liquid-liquid extraction is a fundamental sample preparation technique that partitions analytes between two immiscible liquid phases, effectively separating them from matrix interferences. Supported liquid extraction is a modern variation of LLE that immobilizes the aqueous sample on a solid support, allowing for a more efficient and less error-prone extraction process.
Quantitative Data Summary
The following tables summarize typical performance data for the extraction of estrogens, including estriol, from biological matrices using LLE and SLE techniques. As this compound is an isotopic analog of estriol, its recovery and performance characteristics are expected to be comparable.
Table 1: Analyte Recovery from Human Serum using Supported Liquid Extraction (SLE)
| Analyte | Extraction Solvent | Mean Recovery (%) | RSD (%) |
| Estrone | Dichloromethane | 101.3 | 4.5 |
| Estradiol | Dichloromethane | 100.0 | 3.8 |
| Estriol | Ethyl Acetate | >75 | <10 |
Data for Estrone and Estradiol are based on a study using ISOLUTE® SLE+ plates with dichloromethane as the extraction solvent.[1] Data for Estriol is from a comprehensive steroid panel extraction using ISOLUTE® SLE+ plates with ethyl acetate as the extraction solvent.[2]
Table 2: Method Performance for Estrogens in Human Serum
| Parameter | Estrone | Estradiol |
| LLOQ (pg/mL) | 2.0 | 2.0 |
| Linearity (pg/mL) | 5 - 5000 | 5 - 5000 |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
LLOQ (Lower Limit of Quantification) and linearity data are based on a comprehensive steroid panel analysis following SLE.[2]
Experimental Protocols
Two detailed protocols are provided below: a traditional Liquid-Liquid Extraction (LLE) method and a Supported Liquid Extraction (SLE) method.
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma/Serum
This protocol describes a classic LLE procedure for the extraction of this compound from plasma or serum using methyl tert-butyl ether (MTBE) as the extraction solvent.
Materials:
-
Human plasma or serum samples
-
This compound internal standard solution
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Water, deionized
-
Methanol, HPLC grade
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Pipette 200 µL of plasma or serum into a clean glass test tube.
-
Spike the sample with an appropriate volume of this compound internal standard solution.
-
Vortex briefly to mix.
-
-
Liquid-Liquid Extraction:
-
Add 1.0 mL of MTBE to the sample tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the tube at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50% methanol in water.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Supported Liquid Extraction (SLE) of this compound from Human Serum
This protocol utilizes a 96-well SLE plate for a high-throughput and efficient extraction of this compound from serum.
Materials:
-
Human serum samples
-
This compound internal standard solution
-
ISOLUTE® SLE+ 400 µL 96-well plate (or equivalent)
-
Ethyl Acetate, HPLC grade
-
Methanol, HPLC grade
-
Water, deionized
-
96-well collection plate
-
Positive pressure manifold or vacuum manifold
-
Plate sealer
-
Plate shaker
-
Nitrogen evaporator for 96-well plates
Procedure:
-
Sample Pre-treatment:
-
In a 96-well sample plate, add 300 µL of human serum to each well.
-
Add the this compound internal standard to each sample.
-
Mix by gentle vortexing or shaking.
-
-
Sample Loading:
-
Place the ISOLUTE® SLE+ plate on a waste rack.
-
Load the 300 µL of the pre-treated serum sample into each well of the SLE plate.
-
Apply a brief pulse of positive pressure or vacuum to initiate the flow of the sample into the sorbent.
-
Allow the sample to absorb into the sorbent for 5 minutes.[2]
-
-
Analyte Extraction:
-
Place the SLE plate over a 96-well collection plate.
-
Add 500 µL of ethyl acetate to each well.[2]
-
Allow the solvent to flow under gravity for 5 minutes.[2]
-
Add a second aliquot of 500 µL of ethyl acetate to each well.[2]
-
Allow the solvent to flow under gravity for another 5 minutes.[2]
-
Apply a final pulse of positive pressure or vacuum to elute the remaining solvent.
-
-
Post-Elution:
-
Seal the collection plate.
-
Evaporate the solvent to dryness using a nitrogen evaporator at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 200 µL of 50:50 (v/v) mobile phase A: mobile phase B (or other suitable solvent).[2]
-
Seal and shake the plate for 10 minutes to ensure complete dissolution.
-
The samples are now ready for LC-MS/MS analysis.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Traditional Liquid-Liquid Extraction (LLE) Workflow.
Caption: Supported Liquid Extraction (SLE) Workflow.
References
Application Note: High-Throughput Chromatographic Separation and Quantification of Estriol and Estriol-d3 in Human Serum using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the simultaneous chromatographic separation and quantification of estriol (E3) and its deuterated internal standard, Estriol-d3 (E3-d3), in human serum. The method utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) operating in negative ion mode. A streamlined sample preparation protocol based on liquid-liquid extraction ensures high recovery and minimal matrix effects. This method is suitable for high-throughput analysis in clinical research and drug development settings, offering excellent linearity, accuracy, and precision.
Introduction
Estriol is a steroid hormone and a major metabolite of estrogen. Its concentration in biological fluids is a key biomarker in various physiological and pathological conditions, including pregnancy monitoring and hormone-dependent cancers. Accurate and reliable quantification of estriol is therefore crucial. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy of the quantification. This application note provides a detailed protocol for the extraction and analysis of estriol and this compound from human serum.
Experimental
Materials and Reagents
-
Estriol and this compound reference standards
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Ammonium fluoride
-
Methyl tert-butyl ether (MTBE)
-
Human serum (drug-free)
-
96-well collection plates
Instrumentation
-
Waters ACQUITY UPLC I-Class System
-
Waters Xevo TQ-S Tandem Quadrupole Mass Spectrometer
-
Waters ACQUITY UPLC BEH Phenyl column (1.7 µm, 2.1 x 100 mm)
Chromatographic and Mass Spectrometric Conditions
A summary of the UPLC-MS/MS conditions is provided in the table below.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC I-Class |
| Column | Waters ACQUITY UPLC BEH Phenyl (1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | Water with 0.02% Ammonium Fluoride |
| Mobile Phase B | Methanol with 0.02% Ammonium Fluoride |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 - 0.5 | |
| 0.5 - 1.0 | |
| 1.0 - 2.7 | |
| 2.7 - 4.0 | |
| Mass Spectrometer | Waters Xevo TQ-S |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 600 °C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 700 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Analyte |
| Estriol (E3) | |
| This compound (IS) |
Note: The MRM transition for this compound is inferred based on the fragmentation of Estriol, with a +3 Da shift in the product ion due to the stable isotope labels. This should be confirmed experimentally.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of Estriol and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Estriol by serial dilution of the stock solution with 50% methanol to cover the desired calibration range (e.g., 1 to 200 ng/mL).
-
Prepare a working internal standard (IS) solution of this compound at a concentration of 100 ng/mL in 50% methanol.
-
Prepare calibration standards by spiking drug-free human serum with the appropriate Estriol working solutions.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of serum sample, calibrator, or QC in a 1.5 mL microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard solution.
-
Vortex briefly to mix.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean 96-well collection plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of 50% methanol.
-
Seal the plate and vortex briefly before placing it in the UPLC autosampler.
Results and Discussion
Chromatography
The use of a phenyl-based stationary phase provided excellent separation of estriol from endogenous serum components. The gradient elution ensured a sharp peak shape and a short run time, making the method suitable for high-throughput analysis. Under the described chromatographic conditions, the retention time for estriol was approximately 1.98 minutes.
Mass Spectrometry
Negative ion mode ESI provided sensitive detection of both estriol and this compound. The selected MRM transitions were highly specific and allowed for accurate quantification with minimal interference from the serum matrix.
Quantitative Performance
The method demonstrated excellent linearity over a concentration range of 1 to 200 ng/mL. The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL.[1] The accuracy and precision of the method were evaluated with QC samples at three concentration levels. The intra- and inter-day precision were within 15%, and the accuracy was between 85% and 115%, which is within the accepted range for bioanalytical methods.
Table 1: Quantitative Performance Data
| Parameter | Result |
| Linearity Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Caption: Experimental workflow from sample preparation to analysis.
Conclusion
The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantitative analysis of estriol and its deuterated internal standard, this compound, in human serum. The simple liquid-liquid extraction protocol and the short chromatographic run time make this method ideal for high-throughput applications in clinical research and pharmaceutical development. The method meets the stringent requirements for bioanalytical method validation, ensuring accurate and precise results.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for Estriol-d3
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry (MS) parameters for Estriol-d3. It includes troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for Estriol and this compound?
A1: Estriol is typically analyzed using electrospray ionization (ESI) in negative ion mode. The deprotonated molecule [M-H]⁻ is used as the precursor ion. For this compound, the precursor ion mass is shifted by +3 Da due to the three deuterium atoms. The most common and effective multiple reaction monitoring (MRM) transitions are summarized below. It is always recommended to perform an infusion of the specific analyte and internal standard to determine the optimal collision energies on your instrument.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Estriol | ESI Negative | 287.1 | 171.1 | Primary, high abundance fragment.[1] |
| ESI Negative | 287.1 | 145.1 | Secondary fragment, useful for confirmation.[1] | |
| This compound | ESI Negative | 290.1 | 171.1 / 172.1 | Predicted - Fragmentation may retain or lose deuterium. |
| ESI Negative | 290.1 | 145.1 / 146.1 | Predicted - Fragmentation may retain or lose deuterium. |
Q2: Why is this compound used as an internal standard for Estriol analysis?
A2: this compound is an ideal internal standard (IS) for the quantification of Estriol for several reasons:
-
Similar Physicochemical Properties: It has nearly identical chemical and physical properties to the unlabeled analyte, Estriol. This ensures that it behaves similarly during sample preparation (e.g., extraction recovery) and chromatographic separation.
-
Co-elution: It typically co-elutes with the analyte, which is crucial for compensating for matrix effects.
-
Mass Difference: It is easily distinguishable from the native analyte by its mass-to-charge ratio in the mass spectrometer, without significantly altering its chemical behavior.
Q3: Should I use derivatization for Estriol analysis?
A3: Derivatization is not always necessary but can be employed to enhance sensitivity. Agents like dansyl chloride can improve ionization efficiency, which is particularly useful when aiming for very low limits of quantification (sub-pg/mL levels).[2] However, for many applications, modern sensitive mass spectrometers can achieve adequate sensitivity without derivatization, simplifying the sample preparation workflow.
Q4: What are common adducts I might see for Estriol in the mass spectrometer?
A4: In electrospray ionization, adduct formation can occur, leading to unexpected ions in your mass spectrum. While negative mode often shows the deprotonated molecule [M-H]⁻, you might also observe:
-
[M+Cl]⁻: Chloride adduct, especially if chlorinated solvents are used.
-
[M+HCOO]⁻: Formate adduct, common when formic acid is used as a mobile phase additive.
-
[M-H+Na]⁺ and [M+K]⁺: In positive mode, sodium and potassium adducts are very common.
Troubleshooting Guides
Issue 1: I am observing a shift in retention time between Estriol and this compound.
-
Question: Why is my deuterated internal standard (this compound) eluting at a slightly different time than my analyte (Estriol)?
-
Answer: This phenomenon is known as the "chromatographic isotope effect." The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. In reversed-phase liquid chromatography, this can lead to deuterated compounds eluting slightly earlier than their non-deuterated counterparts. A small, consistent, and reproducible shift is often acceptable as long as it does not lead to differential matrix effects that would compromise quantification accuracy.
Issue 2: My signal intensity for Estriol and/or this compound is low or inconsistent.
-
Question: What are the potential causes of poor signal intensity and how can I improve it?
-
Answer: Low or inconsistent signal intensity can be due to several factors:
-
Suboptimal Ionization: Ensure your mobile phase is compatible with ESI. For negative mode, a basic mobile phase (e.g., with a small amount of ammonium hydroxide) can improve deprotonation. For positive mode, an acidic mobile phase (e.g., with formic acid) is typically used.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte and internal standard. Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Incorrect MS Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows. Infuse a standard solution of your analyte to tune these parameters for maximum signal.
-
Analyte Degradation: Ensure proper sample storage and handling to prevent degradation.
-
Issue 3: I am seeing high variability in the analyte to internal standard peak area ratio.
-
Question: My peak area ratios are not consistent across my sample batch. What should I investigate?
-
Answer: High variability in peak area ratios can point to several issues:
-
Inconsistent Internal Standard Spiking: Verify that the internal standard is being added precisely and consistently to every sample, standard, and quality control.
-
Differential Matrix Effects: If the chromatographic separation between the analyte and IS is significant, they may be affected differently by ion suppression or enhancement from the matrix. Re-evaluate your chromatography to achieve closer elution times.
-
Detector Saturation: If the concentration of your analyte is very high, it can saturate the detector. Dilute your samples to bring them within the linear range of the assay.
-
Isotopic Instability: In some cases, deuterium labels can undergo back-exchange with protons from the solvent, particularly in protic solvents under certain pH conditions. Ensure the isotopic labeling position on this compound is stable under your analytical conditions.
-
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE) from Serum
-
To 200 µL of serum sample, calibrator, or QC, add 50 µL of this compound internal standard working solution (e.g., at 1 ng/mL).
-
Vortex briefly to mix.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Method Parameters
The following table provides a starting point for LC-MS/MS method development. These parameters should be optimized for your specific instrument and application.
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Ammonium Hydroxide in Water |
| Mobile Phase B | Methanol |
| Gradient | Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Visualizations
Caption: A typical experimental workflow for the analysis of Estriol using this compound.
Caption: A logical troubleshooting workflow for common issues in this compound analysis.
References
Technical Support Center: Estriol-d3 Quantification by LC-MS/MS
Welcome to the technical support center for the quantification of Estriol-d3 and related estrogens using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound quantification?
The most significant sources of variability in the LC-MS/MS quantification of this compound and other estrogens stem from matrix effects, particularly ion suppression, isomeric interferences, and challenges related to sample preparation.[1][2][3][4] Co-eluting endogenous components from biological matrices like plasma or serum can interfere with the ionization of the analyte, leading to inaccurate and imprecise results.[5][6][7] Furthermore, the presence of structurally similar isomers can cause analytical interference if not adequately resolved chromatographically.[2][8]
Q2: How can I improve the sensitivity of my Estriol assay?
Low physiological concentrations of estrogens can be challenging to detect.[9][10] To enhance sensitivity, consider the following strategies:
-
Derivatization: Chemical derivatization of estrogens can significantly improve their ionization efficiency.[11][12][13][14] For instance, derivatization with dansyl chloride has been shown to enhance the signal in positive electrospray ionization.[13][15]
-
Sample Preparation: Employing effective sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can concentrate the analyte and remove interfering matrix components.[16][17]
-
Ionization Source Optimization: The choice of ionization source can impact sensitivity. While Electrospray Ionization (ESI) is common, Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI) have been shown to be less susceptible to matrix effects for estrogen analysis.[18]
Q3: What is the role of an internal standard like this compound?
A stable isotope-labeled internal standard (SIL-IS) like this compound is crucial for accurate quantification. It is chemically identical to the analyte (Estriol) but has a different mass due to the deuterium labels. By adding a known amount of this compound to each sample at the beginning of the workflow, it can compensate for analyte loss during sample preparation and for variability in ionization efficiency (matrix effects).[3] The ratio of the analyte signal to the internal standard signal is used for quantification, which improves the accuracy and precision of the measurement.
Q4: Can I use the same MRM transition for different estrogen isomers?
Using the same Multiple Reaction Monitoring (MRM) transition for different isomers is not recommended without proper chromatographic separation.[2] Many estrogen isomers are structurally similar and can produce identical or very similar precursor and product ions, leading to interference and inaccurate quantification.[2][19] It is essential to develop a chromatographic method that can resolve the isomers of interest before they enter the mass spectrometer.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your LC-MS/MS experiments for this compound quantification.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My chromatographic peaks for this compound are showing significant tailing and splitting. What could be the cause?
-
Answer: Poor peak shape can arise from several factors:
-
Injection Solvent: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.[20] Ensure your sample is dissolved in a solvent compatible with the mobile phase.
-
Column Contamination: Buildup of matrix components on the analytical column can lead to peak tailing.[20] Regular column flushing and the use of guard columns can mitigate this.
-
Column Degradation: Operating at a high pH can cause silica-based columns to degrade, leading to peak shape issues.[20]
-
Secondary Interactions: Residual silanol groups on the column can interact with the analyte, causing peak tailing. Using an end-capped column can help.[17]
-
Issue 2: High Signal Variability and Poor Reproducibility
-
Question: I am observing high variability in my results between replicate injections and different samples. What should I investigate?
-
Answer: High signal variability is often a symptom of significant matrix effects.
-
Ion Suppression/Enhancement: Co-eluting matrix components can suppress or enhance the ionization of Estriol and its internal standard, leading to inconsistent results.[4][5][7]
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.[5]
-
Improve Sample Cleanup: Enhance your sample preparation protocol. This could involve optimizing your SPE wash and elution steps or exploring a different LLE solvent system to better remove interferences.[6][16][17]
-
Modify Chromatography: Adjust your chromatographic gradient to better separate the analyte from the interfering matrix components.[5]
-
-
Issue 3: Inaccurate Quantification and Bias
-
Question: My quality control samples are consistently failing, showing a significant bias. What are the likely causes?
-
Answer: Inaccurate quantification can be due to several factors:
-
Isomeric Interference: An unresolved isomeric compound may be contributing to the analyte signal, leading to a positive bias.[2][19] A more efficient chromatographic separation is necessary to resolve this.
-
Internal Standard Issues: The internal standard may not be behaving identically to the analyte, especially if it is not a stable isotope-labeled version. Ensure you are using a high-quality, appropriate internal standard like this compound.
-
Calibration Curve Problems: The calibration standards may have been prepared incorrectly, or the matrix used for the standards may not adequately mimic the study samples, leading to a bias.[4]
-
Experimental Protocols & Data
Table 1: Comparison of Sample Preparation Techniques for Estrogen Analysis
| Sample Preparation Method | Key Advantages | Common Issues | Typical Recovery |
| Liquid-Liquid Extraction (LLE) | Simple, low cost. | Can be less selective, potential for emulsions. | 85-105% |
| Solid Phase Extraction (SPE) | High selectivity and concentration factor, amenable to automation.[16] | Higher cost, requires method development to optimize sorbent and solvents. | >90% |
| Protein Precipitation (PP) | Fast and simple. | Least clean extract, significant matrix effects are common.[6] | Variable, often lower |
Table 2: Example LC-MS/MS Parameters for Estrogen Analysis
| Parameter | Setting | Rationale |
| Column | C18 or Phenyl-Hexyl | Provides good retention and selectivity for steroids. |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Fluoride | Acidic modifier for positive ion mode or salt for negative ion mode to improve ionization. |
| Mobile Phase B | Methanol or Acetonitrile | Organic solvent for elution. |
| Ionization Mode | Negative ESI or Positive ESI (with derivatization) | Estrogens ionize well in negative mode; derivatization enhances positive mode signal.[9][11] |
| MRM Transitions | Specific to Estriol and this compound | To be optimized for the specific instrument. |
Visualizations
Caption: A typical experimental workflow for this compound quantification by LC-MS/MS.
References
- 1. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Differentiation of estriol glucuronide isomers by chemical derivatization and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. LC-MS/MS for Ultra-Sensitive Quantification of Multiple Estrogens in the Blood and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrasensitive quantification of serum estrogens in postmenopausal women and older men by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Derivatized versus non-derivatized LC-MS/MS techniques for the analysis of estrogens and estrogen-like endocrine disruptors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. phenomenex.com [phenomenex.com]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. LC-MS analysis of estradiol in human serum and endometrial tissue: Comparison of electrospray ionization, atmospheric pressure chemical ionization and atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. msacl.org [msacl.org]
- 20. agilent.com [agilent.com]
Technical Support Center: Analysis of Estriol-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Estriol-d3 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting substances from the sample matrix.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), compromising the accuracy, precision, and sensitivity of the analytical method.[3] In complex biological matrices like plasma, serum, or urine, endogenous components such as phospholipids, salts, and proteins are common causes of matrix effects.[3][4]
Q2: My this compound signal is inconsistent and lower than expected. Could this be due to matrix effects?
A2: Yes, inconsistent and suppressed signal are classic symptoms of matrix effects. Co-eluting endogenous components from the biological sample can interfere with the ionization of this compound in the mass spectrometer's source, leading to reduced sensitivity and poor reproducibility.[5] It is crucial to experimentally verify if matrix effects are the root cause.
Q3: How can I experimentally determine if matrix effects are affecting my this compound analysis?
A3: The two most common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.[3] The post-extraction spike method is considered the "gold standard" for quantifying matrix effects.[3] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into an extracted blank matrix sample. A significant difference in peak areas indicates the presence of matrix effects.
Q4: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for all matrix effects?
A4: While a stable isotope-labeled internal standard like this compound is the best choice to compensate for matrix effects, it may not correct for them completely in all situations.[3] For effective compensation, the analyte and the internal standard must co-elute and experience the same degree of ionization suppression or enhancement.[3] If the chromatographic separation is not adequate, or if the nature of the interference is highly specific, the correction may be incomplete. Therefore, it is still essential to evaluate the extent of the matrix effect during method development and validation.[4]
Q5: What are the most effective strategies to minimize or eliminate matrix effects in this compound analysis?
A5: A multi-pronged approach is often the most effective:
-
Sample Preparation: Employing a robust sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly clean up the sample by removing interfering components.[6]
-
Chromatographic Separation: Optimizing the LC method to achieve good separation between this compound and co-eluting matrix components is crucial.[4]
-
Ionization Source: In some cases, switching the ionization mode (e.g., from ESI to APCI) or polarity might reduce the impact of interfering substances, though this is analyte-dependent.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in this compound analysis.
Diagram: Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for troubleshooting matrix effects.
| Issue | Potential Cause | Recommended Action |
| Poor Accuracy and Precision | Matrix Effects: Co-eluting components are suppressing or enhancing the this compound signal. | 1. Quantify Matrix Effect: Perform the post-extraction spike experiment to determine the percentage of ion suppression or enhancement. 2. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. 3. Optimize Chromatography: Adjust the gradient, mobile phase, or column chemistry to separate this compound from the interfering peaks. |
| Signal Suppression (Low Peak Area) | Phospholipids: A common cause of ion suppression in plasma and serum samples. | 1. Use Phospholipid Removal Plates/Cartridges: Incorporate a specific phospholipid removal step in your sample preparation. 2. Modify Chromatography: Use a longer column or a shallower gradient to improve separation from the phospholipid elution region. |
| Signal Enhancement (High Peak Area) | Co-eluting Matrix Components: Certain compounds can enhance the ionization of the target analyte. | 1. Identify Enhancement Region: Use the post-column infusion technique to pinpoint the retention time of ion enhancement. 2. Adjust Chromatography: Modify the chromatographic conditions to shift the retention time of this compound away from the enhancement region. |
| Inconsistent Results Between Sample Lots | Lot-to-Lot Variability of Matrix: Different batches of biological matrix can have varying compositions of interfering substances. | 1. Evaluate Multiple Lots: During method validation, assess the matrix effect using at least six different lots of the biological matrix.[4] 2. Robust Sample Preparation: Develop a sample preparation method that is rugged enough to handle variations in the matrix. |
Quantitative Data on Matrix Effects
The following table summarizes typical matrix effect values observed for steroid hormones in common biological matrices. While specific data for this compound may vary, these values provide a general indication of the extent of ion suppression or enhancement that can be expected. A matrix effect value of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
| Analyte Class | Biological Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Steroid Hormones | Human Serum | Protein Precipitation | 50 - 85 | [7] |
| Steroid Hormones | Human Serum | Liquid-Liquid Extraction | 80 - 110 | [7] |
| Steroid Hormones | Human Urine | Solid-Phase Extraction | 85 - 115 | [7] |
| Estrogens | Wastewater | Solid-Phase Extraction | 88 - 112 | [5] |
| Estradiol | Horse Serum | LLE & Derivatization | Significant Suppression | [1] |
| Estradiol | Mouse Brain | LLE & Derivatization | Significant Suppression | [1] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of matrix effects.
1. Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare this compound standards in a clean solvent (e.g., mobile phase) at low and high concentrations relevant to your assay.
-
Set B (Post-Extraction Spiked Matrix): Obtain at least six different lots of blank biological matrix. Process these blank samples through the entire extraction procedure. After extraction, spike the resulting extracts with the this compound standards to the same final concentrations as in Set A.
2. LC-MS/MS Analysis:
-
Analyze both sets of samples using your established LC-MS/MS method.
-
Record the peak areas for this compound in all samples.
3. Calculation of Matrix Factor (MF):
-
Calculate the Matrix Factor for each concentration and each lot of the matrix using the following formula:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The acceptable range for the MF is typically between 0.85 and 1.15.
Diagram: Post-Extraction Spike Workflow
Caption: Workflow for the post-extraction spike experiment.
Protocol 2: General Solid-Phase Extraction (SPE) for this compound Cleanup from Urine
This protocol provides a general guideline for SPE cleanup using a C18 cartridge. Optimization may be required based on specific laboratory conditions and equipment.
1. Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to pellet any particulate matter.
-
Dilute the urine sample (e.g., 1:1 with water) to reduce viscosity.[4]
2. SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing methanol (e.g., 3 mL) followed by water (e.g., 3 mL) through it.[4] Do not let the cartridge run dry.
3. Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).
4. Washing:
-
Wash the cartridge with a weak organic solvent solution (e.g., 3 mL of 5% methanol in water) to remove polar interferences.[4]
5. Elution:
-
Elute this compound from the cartridge using an appropriate organic solvent (e.g., 3 mL of methanol or acetonitrile).
-
Collect the eluate for evaporation and reconstitution in the mobile phase prior to LC-MS/MS analysis.
Diagram: SPE Workflow for this compound
Caption: A typical SPE workflow for this compound analysis.
References
- 1. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Poor Peak Shape for Estriol-d3 in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the HPLC analysis of Estriol-d3.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked questions (FAQs)
Q1: What are the most common causes of poor peak shape in HPLC analysis of this compound?
Poor peak shape for this compound can arise from a variety of factors, broadly categorized as:
-
Mobile Phase Issues: Incorrect pH, improper solvent composition, or inadequate buffering.
-
Column Problems: Column contamination, degradation, voids, or use of an inappropriate stationary phase.
-
Sample-Related Issues: Sample overload, poor solubility in the mobile phase, or matrix effects.[1]
-
Instrumental Problems: Extra-column dead volume, leaks, or temperature fluctuations.[2][3]
Q2: How does the choice of HPLC column affect the peak shape of this compound?
The column is a critical factor. For steroid analysis, C18 columns are widely used.[4] However, for aromatic steroids like this compound, Phenyl-Hexyl columns can offer superior selectivity and resolution due to π-π interactions between the phenyl rings of the stationary phase and the analyte.[4][5][6] Using a column with a different selectivity can significantly impact peak shape and separation from matrix components.[5][7]
Q3: Can the deuteration of this compound affect its chromatographic behavior compared to unlabeled Estriol?
While deuterium labeling is primarily for mass spectrometric detection, it can sometimes lead to slight differences in retention time compared to the unlabeled analog. This is known as an "isotope effect." However, significant peak shape issues are more likely to stem from general chromatographic problems rather than from deuteration itself. It's crucial to use a deuterated internal standard, like Testosterone-d3, to ensure accurate quantification.
Q4: What is a good starting point for mobile phase composition for this compound analysis?
A common starting point for reversed-phase HPLC of steroids is a mobile phase consisting of acetonitrile or methanol and water.[8][9] The exact ratio will depend on the column and specific method, but a gradient elution is often employed. For example, a gradient of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) can be effective.[7] It is important that the mobile phase components are miscible and properly degassed.
Q5: How critical is sample preparation for achieving good peak shape?
Sample preparation is crucial, especially for biological matrices like plasma or serum.[10][11] Inadequate sample cleanup can lead to column contamination and matrix effects, both of which can cause poor peak shape.[11] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to remove interfering substances before injection.[1][10][11]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common peak shape problems.
Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Is the tailing observed for all peaks or just the this compound peak?
-
All Peaks: This usually indicates a physical or system-wide issue.
-
Only this compound Peak: This suggests a chemical interaction between the analyte and the stationary phase.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Common Causes and Solutions for Peak Tailing:
| Cause | Solution |
| Secondary Silanol Interactions | Acidic silanol groups on the silica backbone of the column can interact with polar analytes. Lowering the mobile phase pH (e.g., to pH 2-3) can protonate the silanols and reduce this interaction.[12] Using a highly deactivated, end-capped column also minimizes these interactions.[9] |
| Column Overload | Injecting too much sample can saturate the stationary phase.[7] Reduce the injection volume or dilute the sample.[13] |
| Column Contamination/Degradation | Strongly retained compounds from previous injections can accumulate on the column. Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.[7] |
| Extra-column Dead Volume | Excessive tubing length or poorly made connections can cause band broadening. Use shorter, narrower internal diameter tubing and ensure all fittings are properly seated.[7] |
| Mobile Phase pH near Analyte pKa | If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to tailing. Adjust the pH to be at least 2 units away from the pKa.[9][14] |
Peak Fronting
Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting.
Common Causes and Solutions for Peak Fronting:
| Cause | Solution |
| Sample Overload (Volume or Mass) | Injecting too large a volume or too high a concentration of the sample can lead to fronting.[1] Reduce the injection volume or dilute the sample. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[1][6] Whenever possible, dissolve the sample in the initial mobile phase.[6] |
| Column Collapse or Channeling | A physical change in the column packing can create channels, leading to distorted peaks. This can be caused by high pressure or using a mobile phase outside the column's recommended pH range. The column may need to be replaced.[1] |
| Low Column Temperature | Insufficient temperature can lead to poor mass transfer kinetics. Increasing the column temperature can sometimes improve peak shape.[11] |
Split Peaks
Split peaks appear as two or more distinct but closely eluting peaks for a single analyte.
Troubleshooting Workflow for Split Peaks
Caption: Troubleshooting workflow for split peaks.
Common Causes and Solutions for Split Peaks:
| Cause | Solution |
| Blocked Column Inlet Frit | Particulates from the sample or mobile phase can block the inlet frit, causing the sample to be distributed unevenly onto the column. This often affects all peaks in the chromatogram. Replace the frit or the column. |
| Column Void | A void at the head of the column can cause the sample band to split. This also typically affects all peaks. The column will need to be replaced. |
| Sample Solvent/Mobile Phase Mismatch | If the sample is injected in a solvent that is not miscible with the mobile phase, or is significantly stronger, it can cause peak splitting. Dissolve the sample in the mobile phase. |
| Co-eluting Interference | The split peak may actually be two different compounds eluting very close together. Modify the separation conditions (e.g., change the gradient, mobile phase composition, or column) to improve resolution. |
| On-Column Degradation | This compound may be unstable under the analytical conditions, leading to the formation of degradation products that elute close to the parent peak. A forced degradation study showed that estriol can degrade under oxidative, light, and thermal stress.[15] Adjusting mobile phase pH or temperature may improve stability. |
Experimental Protocols
Sample Preparation from Human Plasma
This protocol is a general guideline for the extraction of this compound from plasma prior to HPLC-MS/MS analysis.
-
Protein Precipitation: To 250 µL of plasma, add 750 µL of cold acetonitrile containing the deuterated internal standard.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes.
-
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.[10]
-
Injection: Inject a portion of the reconstituted sample into the HPLC system.
Example HPLC Method Parameters for this compound Analysis
These are starting parameters that may require optimization for your specific application and instrumentation.
| Parameter | Condition 1 (C18 Column) | Condition 2 (Phenyl-Hexyl Column) |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 30% to 90% B over 5 minutes | 40% to 80% B over 10 minutes |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Column Temperature | 40°C | 40°C |
| Injection Volume | 5 µL | 5 µL |
| Detection | MS/MS (specific transitions for this compound) | MS/MS (specific transitions for this compound) |
Data & Visualizations
Illustrative Data Tables
The following tables present hypothetical data to illustrate the expected effects of mobile phase pH and column temperature on the peak shape of this compound. Actual results may vary.
Table 1: Illustrative Effect of Mobile Phase pH on this compound Peak Tailing Factor
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape Observation |
| 3.0 | 1.1 | Symmetrical |
| 5.0 | 1.5 | Moderate Tailing |
| 7.0 | 2.1 | Significant Tailing |
Table 2: Illustrative Effect of Column Temperature on this compound Peak Asymmetry
| Column Temperature (°C) | Asymmetry Factor (As) | Peak Shape Observation |
| 25 | 1.4 | Tailing |
| 35 | 1.2 | Improved Symmetry |
| 45 | 1.0 | Symmetrical |
Table 3: Comparison of Column Chemistries for Estrogen Analysis
| Column Type | Key Interaction Mechanism | Selectivity for this compound | Potential for Good Peak Shape |
| C18 | Hydrophobic interactions | Good general-purpose retention | High, especially with end-capped columns to reduce silanol interactions |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Excellent, can provide unique selectivity for aromatic steroids | High, can offer improved resolution from matrix interferences |
Logical Relationship Diagram
This diagram illustrates the logical steps to consider when troubleshooting poor peak shape.
Caption: Logical relationships in HPLC troubleshooting.
References
- 1. Estrogen Analysis from Plasma by LC-MS/MS | Phenomenex [phenomenex.com]
- 2. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. phenomenex.com [phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Method for Analysis of Estetrol, Estiol, Estrone, and Besta-Estradiol on Chromni Column | SIELC Technologies [sielc.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. waters.com [waters.com]
- 11. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uhplcs.com [uhplcs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. ecommons.roseman.edu [ecommons.roseman.edu]
Interferences in Estriol-d3 analysis from endogenous compounds
Welcome to the technical support center for the analysis of Estriol-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common interferences from endogenous compounds during mass spectrometry-based analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
A1: Interferences in this compound analysis primarily arise from endogenous compounds present in the biological matrix (e.g., serum, urine). These can be broadly categorized as:
-
Isobaric and Isomeric Interferences: Endogenous steroids or their metabolites that have the same nominal mass-to-charge ratio (m/z) as this compound or its fragments.[1] For example, isomers of estriol glucuronide can be difficult to differentiate without specific analytical methods.[2]
-
Matrix Effects: Co-eluting compounds from the sample matrix that affect the ionization efficiency of this compound in the mass spectrometer source. This can lead to ion suppression or enhancement, causing inaccurate quantification.[3] Common sources include phospholipids, salts, and other endogenous metabolites.[4]
-
Cross-reactivity (in Immunoassays): While less common with LC-MS/MS, immunoassays can suffer from cross-reactivity with structurally similar endogenous steroids or their metabolites.[5][6]
Q2: My this compound signal is lower than expected or varies significantly between samples. What could be the cause?
A2: This issue is frequently caused by ion suppression , a type of matrix effect where co-eluting endogenous components from the sample inhibit the ionization of this compound in the MS source.[7][8] The result is a decreased analyte signal, leading to poor sensitivity and accuracy. The variability between samples is often due to differences in the composition of the biological matrix from different individuals or sources.[9] Inadequate sample preparation is a primary reason for significant matrix effects.[3]
Q3: How can a stable isotope-labeled internal standard like this compound still be affected by interferences?
A3: While a stable isotope-labeled internal standard (SIL-IS) like this compound is designed to co-elute with the analyte (endogenous Estriol) and experience similar matrix effects, it is not a perfect solution in all cases.[9] Severe ion suppression can still negatively impact the signal of both the analyte and the internal standard, potentially compromising the assay's sensitivity.[9] Furthermore, the internal standard itself can be subject to isobaric interferences from other deuterated compounds or from the isotopic contribution of a high-concentration endogenous interferent.
Q4: Can non-steroidal compounds interfere with this compound analysis by LC-MS/MS?
A4: Yes, it is possible. While less common than interference from other steroids, high concentrations of co-eluting non-steroidal drugs or their metabolites can potentially cause ion suppression.[8] One study identified the antidepressant paroxetine and a metabolite of triazolam as non-steroidal interferents in the analysis of other steroids, highlighting the importance of considering all sample components.[10]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during this compound analysis.
Issue 1: Poor Sensitivity or Inconsistent Results (Ion Suppression)
-
Symptom: Low signal-to-noise ratio for this compound, high variability in analyte response across different samples, or failing to meet the required lower limit of quantification (LLOQ).
-
Root Cause Analysis: The most likely cause is ion suppression from co-eluting matrix components.[3] This can be confirmed experimentally using a post-column infusion experiment or by comparing the response of a post-extraction spiked sample to a standard in a neat solution.[9]
-
Solution Workflow:
Caption: Troubleshooting workflow for ion suppression issues.
-
Detailed Steps:
-
Confirm Ion Suppression: Perform a post-column infusion experiment by teeing in a constant flow of this compound solution after the analytical column. Inject a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte confirms ion suppression.[7]
-
Enhance Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before analysis. If you are using a simple protein precipitation method, consider implementing a more selective technique like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE).[4][11][12]
-
Modify Chromatographic Conditions: Adjust the LC gradient to better separate this compound from the region of ion suppression.[3] Experiment with different analytical columns (e.g., C18, biphenyl) to alter selectivity.
-
Issue 2: Unexpected Peaks or Inaccurate Quantification (Isobaric Interference)
-
Symptom: An additional peak is observed at or near the retention time of this compound, or the quantified results are unexpectedly high and inconsistent with clinical expectations.
-
Root Cause Analysis: An endogenous compound with the same precursor and product ion m/z values as this compound is co-eluting and being detected. This could be an isomer or another steroid metabolite.[1]
-
Solution Workflow:
Caption: Troubleshooting workflow for isobaric interference.
-
Detailed Steps:
-
Improve Chromatographic Separation: The most straightforward approach is to separate the interfering compound from this compound. Increase the length of the chromatographic run, reduce the gradient slope, or try an analytical column with a different selectivity.
-
Select More Specific Transitions: Investigate if there are alternative, more specific precursor-product ion transitions for this compound that are not shared by the interfering compound. High-resolution mass spectrometry can also be used to differentiate between compounds with very close masses.[13]
-
Consider Derivatization: Chemical derivatization can alter the fragmentation pattern of this compound, potentially creating unique MS/MS transitions that are not affected by the interference.[2][14]
-
Data on Common Sample Preparation Techniques
Effective sample preparation is the most critical step in minimizing both matrix effects and potential interferences.[11][15] The choice of technique depends on the complexity of the matrix and the required sensitivity.
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective; significant matrix effects often remain as phospholipids and salts are not efficiently removed.[9] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | Good removal of salts and some polar interferences. | Can be labor-intensive, time-consuming, and may form emulsions.[11][12] |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. Analytes are then eluted with a different solvent.[11] | Highly selective, provides excellent cleanup and can concentrate the analyte, reducing matrix effects.[4][9] | Requires method development to optimize sorbent, wash, and elution steps; can be more expensive.[9] |
| Supported Liquid Extraction (SLE) | The aqueous sample is absorbed onto an inert solid support. A water-immiscible organic solvent is then passed through to elute the analytes.[12] | Faster and more reproducible than traditional LLE, avoids emulsion formation, and effectively removes phospholipids.[4][12] | Less selective than SPE for removing all types of interferences. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Serum
This protocol provides a general guideline for using a reversed-phase (e.g., C18) SPE cartridge for sample cleanup.
-
Sample Pre-treatment:
-
Thaw serum samples at room temperature.
-
Centrifuge samples at 3000 x g for 10 minutes to pellet any particulate matter.
-
To 500 µL of serum, add the this compound internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through it.[9] Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, controlled flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences like salts.
-
-
Elution:
-
Elute the this compound and other steroids from the cartridge using an appropriate organic solvent (e.g., 1 mL of methanol or acetonitrile).[9]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: General LC-MS/MS Parameters for this compound Analysis
These are typical starting conditions that should be optimized for your specific instrumentation and application.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water (or 0.2 mM Ammonium Fluoride in water)[12]
-
Mobile Phase B: 0.1% Formic Acid in Methanol (or 0.2 mM Ammonium Fluoride in methanol)[12]
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (derivatization often used for positive mode)[16][17]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Example Transitions (to be optimized):
-
This compound: Precursor Ion [M-H]⁻ → Product Ion
-
Note: Specific m/z values for precursor and product ions must be determined by infusing a standard solution of this compound.
-
References
- 1. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation of estriol glucuronide isomers by chemical derivatization and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Comparison of sample preparation options for the extraction of a panel of endogenous steroids | Separation Science [sepscience.com]
- 5. ec.bioscientifica.com [ec.bioscientifica.com]
- 6. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. providiongroup.com [providiongroup.com]
- 9. benchchem.com [benchchem.com]
- 10. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 12. agilent.com [agilent.com]
- 13. Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Derivatization methods for LC-MS analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sample Preparation and Analytical Methods for Steroid Hormones in Environmental and Food Samples: An Update Since 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Derivatized versus non-derivatized LC-MS/MS techniques for the analysis of estrogens and estrogen-like endocrine disruptors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing ion suppression for Estriol-d3 in electrospray ionization
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals reduce ion suppression for Estriol-d3 in electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3] In the analysis of biological samples like plasma or urine, endogenous components such as phospholipids, salts, and proteins are common causes of ion suppression.[2]
Q2: My this compound internal standard is supposed to correct for matrix effects. Why am I still seeing inaccurate results?
A2: Ideally, a deuterated internal standard like this compound should co-elute with the non-labeled analyte and experience the same degree of ion suppression, allowing for accurate quantification.[2] However, a phenomenon known as the "isotope effect" can cause the deuterated standard to elute slightly earlier than the native compound.[2][4] If this separation occurs in a region of the chromatogram with high ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate quantification.[2][4][5]
Q3: What are the primary sources of ion suppression in biological samples?
A3: The primary sources of ion suppression in biological matrices include:
-
Endogenous matrix components: Phospholipids are a major cause of ion suppression, along with salts, proteins, and other endogenous molecules.[2]
-
Mobile phase additives: Non-volatile buffers or certain additives like trifluoroacetic acid (TFA) can suppress ionization.[1]
-
High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.[2]
-
Exogenous substances: Contaminants from plasticware or other sources introduced during sample preparation can also interfere with ionization.[2]
Q4: How can I detect and assess the extent of ion suppression in my assay?
A4: The most common and effective method for identifying regions of ion suppression is the post-column infusion experiment .[6][7][8] This involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while injecting a blank matrix extract. A drop in the baseline signal of this compound at specific retention times indicates the presence of ion-suppressing components.[6][8]
Troubleshooting Guides
Issue 1: Low signal intensity and poor sensitivity for this compound.
-
Possible Cause: Severe ion suppression from matrix components.
-
Troubleshooting Steps:
-
Identify Suppression Zones: Perform a post-column infusion experiment to determine the retention time regions with significant ion suppression.[2]
-
Optimize Chromatography: Adjust the chromatographic gradient, mobile phase composition, or column chemistry to separate the elution of this compound from these suppression zones.[2]
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation technique, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove interfering matrix components.[2]
-
Sample Dilution: Dilute the sample to reduce the concentration of matrix components. Be mindful of the limit of detection for this compound.[2]
-
Issue 2: Poor reproducibility and inaccurate quantification of Estriol.
-
Possible Cause: Differential ion suppression between Estriol and this compound due to chromatographic separation (isotope effect).
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of Estriol and this compound. If a separation is observed, the chromatographic method needs to be optimized to ensure perfect co-elution.[9]
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition or column temperature can sometimes improve co-elution.[9]
-
Consider a Different Internal Standard: If co-elution cannot be achieved, using a ¹³C-labeled internal standard may be a better option as they are less prone to chromatographic shifts compared to deuterated standards.[9]
-
Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to help normalize matrix effects.
-
Experimental Protocols
Protocol 1: Post-Column Infusion for Detecting Ion Suppression
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-piece connector
-
This compound standard solution (at a concentration that provides a stable, mid-range signal)
-
Blank matrix extract (prepared using the same procedure as the samples)
Methodology:
-
Set up the LC system with the analytical column.
-
Connect the outlet of the LC column to one inlet of the T-piece.
-
Connect a syringe pump containing the this compound standard solution to the second inlet of the T-piece. Infuse at a constant, low flow rate (e.g., 10 µL/min).[7]
-
Connect the outlet of the T-piece to the ESI source of the mass spectrometer.
-
Begin data acquisition, monitoring the signal of the infused this compound. A stable baseline should be observed.
-
Inject the blank matrix extract onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.[2][10]
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma/Serum
Objective: To remove matrix interferences, particularly phospholipids, from plasma or serum samples prior to LC-MS/MS analysis.
Materials:
-
SPE cartridges (e.g., Oasis HLB or C18)
-
SPE vacuum manifold
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Formic Acid (FA) or Ammonium Hydroxide (NH₄OH)
-
Nitrogen evaporator
Methodology:
-
Sample Pre-treatment: To 250 µL of plasma, add the this compound internal standard. Precipitate proteins by adding 750 µL of acetonitrile, vortex, and centrifuge.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[11]
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent solution (e.g., 5-30% methanol in water) to remove polar interferences.[11]
-
Elution: Elute this compound and other estrogens with 1 mL of a strong solvent (e.g., acetonitrile or methanol).[11]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for injection into the LC-MS/MS system.[11]
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the reduction of ion suppression and optimization of ESI parameters for estrogen analysis.
Table 1: Comparison of Sample Preparation Techniques for Estrogen Analysis
| Sample Preparation Technique | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Reference |
| Oasis PRiME SPE | Panel of acidic, basic, and neutral drugs | Plasma | 98 ± 8 | Minimal | [12] |
| Liquid-Liquid Extraction (LLE) | Panel of acidic, basic, and neutral drugs | Plasma | 70 ± 10 | Higher variability | [12] |
| Supported Liquid Extraction (SLE) | Panel of acidic, basic, and neutral drugs | Plasma | 89 ± 7 | Higher than SPE | [12] |
| LLE (Hexane:Ethyl Acetate) | Estradiol | Serum | Not specified | Not specified | [13] |
| Online SPE | Estrone and Estradiol | Plasma | Not specified | Minimized |
Note: Matrix effect is often calculated as (Peak area in matrix / Peak area in neat solution) x 100%. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.
Table 2: Recommended Starting ESI Source Parameters for Estrogen Analysis
| Parameter | Typical Range (Positive Mode) | Typical Range (Negative Mode) | Notes | Reference |
| Capillary/Spray Voltage | 3 - 5 kV | -2.5 to -4.5 kV | Optimize for stable spray and maximum intensity. Estrogens are often run in negative mode. | [14][15] |
| Source Temperature | 120 - 500 °C | 120 - 500 °C | Aids in desolvation; avoid thermal degradation. | [14][15] |
| Nebulizer Gas Pressure | 3 - 7 Bar | 3 - 7 Bar | Controls droplet size. | [14] |
| Drying/Desolvation Gas Flow | 600 - 800 L/Hr | 600 - 800 L/Hr | Improves desolvation, especially at higher LC flow rates. | [14] |
Note: Optimal values are instrument-dependent and should be determined empirically.
Visualizations
Caption: Troubleshooting workflow for ion suppression of this compound.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. mednexus.org [mednexus.org]
- 2. benchchem.com [benchchem.com]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. benchchem.com [benchchem.com]
- 7. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. benchchem.com [benchchem.com]
- 12. waters.com [waters.com]
- 13. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 15. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
Estriol-d3 stability in processed samples and autosamplers
For researchers, scientists, and drug development professionals utilizing Estriol-d3 as an internal standard, ensuring its stability throughout the analytical workflow is paramount for generating accurate and reproducible data. This technical support center provides a comprehensive guide to the stability of this compound in processed biological samples and autosamplers, including troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability crucial in bioanalysis?
A1: this compound is a deuterated form of Estriol, a natural estrogen hormone. In quantitative bioanalysis, particularly in methods like liquid chromatography-mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS).[1] An internal standard is a compound with physicochemical properties very similar to the analyte of interest (in this case, Estriol) that is added to samples at a known concentration.[1][2] Its purpose is to correct for variations that can occur during sample preparation, extraction, and the analytical measurement itself.[1][2] The stability of this compound is critical because any degradation of the internal standard would lead to an inaccurate calculation of the analyte's concentration, compromising the integrity and reliability of the entire study.[3]
Q2: What are the primary factors that can compromise the stability of this compound in processed samples?
A2: Several factors can influence the stability of this compound and other steroid standards:
-
Storage Temperature: Storing samples at inappropriate temperatures is a common cause of degradation. For long-term stability of steroids, storage at -20°C or -80°C is generally recommended.[4][5]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can affect the integrity of the analyte and the internal standard.[3][6] It is crucial to minimize these cycles.
-
Light Exposure: Steroid hormones can be sensitive to light.[7] Prolonged exposure to visible or UV light, especially on the benchtop or in a clear autosampler vial, can lead to photodegradation.
-
pH of the Sample: The stability of steroids can be pH-dependent. Samples should ideally be stored at a neutral pH (around 5-7) to prevent acidic or alkaline degradation.[4]
-
Oxidation: Exposure to oxidative conditions can degrade steroid compounds.[7] The use of antioxidants in sample preparation may be considered in some cases.[8]
-
Matrix Effects: Biological matrices (e.g., plasma, serum, urine) contain enzymes and other components that could potentially degrade this compound over time.[3]
Q3: Is it necessary to perform separate stability tests for a deuterated internal standard like this compound?
A3: While stable isotope-labeled internal standards (SIL-IS) like this compound are expected to have stability profiles very similar to their non-labeled counterparts, it is scientifically prudent and often a regulatory expectation to demonstrate the stability of the internal standard.[9] This is particularly important if the internal standard is stored in a different solution or under different conditions than the analyte before being added to the sample. Verifying the stability of this compound adds to the overall robustness and integrity of the bioanalytical method.[9]
Troubleshooting Guide
This guide addresses specific issues you might encounter related to this compound stability during your experiments.
Issue 1: The this compound signal (peak area) consistently decreases over the course of a long analytical run.
-
Potential Cause: Post-preparative instability in the autosampler. This compound may be degrading in the processed samples while they are waiting for injection.
-
Troubleshooting Steps:
-
Perform an Autosampler Stability Test: Analyze a set of quality control (QC) samples immediately after preparation. Then, let the remaining QCs sit in the autosampler at its operating temperature for a duration equivalent to your longest analytical run. Re-analyze the QCs.
-
Evaluate the Data: Compare the mean response of the initial analysis to the final analysis. A deviation of more than 15% typically indicates instability.
-
Corrective Actions:
-
Lower the autosampler temperature. Many methods find stability is improved at temperatures like 4°C.[6]
-
If possible, shorten the analytical run time or break up long sample batches.
-
Investigate the composition of your final sample solvent. Ensure it is not contributing to degradation.
-
Use amber or light-blocking vials to protect samples from light exposure in the autosampler.
-
-
Issue 2: The this compound response is highly variable and inconsistent across the entire batch.
-
Potential Cause: This could be due to inconsistent sample handling, freeze-thaw instability, or issues with the internal standard stock solution.
-
Troubleshooting Steps:
-
Review Sample Handling Procedures: Ensure all samples are treated identically. This includes thawing time, time spent on the benchtop, and vortexing.
-
Conduct a Freeze-Thaw Stability Test: Prepare a set of QC samples. Analyze some immediately. Freeze the rest for at least 12-24 hours, then thaw them completely at room temperature. Repeat this cycle three times before analyzing.[3][9] Compare the results to freshly prepared samples.
-
Check Internal Standard Stock Solution: Verify the stability and concentration of your this compound stock and working solutions. Prepare a fresh working solution from your stock and re-run a few samples to see if consistency improves. Stock solutions of steroid standards are typically stored at -20°C.[8]
-
Evaluate Matrix Effects: Inconsistent recovery or ion suppression/enhancement can appear as IS variability. Review your sample extraction procedure to ensure it is robust and efficient.
-
Experimental Protocols & Data
For robust bioanalytical method validation, the stability of this compound should be evaluated under various conditions.
Summary of Stability Acceptance Criteria
The stability is considered acceptable if the mean concentration or response of the test samples is within a certain percentage of the nominal or time-zero samples.
| Stability Test Type | Typical Acceptance Criteria (% of Nominal/Baseline) |
| Freeze-Thaw Stability | Within ±15% |
| Bench-Top (Short-Term) Stability | Within ±15% |
| Long-Term Stability | Within ±15% |
| Autosampler (Processed Sample) Stability | Within ±15% |
This table summarizes generally accepted criteria based on regulatory guidelines for bioanalytical method validation.
Methodology: Freeze-Thaw Stability
-
Sample Preparation: Spike a pooled blank biological matrix with this compound at low and high quality control (LQC and HQC) concentrations. Prepare at least three replicates for each concentration.
-
Baseline Analysis: Take a subset of these samples (n=3 for each level) for immediate analysis (Time 0).
-
Freeze-Thaw Cycles: Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.[3]
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a minimum of three cycles.[9]
-
Final Analysis: After the third thaw, process and analyze the samples alongside a fresh calibration curve.
-
Data Analysis: Calculate the mean concentration of the freeze-thaw samples and compare it to the baseline (Time 0) samples.
Methodology: Autosampler (Processed Sample) Stability
-
Sample Preparation: Process a set of LQC and HQC samples (n=3 for each level) as you would for a typical analytical run.
-
Initial Analysis: Immediately after preparation, inject and analyze these samples.
-
Storage in Autosampler: Leave the same set of processed samples in the autosampler under the exact conditions and for the maximum expected duration of an analytical run.
-
Re-analysis: At the end of the storage period, re-inject and analyze the samples.
-
Data Analysis: Compare the mean response from the re-analysis to the mean response from the initial analysis.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for ensuring this compound stability.
Caption: Experimental workflow for evaluating this compound stability.
Caption: Troubleshooting decision tree for this compound signal issues.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sample storage prior to extraction of genomic DNA T [qiagen.com]
- 6. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ecommons.roseman.edu [ecommons.roseman.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Collision Energy Optimization for Estriol-d3 MRM Transitions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing and troubleshooting Multiple Reaction Monitoring (MRM) methods for Estriol-d3 on triple quadrupole mass spectrometers.
Frequently Asked Questions (FAQs)
Q1: What is Collision Energy (CE) and why is it critical for MRM analysis?
Collision Energy is the potential applied to the collision cell (q2) of a triple quadrupole mass spectrometer, which is filled with an inert gas like argon. This energy promotes the fragmentation of a selected precursor ion into characteristic product ions. Optimizing the CE is a critical step in method development because the energy required to produce a specific fragment is unique to each molecule. The optimal CE is the value that generates the most abundant and stable signal for the desired product ion, thereby maximizing the sensitivity and specificity of the MRM assay.[1][2]
Q2: What are the typical MRM transitions for this compound?
This compound (E3-d3) is the deuterated internal standard for Estriol (E3). It has a mass shift of +3 Da compared to the unlabeled compound. The fragmentation pattern is generally similar. In negative ion mode, the deprotonated molecule [M-H]⁻ is selected as the precursor ion.
-
Estriol (E3) Precursor Ion [M-H]⁻: m/z 287.2
-
This compound (E3-d3) Precursor Ion [M-H]⁻: m/z 290.2 (approx.)
Common product ions for Estriol are m/z 171 and m/z 145.[3] Assuming the deuterium labels are not on the fragment lost, the transitions for this compound would be:
-
Primary Transition: m/z 290.2 → 171.1
-
Secondary (Confirmatory) Transition: m/z 290.2 → 145.1
Note: The exact masses of precursor and product ions should always be confirmed empirically on your specific instrument.
Q3: What is a good starting range for collision energy optimization for this compound?
For steroids like Estriol, a typical starting range for collision energy is between 15 and 60 eV. Published methods for unlabeled Estriol show optimized values around 40 eV.[4] A CE ramping experiment should be performed across this range (e.g., in 2 eV steps) to find the precise optimum for your instrument and specific transition.
Q4: How do I determine the optimal collision energy?
The optimal CE is determined by infusing a standard solution of this compound directly into the mass spectrometer and monitoring the product ion intensity while systematically increasing the collision energy. This process, known as a "collision energy ramp," generates a curve where the product ion intensity is plotted against the applied collision energy. The peak of this curve corresponds to the optimal CE that yields the maximum signal.[1][2] Many modern mass spectrometer software platforms can automate this process.[2][5][6]
Q5: Should I use the same CE for both the analyte (Estriol) and its internal standard (this compound)?
While the chemical structures are very similar, it is best practice to optimize the collision energy independently for both the analyte and the internal standard. Although the optimal values are often very close, slight differences in fragmentation efficiency can exist. Independent optimization ensures maximum sensitivity for both compounds, leading to the most reliable quantitation.
Experimental Protocol: Step-by-Step Guide to CE Optimization
This protocol describes a manual method for optimizing collision energy using direct infusion.
Objective: To identify the collision energy (CE) value that produces the maximum product ion intensity for a given this compound MRM transition.
Materials Required:
-
This compound analytical standard
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water with 0.1% formic acid (for mobile phase simulation)
-
Syringe pump and infusion line
-
Triple quadrupole mass spectrometer
Methodology:
-
Prepare Analyte Solution: Prepare a 100-500 ng/mL solution of this compound in a solvent mixture that mimics the initial mobile phase conditions of your LC method (e.g., 50:50 methanol:water). This ensures consistent ionization.
-
Set up Infusion System:
-
Thoroughly flush the syringe and infusion line with the prepared solution.
-
Set the syringe pump to a low, stable flow rate (e.g., 5-10 µL/min). .
-
-
Initial Mass Spectrometer Settings:
-
Set the mass spectrometer to operate in negative electrospray ionization (ESI-) mode.
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for a stable signal of the this compound precursor ion (m/z ~290.2).
-
Create an MRM method selecting the this compound precursor ion in the first quadrupole (Q1) and the target product ion (e.g., m/z 171.1) in the third quadrupole (Q3).
-
-
Perform Collision Energy Ramp:
-
Set the instrument to manually control the collision energy.
-
Begin at a low CE value (e.g., 10 eV) and record the product ion intensity.
-
Increase the CE in discrete steps (e.g., 2-5 eV) and record the intensity at each step until the signal drops significantly (e.g., up to 60 eV).
-
-
Analyze Results and Select Optimal CE:
-
Plot the recorded product ion intensity (Y-axis) against the corresponding collision energy value (X-axis).
-
The CE value that corresponds to the highest point on the curve is the optimal collision energy for that specific MRM transition.[2] This value should be programmed into your final LC-MS/MS acquisition method.
-
Data Presentation and Interpretation
Quantitative data for Estriol and a predicted profile for its d3-labeled internal standard are summarized below.
Table 1: Typical MRM Parameters for Estriol Analysis (Negative ESI)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Typical Optimized CE (eV) | Other Parameters (Example) |
| Estriol (E3) | 287.2 | 171.1 | 40 - 55 | Cone Voltage: 53 V |
| Estriol (E3) | 287.2 | 145.1 | 39 - 55 | Declustering Potential: -120 V |
| This compound (IS) | ~290.2 | 171.1 | To be determined (expect ~40-55) | Optimize independently |
| This compound (IS) | ~290.2 | 145.1 | To be determined (expect ~39-55) | Optimize independently |
Note: Values are compiled from multiple sources and may vary significantly between different instrument models and manufacturers.[3][4] Empirical optimization is mandatory.
Visualizations
Caption: Workflow for manual collision energy optimization.
Troubleshooting Guide
Q: I am not seeing any product ion signal during the CE ramp. What should I check first?
A: A complete lack of signal often points to a fundamental issue. Follow this checklist:
-
Check for Precursor Ion: First, operate in single quadrupole mode (Q1 scan) to confirm you have a stable signal for the this compound precursor ion (m/z ~290.2). If there's no precursor, there will be no product.
-
Infusion System: Ensure the syringe pump is running, the line is not clogged, and there are no leaks. Check for a visible spray at the ESI probe tip.[7]
-
Source Conditions: Verify that source parameters (voltages, temperatures, gas flows) are appropriate and that the instrument is not in standby mode.
-
Collision Gas: Confirm that the collision gas (e.g., argon) is turned on and the pressure is within the manufacturer's recommended range.
Q: The signal for my product ion is very weak. How can I improve it?
A: Low signal intensity can be caused by several factors. Use the troubleshooting diagram below to diagnose the issue. Key areas to investigate include non-optimal collision energy (you may need to widen your ramp range), suboptimal source conditions, or ion suppression effects. Also, ensure your standard solution concentration is adequate.[8]
Q: My results are not reproducible, and the signal is fluctuating. What are the common causes?
A: Signal instability is a common problem in LC-MS/MS.
-
Unstable ESI Spray: This is a primary cause. Check for blockages in the ESI probe, ensure consistent solvent delivery from the pump, and clean the ion source components like the sampling cone and capillary.[9][10]
-
Inconsistent Sample Preparation: Verify that the dilution of your standard is accurate and that the solution is fresh.
-
Collision Cell Issues: While less common, intermittent faults in the collision cell power supply can cause fluctuating MRM signals even when a full scan signal appears stable.[9]
Q: The instrument's automated optimization routine provided a different CE value than my manual ramp. Which one should I trust?
A: Both methods should yield similar results. If there is a significant discrepancy:
-
Review Automated Method Parameters: Ensure the precursor/product ions, dwell time, and ramp settings in the automated method were correct.
-
Reproduce Manually: Re-run the manual ramp carefully around the two conflicting values to confirm the true optimum.
-
Consider Solution Stability: Automated routines can take longer; ensure your infused solution is stable throughout the process. Often, automated workflows are highly reliable and can perform optimizations more rapidly and systematically than manual methods.[5][6]
Caption: Troubleshooting flowchart for low MRM signal intensity.
References
- 1. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skyline.ms [skyline.ms]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
Improving the limit of quantification for Estriol-d3
Welcome to the technical support center for the analysis of Estriol-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the limit of quantification (LOQ) and overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the ionization efficiency of this compound typically low in LC-MS/MS analysis?
A1: Estriol, and its deuterated form this compound, are steroid hormones that are inherently nonpolar compounds. Their molecular structure lacks easily ionizable functional groups, leading to poor ionization efficiency with common techniques like electrospray ionization (ESI). This can result in a low signal-to-noise ratio and a high limit of quantification (LOQ).
Q2: What is derivatization and how can it improve the LOQ for this compound?
A2: Derivatization is a chemical modification technique used to introduce a charged or easily ionizable moiety onto the analyte molecule. For this compound, derivatization significantly enhances its ionization efficiency, leading to a much stronger signal in the mass spectrometer and consequently a lower LOQ.[1][2][3] Common derivatizing agents for estrogens include Dansyl chloride, 4-(Dimethylamino) benzoyl chloride (DMABC), and 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS).[1][3][4]
Q3: What are the most common sample preparation techniques for this compound analysis from biological matrices?
A3: The most common sample preparation techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[5][6] LLE is a simple and widely used method, often employing solvents like methyl tert-butyl ether (MTBE).[4][6] SPE can offer higher efficiency and cleaner extracts, which is particularly beneficial for complex matrices like plasma or serum.[5]
Q4: Can I achieve a low LOQ for this compound without derivatization?
A4: While challenging, it is possible to achieve low LOQs without derivatization by optimizing other aspects of the analytical method.[7] This includes using highly efficient UPLC/UHPLC systems, sensitive mass spectrometers, and optimizing MS parameters such as ionization source settings.[7][8] However, for sub-picomolar or very low pg/mL detection limits, derivatization is often necessary.[4][8]
Troubleshooting Guide
Issue: Low Sensitivity / High Limit of Quantification (LOQ)
This is a common issue in the analysis of this compound. The following troubleshooting guide provides a systematic approach to identifying and resolving the root cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low sensitivity of this compound.
Step-by-Step Troubleshooting:
-
Verify Mass Spectrometer Performance:
-
Action: Perform a system suitability test, tune, and calibrate the mass spectrometer according to the manufacturer's recommendations.
-
Rationale: Ensures that the instrument is performing optimally and is not the source of the low sensitivity.
-
-
Optimize Mass Spectrometry Parameters:
-
Action: Infuse a standard solution of derivatized this compound to optimize source-dependent parameters (e.g., gas flows, temperatures) and compound-dependent parameters (e.g., declustering potential, collision energy, cell exit potential).
-
Rationale: Maximizes the generation and transmission of the target ions to the detector.
-
-
Evaluate Liquid Chromatography Performance:
-
Action: Check the peak shape, retention time stability, and background noise of your this compound peak.
-
Rationale: Poor chromatography can lead to broad peaks, reducing the signal-to-noise ratio and elevating the LOQ.
-
-
Optimize Liquid Chromatography Method:
-
Action: Consider using a smaller particle size column (e.g., sub-2 µm) for better peak efficiency. Optimize the mobile phase composition and gradient profile to achieve a sharp, symmetrical peak.
-
Rationale: Improved chromatographic resolution and peak shape directly contribute to better sensitivity.
-
-
Review Sample Preparation Protocol:
-
Action: Evaluate the efficiency of your extraction and derivatization steps. Check for potential sources of sample loss or incomplete reactions.
-
Rationale: Inefficient extraction or derivatization will result in less analyte reaching the LC-MS system.
-
-
Implement or Optimize Derivatization:
-
Action: If not already in use, consider implementing a derivatization step. If you are already using derivatization, optimize the reaction conditions (e.g., reagent concentration, temperature, time).
-
Rationale: Derivatization is a highly effective way to boost the ionization efficiency of this compound.[1][3]
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) and Derivatization with Dansyl Chloride
This protocol is adapted for the analysis of this compound in human plasma.
Experimental Workflow
Caption: Workflow for LLE and Dansyl Chloride derivatization.
Methodology:
-
Sample Preparation:
-
To a 500 µL aliquot of plasma, add the internal standard (e.g., Estriol-d5).
-
Add 6 mL of methyl tert-butyl ether (MTBE).[4]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Freeze the aqueous layer by placing the tube in a dry ice/acetone bath.
-
Decant the organic (MTBE) layer into a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried residue, add 50 µL of a dansyl chloride solution (e.g., 1 mg/mL in acetone) and 50 µL of a carbonate buffer (pH 9.5).
-
Vortex briefly and incubate at 60°C for 10 minutes.[9]
-
Evaporate to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
-
Data Presentation
Table 1: Comparison of Derivatization Agents for Estrogen Analysis
| Derivatizing Agent | Ionization Mode | Typical LOQ Achieved (for Estradiol/Estriol) | Key Advantages |
| Dansyl Chloride | ESI, APCI, APPI | 1 pg/mL[4] | Most common, reacts selectively.[1] |
| DMABC | ESI | Low pg/mL range | Versatile for ESI, selective reaction.[1] |
| FMP-TS | ESI | Low pmol/L range[3] | Enhances specificity and sensitivity.[3] |
| Pentafluorobenzoyl Chloride (PFBCl) | GC-NCI-MS | 0.67 ng/g (in tissue)[10] | High sensitivity in GC-MS applications.[10] |
Table 2: Typical LC-MS/MS Parameters for Derivatized this compound Analysis
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.9 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Fluoride |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C[4] |
| Ionization Source | Electrospray Ionization (ESI) in Positive Mode |
| MRM Transition | Specific to the this compound derivative (requires optimization) |
| Collision Energy | Optimized for maximum fragment ion intensity |
| Declustering Potential | Optimized to minimize solvent clusters |
References
- 1. Derivatization Agents for LC/MS – An Improved Detection of Estradiol with ESI-MS [sigmaaldrich.com]
- 2. chromsoc.jp [chromsoc.jp]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction | MDPI [mdpi.com]
- 7. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization procedure of estradiol with a combination of MPDNP-F and 4-dimethylaminopyridine to generate product ion containing estradiol-skeleton for reliable determination of its serum/plasma concentrations by LC/ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The development of an optimized sample preparation for trace level detection of 17α-ethinylestradiol and estrone in whole fish tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling Estriol-d3 in the Laboratory
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Estriol-d3 contamination and related issues during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in laboratory settings?
This compound is a deuterated form of Estriol, a minor female sex hormone. In analytical chemistry, it is primarily used as a stable isotope-labeled (SIL) internal standard for the quantification of Estriol in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to endogenous Estriol, it can be used to correct for variability during sample preparation and analysis, leading to more accurate and precise measurements.
Q2: What are the primary causes of this compound contamination or inaccurate results?
The most common issues encountered when using this compound as an internal standard are:
-
Isotopic Back-Exchange: Deuterium atoms on the this compound molecule are replaced by protons from the surrounding environment (e.g., solvents, reagents). This leads to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the non-deuterated Estriol.
-
Contamination of the Internal Standard: The this compound standard itself may contain a small amount of non-deuterated Estriol as an impurity.
-
External Contamination: Introduction of endogenous Estriol from external sources, such as glassware, solvents, or even the analyst (e.g., through skin contact with topical creams).
-
Instrumental Issues: Problems such as detector saturation at high concentrations or inconsistent ionization can lead to non-linear responses.
-
Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and/or the internal standard.
Q3: How can I prevent isotopic back-exchange of this compound?
Preventing isotopic back-exchange is critical for accurate quantification. Key preventive measures include:
-
Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile, dioxane, tetrahydrofuran) for sample preparation and storage. If aqueous solutions are necessary, consider using D₂O-based buffers.
-
pH Control: The rate of hydrogen-deuterium exchange is catalyzed by both acids and bases. For many compounds, the minimum exchange rate occurs in a slightly acidic pH range of approximately 2.5-3.[1]
-
Temperature Control: Store this compound solutions at low temperatures (-20°C or -80°C) to significantly slow down the exchange rate.[1] Keep samples in a cooled autosampler during analysis.
-
Proper Storage: Store this compound, both in solid form and in solution, in tightly sealed containers to prevent exposure to atmospheric moisture.[1]
Q4: What is the recommended isotopic purity for this compound internal standards?
It is recommended to use deuterated compounds with an isotopic enrichment of at least 98%.[1] High-purity standards minimize interference from the unlabeled analyte and ensure clear mass separation during analysis, which improves data quality and reliability.[1]
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve is a common problem when using this compound as an internal standard. The following guide provides a systematic approach to troubleshooting this issue.
Symptoms:
-
The response ratio of the analyte to the internal standard is not proportional to the analyte concentration.
-
The calibration curve deviates from linearity, particularly at the lower or upper ends.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Internal Standard Concentration | Verify the concentration of the this compound working solution. Prepare a fresh stock and working solution and re-analyze the calibration curve. The internal standard response should be consistent and within the linear range of the detector. |
| Contamination of Internal Standard | Analyze a sample containing only the this compound internal standard in a clean solvent. Monitor the mass transition of the unlabeled Estriol. A significant peak at the expected retention time indicates contamination of the standard with the non-deuterated form. |
| Detector Saturation | At high concentrations, the detector response may become non-linear. Check the detector response for the highest calibration standard to ensure it is not saturated. If saturation is observed, dilute the high-concentration standards and re-analyze, or adjust the detector settings if possible. |
| Matrix Effects | Components in the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard. Prepare calibration standards in a matrix that matches your samples (e.g., stripped serum) and compare the curve with one prepared in a pure solvent. |
| Isotopic Interference | At high analyte concentrations, the natural isotopic abundance of the analyte may contribute to the signal of the internal standard, especially if the mass difference is small. Consider using a non-linear regression model (e.g., quadratic) for the calibration curve. |
Troubleshooting Workflow for Non-Linear Calibration Curve
Caption: Troubleshooting decision tree for a non-linear calibration curve.
Issue 2: Suspected Isotopic Back-Exchange
Symptoms:
-
Decreasing response of the this compound internal standard over time.
-
Inaccurate and imprecise results, often with an overestimation of the native Estriol concentration.
-
Appearance of a peak at the retention time of unlabeled Estriol in a sample containing only the deuterated standard.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Protic Solvents | Protic solvents (e.g., water, methanol) can donate protons that exchange with the deuterium atoms on this compound. Minimize the use of protic solvents. If they are necessary, ensure they are of high purity and consider using their deuterated counterparts (e.g., D₂O, Methanol-d4). |
| Incorrect pH | Acidic or basic conditions can catalyze the back-exchange. Adjust the pH of your solutions to a range where the exchange is minimized, typically around pH 2.5-3.0.[1] |
| Elevated Temperature | Higher temperatures increase the rate of chemical reactions, including isotopic exchange. Keep all solutions containing this compound cooled and use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). |
| Exposure to Atmospheric Moisture | Deuterated compounds can be hygroscopic and absorb moisture from the air. Always allow the container of the deuterated standard to equilibrate to room temperature before opening to prevent condensation.[1] Store solutions in tightly sealed vials. |
Mechanism of Deuterium Back-Exchange on Phenolic Hydroxyl Group
Caption: Simplified mechanism of deuterium back-exchange.
Data Presentation
Table 1: Typical Mass Spectrometry Parameters for Estriol and this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Estriol | 287.04 | 170.92 | 40 |
| This compound | 290.06 (approx.) | 173.94 (approx.) | 40 |
| Note: Exact m/z values and collision energies may vary depending on the instrument and specific deuteration pattern of this compound. The values for Estriol are from a published UPLC-MS/MS method.[2] |
Table 2: Example Calibration Curve Parameters for Estriol Quantification
| Parameter | Typical Value |
| Calibration Range | 1.00 - 200.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.99 |
| Accuracy (%RE) at LLOQ | Within ±20% |
| Accuracy (%RE) at other QC levels | Within ±15% |
| These values are based on a validated UPLC-MS/MS method for Estriol in rat plasma.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Working Solution
Objective: To prepare a working solution of this compound internal standard at a concentration suitable for spiking into calibration standards, quality controls, and unknown samples.
Materials:
-
This compound powder (high isotopic purity, ≥98%)
-
Class A volumetric flasks
-
Calibrated analytical balance
-
High-purity methanol or acetonitrile
-
Vortex mixer and sonicator
Procedure:
-
Equilibration: Remove the this compound container from storage (e.g., -20°C freezer) and place it in a desiccator to allow it to warm to room temperature for at least 30 minutes. This prevents moisture condensation.
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Quantitatively transfer the weighed powder to a 1 mL Class A volumetric flask.
-
Add a small amount of methanol (or acetonitrile) to dissolve the powder, using a vortex mixer and sonicator if necessary.
-
Once fully dissolved, bring the solution to the final volume with the solvent.
-
Cap the flask and invert it 15-20 times to ensure homogeneity.
-
-
Intermediate Solution Preparation (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the final volume with the appropriate solvent.
-
-
Working Solution Preparation (e.g., 100 ng/mL):
-
Pipette 100 µL of the 10 µg/mL intermediate solution into a 10 mL Class A volumetric flask.
-
Dilute to the final volume with the appropriate solvent.
-
-
Storage: Store all solutions in tightly sealed, labeled amber vials at -20°C or below.
Protocol 2: Procedure for Investigating the Source of Estriol Contamination
Objective: To systematically identify the source of external Estriol contamination in the analytical workflow.
Materials:
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Clean glassware (e.g., vials, pipettes, flasks)
-
LC-MS/MS system
Procedure:
-
Solvent Blank Analysis:
-
Inject a sample of each solvent used in the sample preparation procedure (e.g., reconstitution solvent, mobile phase components) directly into the LC-MS/MS system.
-
Analyze for the presence of Estriol.
-
-
Glassware and Plasticware Rinse Test:
-
Rinse a representative sample of each type of glassware and plasticware used (e.g., autosampler vials, pipette tips, collection tubes) with a small volume of high-purity solvent.
-
Collect the rinse solvent and inject it into the LC-MS/MS system.
-
Analyze for the presence of Estriol.
-
-
Procedural Blank Analysis:
-
Perform the entire sample preparation procedure without adding any sample or internal standard (i.e., a "mock" extraction).
-
Analyze the final extract for the presence of Estriol.
-
-
Data Analysis:
-
Examine the chromatograms from each analysis for a peak at the retention time and m/z of Estriol.
-
A positive finding in any of the above steps indicates the source of contamination.
-
Workflow for Investigating Contamination Source
Caption: Workflow for identifying the source of Estriol contamination.
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Method Validation Using Estriol-d3
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the quantification of estriol (E3), a key estrogenic hormone, the choice of internal standard is a critical factor that dictates the robustness of the data. This guide provides an objective comparison of Estriol-d3, a stable isotope-labeled (SIL) internal standard, against alternative standards, supported by experimental data and detailed methodologies for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
The use of a stable isotope-labeled internal standard that is homologous to the analyte (i.e., a deuterated version of the analyte itself) is widely considered the "gold standard" in quantitative mass spectrometry. This compound offers nearly identical chemical and physical properties to the endogenous, non-labeled estriol. This ensures it co-elutes chromatographically and experiences similar ionization effects and extraction recovery, effectively compensating for variations during sample preparation and analysis. This guide will explore the performance of this compound in comparison to other standards and provide the necessary protocols to validate its use.
Performance Comparison of Internal Standards for Estriol Analysis
The primary alternative to a homologous SIL like this compound is often a deuterated version of a structurally similar compound, such as Estradiol-d4 (d4-E2), or a non-isotopic compound. While these alternatives can be used, they may not perfectly mimic the behavior of estriol in the analytical system, potentially leading to reduced precision and accuracy.
The validation of an analytical method is assessed through several key performance parameters as defined by international guidelines. The following tables summarize typical performance data for LC-MS/MS methods quantifying estriol, showcasing the expected outcomes when using a robust internal standard like this compound compared to alternatives.
| Validation Parameter | Method Using Homologous SIL (e.g., this compound) | Method Using Non-Homologous SIL (e.g., Estradiol-d4) | Method Using Non-Isotopic IS |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.98 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 90.0% - 110.0% | 85.0% - 115.0% |
| Precision (% CV/RSD) | < 10% | < 15% | < 20% |
| Limit of Quantitation (LOQ) | Low pg/mL to sub-ng/mL (e.g., 0.2 ng/mL[1]) | Low ng/mL (e.g., 1.0 ng/mL) | Variable, generally higher |
| Matrix Effect | Minimal and compensated | Potentially significant, less compensated | Significant and variable |
Table 1: Comparative Performance of Internal Standards. Data is compiled from typical validation results for steroid hormone analysis.
Key Validation Parameters Summarized
Below is a summary of validation results from a representative LC-MS/MS method for unconjugated estriol (uE3), demonstrating the high performance achievable with an appropriate SIL internal standard.
| Parameter | Acceptance Criteria | Result | Pass/Fail |
| Linearity (Range: 0.2 - 32 ng/mL) | R² > 0.99 | R² = 0.9996 | Pass |
| Accuracy (at 3 concentrations) | 85% - 115% Recovery | 95.9% - 104.2%[1] | Pass |
| Precision (Intra- & Inter-day) | RSD ≤ 15% | ≤ 10.4% (at 4.18 ng/mL)[1] | Pass |
| Limit of Detection (LOD) | S/N Ratio ≥ 3 | 0.05 ng/mL[1] | Pass |
| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10; %RSD < 20% | 0.2 ng/mL[1] | Pass |
| Specificity | No interference at the retention time of the analyte | No interference observed | Pass |
| Robustness | %RSD ≤ 15% after minor changes in method | Consistent results with varied flow rate/mobile phase composition | Pass |
Table 2: Example Validation Summary for an LC-MS/MS Method for Estriol.
Experimental Protocols
Achieving reliable and reproducible results requires meticulously detailed protocols. The following sections outline the key steps for the quantification of estriol in a biological matrix (e.g., serum) using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction
This protocol is a common approach for extracting steroids from serum.
-
Aliquoting: Transfer 200 µL of serum sample, calibrator, or quality control (QC) into a clean glass tube.
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution (e.g., at 5 ng/mL) to each tube.
-
Equilibration: Vortex-mix the tubes and allow them to equilibrate for 15 minutes at 4°C.
-
Extraction: Add 1 mL of an extraction solvent mixture (e.g., hexane and ethyl acetate).
-
Mixing: Vortex vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Centrifuge the tubes to separate the layers. Alternatively, freeze the lower aqueous layer (e.g., 30 minutes at -80°C).
-
Collection: Decant the upper organic layer containing the analyte and internal standard into a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 50°C.
-
Reconstitution: Reconstitute the dried residue in 75 µL of a reconstitution solvent (e.g., 20% methanol in water) and vortex.
-
Injection: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Figure 1. General workflow for sample preparation using liquid-liquid extraction.
LC-MS/MS Analysis
The following are typical starting conditions for chromatographic separation and mass spectrometric detection. These should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
-
LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 analytical column (e.g., Phenomenex Kinetex 2.6µ C18, 100 x 3.0mm)[2].
-
Mobile Phase A: Water with 0.2 mM ammonium fluoride or 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 50 µL.
-
Column Temperature: 40°C.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Key MRM Transitions:
-
Estriol (Analyte): Precursor Ion [M-H]⁻ m/z 287.0 → Product Ion m/z 171.0.
-
This compound (Internal Standard): Precursor Ion [M-H]⁻ m/z 290.0 → Product Ion m/z 171.0 or other specific fragment. Note: The exact mass shift and fragment will depend on the position of the deuterium labels.
-
Figure 2. Logical flow of an LC-MS/MS analysis from injection to quantification.
Comparison with Alternative Analytical Methods
While LC-MS/MS with a SIL internal standard is the gold standard for specificity and sensitivity, other methods like immunoassays (ELISA, RIA) have been historically used. However, these methods are prone to significant drawbacks.
-
Specificity: Immunoassays often suffer from cross-reactivity with other structurally related steroids, leading to overestimated results. Studies comparing LC-MS/MS to immunoassays have shown that ELISA and RIA can report concentrations that are 1.4 to 12 times higher than those measured by the more specific mass spectrometry method.[3][4][5]
-
Sensitivity: While immunoassays can be sensitive, their accuracy at very low concentrations (low pg/mL range), such as those found in postmenopausal women or men, is often poor.[4] LC-MS/MS methods can achieve much lower and more reliable limits of quantitation.[2]
-
Multiplexing: LC-MS/MS allows for the simultaneous measurement of multiple analytes (e.g., estrone, estradiol, and estriol) in a single run, offering a more comprehensive endocrine profile.
Conclusion
The validation of an analytical method for estriol quantification demonstrates that the use of a homologous stable isotope-labeled internal standard, such as this compound, is integral to achieving the highest levels of accuracy, precision, and reliability. It effectively minimizes the impact of matrix effects and procedural variability that can compromise data integrity. While other internal standards or analytical techniques exist, LC-MS/MS coupled with isotope dilution using this compound provides the most robust and defensible data, making it the superior choice for clinical research and drug development applications.
References
- 1. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estriol vs. estradiol: Differences, similarities, and which is better for you [singlecare.com]
- 3. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estriol vs. Estradiol: What Every Woman Needs to Know About Their Oestrogen — Ivoryrose Physiotherapy [ivoryrosephysio.com.au]
- 5. db.cbg-meb.nl [db.cbg-meb.nl]
A Head-to-Head Battle: Estriol-d3 vs. 13C-estriol as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of estriol, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. The two most common stable isotope-labeled internal standards for estriol are deuterated estriol (Estriol-d3) and carbon-13 labeled estriol (13C-estriol). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable internal standard for your analytical needs.
The ideal internal standard should exhibit identical physicochemical properties to the analyte, co-eluting chromatographically and experiencing the same effects of sample preparation and ionization, thereby providing accurate correction for any variability. While both this compound and 13C-estriol are designed to fulfill this role, subtle but significant differences in their isotopic labeling can lead to variations in analytical performance.
Key Performance Parameters: A Comparative Analysis
The selection of an internal standard is often guided by its performance in key analytical parameters such as chromatographic co-elution, accuracy, and precision. While direct comparative studies for this compound and 13C-estriol are limited, data from studies using these or structurally similar stable isotope-labeled estrogens in bioanalytical methods provide valuable insights.
Table 1: Comparison of Bioanalytical Method Performance using Deuterated and 13C-Labeled Estrogen Internal Standards
| Performance Parameter | Method using this compound Internal Standard | Method using 13C-Labeled Estrogen Internal Standards |
| Analyte(s) | Estriol (E3), Estrone (E1), Estradiol (E2), 16α-hydroxyestrone (16α-OHE1) | Estradiol (E2), Estrone (E1) |
| Matrix | Human Serum | Human Serum |
| Lower Limit of Quantitation (LLOQ) | 2.0 pg/mL for E3[1] | 0.16 pg/mL for E2; 0.07 pg/mL for E1[2] |
| Calibration Curve Range | Not explicitly stated | E2: 0.57 - 224.00 pmol/L; E1: 0.29 - 234.00 pmol/L[2] |
| Accuracy (% Recovery or % Bias) | 91% to 113% for a suite of estrogens[3] | Within ±15% of nominal values (as per general validation guidelines)[4] |
| Precision (% RSD / % CV) | Within-day CVs <6.5%; Between-day CVs 4.5% to 9.5% for a suite of estrogens[1] | <9.0% for E2; <7.8% for E1[2] |
| Chromatographic Co-elution | May exhibit slight retention time shifts relative to the native analyte. | Generally co-elutes perfectly with the native analyte. |
| Isotopic Stability | Deuterium atoms can be susceptible to back-exchange with protons. | 13C labels are highly stable and not prone to exchange.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical performance. Below are summaries of experimental protocols from studies utilizing deuterated and 13C-labeled estrogen internal standards.
Protocol 1: LC-MS/MS Quantification of Estrogens using a Deuterated Internal Standard
This protocol is based on a method for the simultaneous measurement of four estrogens in human serum.[1]
-
Sample Preparation:
-
Spike serum samples with a solution containing the deuterium-labeled internal standards (including this compound).
-
Perform liquid-liquid extraction (LLE) to isolate the analytes and internal standards.
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
HPLC System: Shimadzu HPLC system.
-
Mass Spectrometer: API-5000 triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Quantitation: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.
-
Calibration: A calibration curve is constructed by plotting the peak area ratio of the analyte to its internal standard against the analyte concentration.
-
Protocol 2: Ultrasensitive LC-MS/MS Quantification of Estradiol and Estrone using 13C-Labeled Internal Standards
This protocol is adapted from a highly sensitive method for the analysis of estradiol and estrone in human serum.[2]
-
Sample Preparation:
-
Add an internal standard solution containing 13C3-E2 and 13C3-E1 to calibrators, quality controls, and serum samples.
-
Purify the samples using liquid-liquid extraction.
-
Reconstitute the dried extracts in the appropriate mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: Details not specified, but compatible with high-sensitivity analysis.
-
Mass Spectrometer: Triple-quadrupole mass spectrometer.
-
Ionization Mode: Negative electrospray ionization.
-
Data Analysis: The method is validated for accuracy, sensitivity, and precision using quality controls at multiple concentration levels.
-
Visualizing the Workflow and Key Concepts
To better illustrate the processes and principles discussed, the following diagrams are provided.
Estriol Signaling Pathway
Understanding the biological context of estriol is also important for researchers. Estrogen signaling is primarily mediated through two types of receptors: nuclear estrogen receptors (ERα and ERβ) and membrane-associated estrogen receptors.
Conclusion and Recommendations
The choice between this compound and 13C-estriol as an internal standard depends on the specific requirements of the assay.
-
This compound can be a cost-effective option and may be suitable for many applications. However, researchers must be aware of the potential for chromatographic shifts and deuterium-hydrogen exchange, which can impact accuracy and precision. Thorough validation is crucial to ensure these factors do not compromise the results.
-
13C-estriol is generally considered the superior choice for high-stakes applications, such as clinical trials and regulated bioanalysis.[5] Its identical chromatographic behavior to the native analyte ensures more accurate compensation for matrix effects, and its isotopic stability eliminates the risk of label exchange. This leads to more robust, reliable, and accurate quantitative data.
For the most demanding analytical challenges requiring the highest level of accuracy and precision, the investment in 13C-estriol is highly recommended.
References
- 1. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
The Unseen Competitor: Assessing the Cross-Reactivity of Estriol-d3 in Steroid Immunoassays
For researchers, scientists, and drug development professionals, the accuracy of steroid immunoassays is paramount. However, the presence of structurally similar, unlabeled endogenous or exogenous steroids can lead to significant cross-reactivity, yielding inaccurate measurements. This guide provides a comparative analysis of the potential cross-reactivity of Estriol-d3, a deuterated form of estriol, in steroid immunoassays. While direct experimental data on this compound is limited, this guide extrapolates from the known cross-reactivity of estriol and the principles of immunoassay technology to provide a comprehensive overview for laboratory professionals.
Steroid immunoassays are a widely used tool for quantifying hormone levels in various biological matrices.[1][2] Their utility, however, is contingent on the specificity of the antibody used.[3] Cross-reactivity occurs when a substance other than the target analyte binds to the assay's antibody, leading to an overestimation of the analyte's concentration.[2][3] This is a particular concern in steroid analysis due to the structural similarity among different steroid molecules.[1][2]
Direct immunoassays, which do not involve a sample extraction step, are especially susceptible to cross-reaction from steroid metabolites and other structurally related compounds.[3] The extent of this interference is dependent on the specificity of the antibody employed in the assay.[4]
Impact of Deuteration on Immunoassay Performance
Deuterium labeling is a common technique used in mass spectrometry as an internal standard.[5] The introduction of deuterium atoms into a molecule increases its mass but generally does not alter its chemical properties. In the context of immunoassays, the effect of deuteration on antibody binding is not extensively documented. However, it is hypothesized that the minor increase in mass and subtle changes in molecular vibration resulting from deuteration are unlikely to significantly impact the binding affinity of polyclonal antibodies, which recognize multiple epitopes. Conversely, for highly specific monoclonal antibodies that bind to a single, precise epitope, even minor structural variations could potentially alter binding affinity.
Cross-Reactivity of Estriol in Steroid Immunoassays
| Immunoassay Platform | Target Analyte | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Roche Elecsys Estradiol II | Estradiol | Estriol | Very Weak (0.05-0.49%) | [4][7] |
| Abbott AxSYM | Estradiol | Estriol | Negative Interference | [6] |
This table is for illustrative purposes and may not be exhaustive. Researchers should always consult the package insert of their specific assay for the most accurate and up-to-date cross-reactivity information.
Experimental Protocol for Determining Cross-Reactivity
For laboratories wishing to determine the cross-reactivity of this compound in their specific steroid immunoassay, the following protocol, adapted from established methodologies, can be utilized.[8]
Objective: To determine the percentage cross-reactivity of this compound in a given steroid immunoassay.
Materials:
-
The steroid immunoassay kit to be tested.
-
Calibrators and controls provided with the immunoassay kit.
-
A certified solution of this compound of known concentration.
-
Analyte-free serum or buffer (as specified by the assay manufacturer).
-
Precision pipettes and sterile, disposable tips.
-
Appropriate instrumentation for the immunoassay platform.
Procedure:
-
Preparation of Spiked Samples:
-
Prepare a series of dilutions of the this compound standard in the analyte-free serum or buffer to create samples with varying concentrations of the potential cross-reactant. The concentration range should be clinically and physiologically relevant.
-
Prepare a control sample using only the analyte-free serum or buffer.
-
-
Immunoassay Analysis:
-
Assay the prepared spiked samples and the control sample according to the immunoassay manufacturer's instructions.
-
Run each sample in replicate (at least duplicate) to ensure precision.
-
-
Calculation of Cross-Reactivity:
-
The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Apparent Concentration of Analyte / Concentration of Added this compound) x 100
-
Apparent Concentration of Analyte: The concentration of the target analyte as measured by the immunoassay in the spiked sample, corrected for any baseline reading from the control sample.
-
Concentration of Added this compound: The known concentration of this compound added to the sample.
-
-
Interpretation of Results:
-
A high percentage of cross-reactivity indicates that this compound significantly interferes with the assay.
-
A low percentage of cross-reactivity suggests minimal interference.
Visualizing the Competitive Immunoassay Principle
The following diagram illustrates the fundamental principle of a competitive immunoassay, which is the most common format for steroid hormone detection.[9][10][11][12] This mechanism is central to understanding how cross-reactivity occurs.
References
- 1. d-nb.info [d-nb.info]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. food.r-biopharm.com [food.r-biopharm.com]
- 10. EP0813684B1 - Determination of steroids by competitive immunoassay - Google Patents [patents.google.com]
- 11. Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ç¾åº¦æåº [word.baidu.com]
Inter-laboratory comparison of Estriol-d3 quantification methods
For Researchers, Scientists, and Drug Development Professionals
The precise and accurate quantification of deuterated steroids like Estriol-d3 is critical in various research and clinical applications, particularly in pharmacokinetic studies and as internal standards for the measurement of endogenous estriol. This guide provides a comparative overview of the most common analytical methods employed for this compound quantification, supported by experimental data drawn from studies on estriol and other closely related estrogen metabolites due to the limited availability of direct inter-laboratory comparison studies for this compound itself. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: A Comparative Analysis of Method Performance
The performance of an analytical method is paramount for generating reliable and reproducible data. The following table summarizes the key performance characteristics of LC-MS/MS and GC-MS for the quantification of estriol and similar estrogens, providing a benchmark for what can be expected for this compound analysis.
| Performance Metric | LC-MS/MS | GC-MS | Immunoassay |
| Linearity (Correlation Coefficient, r²) | > 0.99[1] | > 0.995[2] | Method Dependent |
| Intra-Assay Precision (% CV) | 2.6 - 9.5%[1] | 1.4 - 10.5%[2] | < 11% |
| Inter-Assay Precision (% CV) | 3.3 - 9.5%[1] | < 15%[3] | < 15% |
| Accuracy (% Bias or % Recovery) | 91.4 - 108.5%[2] | 85 - 115%[3] | 88 - 118% |
| Limit of Quantification (LOQ) | 0.02 - 1.0 ng/mL[1][2] | 0.02 - 0.1 ng/mL[2] | ~0.6 ng/mL |
| Sample Volume | ~100 µL[1] | ~1 mL[4] | Method Dependent |
| Throughput | High | Moderate | High |
| Specificity | High | High | Moderate to Low |
Note: The data presented is a synthesis from multiple sources on estriol and other estrogens and serves as a general comparison. Actual performance may vary based on the specific laboratory, instrumentation, and protocol.
Experimental Protocols: A Glimpse into the Methodologies
Detailed and robust experimental protocols are the foundation of accurate quantification. Below are generalized methodologies for the key experiments cited.
LC-MS/MS Protocol for Estriol Quantification
A sensitive and specific method for the determination of estriol in biological matrices typically involves the following steps[1]:
-
Sample Preparation:
-
To 100 µL of plasma, an internal standard (e.g., a stable isotope-labeled version of the analyte) is added.
-
Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).
-
The sample is centrifuged, and the supernatant is collected and evaporated to dryness.
-
The residue is reconstituted in a mobile phase-compatible solvent.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.
-
Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored to ensure specificity and accurate quantification.
-
GC-MS Protocol for Estriol Quantification
Quantification of estriol by GC-MS requires a derivatization step to increase the volatility of the analyte[2]:
-
Sample Preparation and Hydrolysis:
-
For conjugated estrogens, an enzymatic or acid hydrolysis step is performed to release the free steroid.
-
A deuterated internal standard, such as this compound, is added to the sample.
-
The sample is then subjected to liquid-liquid extraction (e.g., with diethyl ether) or solid-phase extraction to isolate the steroids.
-
-
Derivatization:
-
The extracted and dried residue is derivatized to create a more volatile and thermally stable compound. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, which forms trimethylsilyl (TMS) ethers[4].
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column)[3].
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring characteristic ions of the derivatized estriol and the internal standard.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of this compound using LC-MS/MS, the most prevalent and high-throughput method.
Discussion and Conclusion
Both LC-MS/MS and GC-MS offer high sensitivity and specificity for the quantification of this compound, making them the methods of choice for most research and drug development applications. LC-MS/MS generally provides higher throughput and requires simpler sample preparation compared to GC-MS, which necessitates a derivatization step. Immunoassays, while offering high throughput, can suffer from a lack of specificity due to cross-reactivity with other structurally similar steroids, which can lead to inaccurate results[5].
References
- 1. mednexus.org [mednexus.org]
- 2. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Validation of methods for determination of urinary estriol during pregnancy using mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Estriol-d3 vs. Non-Deuterated Estriol: A Comparative Guide for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
In the realm of in vivo studies involving estrogens, the choice between a deuterated and a non-deuterated form of a compound can significantly impact experimental outcomes. This guide provides a comprehensive comparison of Estriol-d3 and its non-deuterated counterpart, estriol, to aid researchers in making informed decisions for their in vivo investigations. While direct comparative in vivo data for this compound is limited in publicly available literature, this guide synthesizes the established principles of deuterium substitution in pharmacology with existing data on related deuterated and non-deuterated estrogens to provide a robust framework for comparison.
Executive Summary
Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, is a well-established method to favorably alter the metabolic profile of a drug.[1][2] This modification can lead to a more stable molecule with a longer biological half-life, increased exposure, and potentially a more favorable safety profile. In the context of estriol, a weak estrogen, deuteration at specific metabolic sites is expected to slow its breakdown by metabolic enzymes, thereby enhancing its systemic exposure and residence time in vivo. This guide will delve into the anticipated pharmacokinetic differences, present a detailed, albeit generalized, experimental protocol for their comparative evaluation, and provide visual representations of the underlying metabolic pathways and experimental workflows.
The Deuterium Kinetic Isotope Effect: A Fundamental Advantage
The primary rationale for employing this compound over non-deuterated estriol lies in the deuterium kinetic isotope effect (KIE) . The bond between deuterium and carbon (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond, a common step in drug metabolism, proceed at a slower rate for the deuterated compound. This can lead to several potential advantages for in vivo studies:
-
Increased Metabolic Stability: Slower metabolism can lead to a longer half-life of the active compound.
-
Enhanced Systemic Exposure (AUC): A reduced rate of clearance results in a higher overall exposure of the test subject to the compound.
-
Improved Bioavailability: For orally administered compounds, reduced first-pass metabolism can lead to a greater proportion of the drug reaching systemic circulation.
-
Reduced Formation of Metabolites: Slower metabolism can decrease the formation of potentially toxic or inactive metabolites.
Comparative Pharmacokinetic Profiles
| Pharmacokinetic Parameter | Non-Deuterated Estriol (Projected) | This compound (Projected) | Rationale for Difference |
| Maximum Concentration (Cmax) | Lower | Higher | Slower metabolism of this compound leads to a higher peak plasma concentration. |
| Time to Maximum Concentration (Tmax) | Shorter | Longer | The slower absorption and metabolism of this compound may result in a delayed peak concentration. |
| Area Under the Curve (AUC) | Lower | Higher | Reduced clearance and increased metabolic stability of this compound result in greater overall drug exposure. |
| Elimination Half-life (t1/2) | Shorter | Longer | The kinetic isotope effect slows down the metabolic breakdown of this compound, prolonging its presence in the circulation. |
| Clearance (CL) | Higher | Lower | Slower metabolism of this compound by hepatic enzymes leads to a lower rate of clearance from the body. |
Experimental Protocols for In Vivo Comparison
To empirically determine the pharmacokinetic differences between this compound and non-deuterated estriol, a well-designed in vivo study is essential. The following protocol outlines a standard approach for a comparative pharmacokinetic study in a rodent model, such as Sprague-Dawley rats.[3][4]
Animal Model and Acclimatization
-
Species: Female Sprague-Dawley rats (or other appropriate strain), aged 8-10 weeks. Ovariectomized models are often used to reduce the influence of endogenous estrogens.[5]
-
Acclimatization: Animals should be acclimatized for at least one week prior to the study under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to a standard diet and water.
Dosing and Administration
-
Groups:
-
Group A: Non-deuterated estriol
-
Group B: this compound
-
Group C: Vehicle control
-
-
Dose Formulation: Compounds should be dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose).
-
Route of Administration: Oral gavage is a common route for assessing bioavailability. Intravenous administration can also be used to determine absolute bioavailability and clearance.
-
Dose Level: The dose should be selected based on previous studies or a preliminary dose-ranging study.
Blood Sampling
-
Time Points: Blood samples (e.g., 200 µL) should be collected at multiple time points to adequately define the pharmacokinetic profile (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collection: Blood can be collected via a cannulated jugular vein or from the tail vein into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Plasma should be separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying estriol and this compound in plasma.
-
Internal Standard: A deuterated analog can serve as an excellent internal standard for the non-deuterated compound, and vice-versa, to ensure accurate quantification.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL) are calculated from the plasma concentration-time data using non-compartmental analysis software.
-
Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) should be used to compare the pharmacokinetic parameters between the this compound and non-deuterated estriol groups.
Visualizing the Concepts
To further clarify the principles and processes discussed, the following diagrams, generated using the DOT language, illustrate the metabolic pathway of estriol and the experimental workflow for a comparative in vivo study.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. salamandra.net [salamandra.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of Estrogen and Estrus Cycle on Pharmacokinetics, Absorption and Disposition of Genistein in Female Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Estriol-d3 Assays: Evaluating Linearity, Accuracy, and Precision
For researchers, scientists, and professionals in drug development, the selection of a robust and reliable analytical assay is paramount for generating high-quality data. This guide provides a comparative overview of the performance characteristics of various Estriol-d3 assays, with a focus on linearity, accuracy, and precision. The information presented is compiled from publicly available data to assist in making informed decisions for your specific research needs.
Performance Characteristics of Estriol Assays
| Parameter | Assay Type | Manufacturer/Method | Linearity (Correlation Coefficient, r²) | Linear Range | Accuracy (% Recovery) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| Linearity | ELISA | DRG International (EIA-1612) | Not provided | 0.3 - 40 ng/mL[1] | Determined by adding known amounts of analyte to patient sera[1] | < 10% | < 10% |
| ELISA | Abcam (ab108675) | Not provided | 2 - 200 ng/ml[2] | Not provided | Not provided | Not provided | |
| ELISA | Eagle Biosciences (FES31-K01) | Not provided | 0.05 - 30 ng/ml[3] | Not provided | Not provided | Not provided | |
| ELISA | Invitrogen (EIAEST) | Not provided | 19.66-12,000 pg/mL[4] | Not provided | 10%[4] | 12%[4] | |
| Accuracy | UPLC-MS/MS | Zhao et al. (2020) | y = 0.027x+0.043 | 1.00-200.0 ng/mL | 1.6% to 9.4% (as RE%) | 2.6%-7.5% | 3.3%-9.5% |
| Precision |
Experimental Protocols
The determination of linearity, accuracy, and precision are critical for the validation of any quantitative analytical method. The following are detailed methodologies for these key experiments, based on established bioanalytical method validation guidelines.
Linearity Assessment
Objective: To demonstrate the direct proportionality between the analyte concentration and the instrument response over a defined range.
Methodology:
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a known amount of this compound reference standard into a blank matrix (e.g., charcoal-stripped serum, buffer). A minimum of five to eight concentration levels, including a blank (matrix sample without analyte) and a zero standard (matrix with internal standard), should be prepared to cover the expected range of the samples.
-
Analysis: The calibration standards are analyzed according to the specific assay protocol. For ELISA, this involves adding the standards to the antibody-coated plate, followed by the addition of enzyme-conjugated this compound and substrate. For LC-MS/MS, this involves sample extraction, chromatographic separation, and mass spectrometric detection.
-
Data Analysis: A calibration curve is generated by plotting the instrument response (e.g., absorbance for ELISA, peak area ratio for LC-MS/MS) against the nominal concentration of the analyte. The linearity of the curve is typically evaluated using a linear regression model (y = mx + c). The correlation coefficient (r) or the coefficient of determination (r²) is calculated. An r² value of ≥ 0.99 is generally considered acceptable.
Accuracy Determination (Spike and Recovery)
Objective: To assess the closeness of the measured concentration to the true concentration of the analyte in a sample.
Methodology:
-
Preparation of Quality Control (QC) Samples: QC samples are prepared by spiking known concentrations of this compound into the biological matrix at a minimum of three levels: low, medium, and high. These concentrations should be within the range of the calibration curve. The QC samples are prepared from a stock solution that is independent of the one used for the calibration standards.
-
Analysis: A minimum of five replicates of each QC sample level are analyzed in a single run.
-
Data Analysis: The concentration of this compound in each QC sample is calculated using the calibration curve. The accuracy is expressed as the percentage of the measured concentration to the nominal (spiked) concentration (% Recovery). The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Precision Evaluation (Intra- and Inter-Assay)
Objective: To determine the degree of agreement among a series of measurements from the same homogeneous sample under the same or different conditions.
Methodology:
-
Intra-Assay Precision (Repeatability):
-
A minimum of five replicates of each QC sample level (low, medium, and high) are analyzed within the same analytical run.
-
The precision is expressed as the coefficient of variation (%CV), which is calculated as (Standard Deviation / Mean) * 100.
-
The %CV should not exceed 15% (20% for LLOQ).
-
-
Inter-Assay Precision (Intermediate Precision):
-
The analysis of the QC samples is repeated on at least three different days by different analysts or with different equipment if applicable.
-
The %CV is calculated from the mean values obtained on each day.
-
The %CV should not exceed 15% (20% for LLOQ).
-
Visualizing the Assay Workflow
A clear understanding of the experimental workflow is crucial for consistent and reliable results. The following diagram illustrates a typical workflow for a competitive ELISA, a common method for this compound quantification.
References
A Comparative Guide to the Specificity of Estriol-d3 in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of estrogens in complex biological matrices is paramount for a wide range of research areas, from clinical diagnostics to pharmaceutical development. The use of stable isotope-labeled internal standards (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving precise and accurate measurements. Among the available SIL-IS for estriol, Estriol-d3 (deuterated estriol) is a commonly utilized option. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, to aid researchers in selecting the most appropriate internal standard for their applications.
Comparison of Internal Standard Performance
The ideal internal standard should co-elute with the analyte of interest and exhibit identical ionization efficiency to accurately compensate for matrix effects and variations during sample preparation and analysis. While deuterated standards like this compound are widely used, they can present certain limitations compared to ¹³C-labeled standards.
Key Performance Parameters:
| Parameter | This compound (Deuterated) | ¹³C-Labeled Estriol | Key Findings & References |
| Co-elution with Analyte | Potential for slight chromatographic shift (isotope effect). | Virtually identical retention time to the native analyte. | The mass difference between hydrogen and deuterium can alter physicochemical properties, leading to a slight separation from the native analyte during chromatography. ¹³C-labeled standards have a much smaller relative mass difference and therefore co-elute almost perfectly.[1][2] |
| Correction for Matrix Effects | Generally effective, but can be compromised by chromatographic shifts, leading to differential ion suppression or enhancement. | More robust and accurate correction due to co-elution, ensuring both the analyte and internal standard experience the same matrix effects. | If the analyte and internal standard do not co-elute, they may enter the mass spectrometer source at different times, experiencing varying degrees of matrix-induced ion suppression or enhancement, which can lead to quantification errors.[1][2][3] |
| Isotopic Stability | Deuterium atoms can be susceptible to back-exchange with protons, especially if located at exchangeable positions. | The ¹³C label is incorporated into the carbon skeleton of the molecule and is not susceptible to exchange. | Loss of the deuterium label can lead to the formation of the unlabeled analyte, artificially inflating its measured concentration.[4] |
| Availability and Cost | Generally more readily available and less expensive. | Typically more expensive and may have limited commercial availability. | The lower cost and wider availability of deuterated standards have contributed to their widespread use.[4][5] |
Quantitative Performance Data Summary:
| Parameter | Typical Performance with Deuterated IS | Reference |
| Recovery | 88% - 108% | [6] |
| Matrix Effect | Generally low, but can be variable depending on the complexity of the matrix and the degree of chromatographic separation from the analyte. | [6] |
| Accuracy (% Bias) | Within ±15% | [7] |
| Precision (%RSD) | < 15% | [7][8] |
| Limit of Quantification (LOQ) | 0.2 ng/mL | [7] |
Experimental Protocols
Below are representative experimental methodologies for the analysis of estriol in human serum using LC-MS/MS with an internal standard like this compound.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Transfer 200 µL of human serum into a clean glass tube.
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., this compound at a suitable concentration) to each sample, calibrator, and quality control.
-
Equilibration: Vortex the samples and allow them to equilibrate for 15 minutes at 4°C.
-
Extraction: Add 1 mL of an organic solvent mixture (e.g., methyl tert-butyl ether (MTBE) or a hexane/ethyl acetate mixture).
-
Mixing: Vortex vigorously for 1 minute to ensure thorough mixing.
-
Phase Separation: Centrifuge the samples to separate the aqueous and organic layers. To enhance separation, the aqueous layer can be frozen (e.g., at -80°C for 30 minutes).
-
Collection: Decant the upper organic layer into a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 50°C).
-
Reconstitution: Reconstitute the dried extract in 75 µL of a suitable solvent (e.g., 20% methanol in water) and inject a portion into the LC-MS/MS system.[9]
Liquid Chromatography (LC)
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 5 cm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient Elution: A typical gradient might start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 50 µL.[9]
Tandem Mass Spectrometry (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is common for estrogens.
-
Ion Source Parameters:
-
Curtain Gas (CUR): 12 psi
-
Ion Source Gas 1 (GS1): 27 psi
-
Ion Source Gas 2 (GS2): 25 psi
-
Temperature (TEM): 390°C
-
IonSpray Voltage (IS): -4500 V
-
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (Estriol) and the internal standard (this compound) would be monitored. These transitions are highly specific and selected to maximize sensitivity and minimize interferences.
Visualizations
Experimental Workflow for Estrogen Analysis
Caption: Experimental workflow for estrogen analysis.
Signaling Pathway of Estrogen Action
Caption: Simplified estrogen signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Ultrasensitive Serum Estradiol Measurement by Liquid Chromatography-Mass Spectrometry in Postmenopausal Women and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of unconjugated estriol in serum by liquid chromatography-tandem mass spectrometry and assessment of the accuracy of chemiluminescent immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mednexus.org [mednexus.org]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Researcher's Guide to the Comparative Analysis of Estriol-d3 from Different Suppliers
For researchers, scientists, and drug development professionals, the quality and consistency of stable isotope-labeled internal standards are paramount for accurate and reproducible results. This guide provides a comprehensive framework for the comparative analysis of Estriol-d3 from various suppliers. While direct comparative data is often proprietary, this document outlines the essential experimental protocols and data presentation formats necessary to conduct a thorough in-house evaluation.
This compound, a deuterated form of Estriol, is a critical internal standard in mass spectrometry-based quantification of estrogens.[1][2] Its purity, isotopic enrichment, and stability directly impact the accuracy of analytical methods. This guide will walk you through the key parameters to assess when selecting an this compound supplier.
Key Performance Parameters for Comparison
A comprehensive comparison of this compound from different suppliers should focus on the following key performance indicators:
-
Chemical and Isotopic Purity: Ensuring the identity and purity of the deuterated standard.
-
Concentration Accuracy: Verifying the precise concentration of the supplied standard.
-
Stability: Assessing the shelf-life and stability under various storage and experimental conditions.
-
Biological Activity (Optional): For applications where the biological function is relevant, comparing the activity to unlabeled Estriol.
Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. Below are template tables for organizing your experimental findings.
Table 1: Supplier Information
| Supplier | Product Number | Lot Number | Stated Purity (%) | Stated Concentration |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C |
Table 2: Purity and Isotopic Enrichment Analysis (LC-MS/MS)
| Supplier | Lot Number | Measured Purity (%) | Isotopic Distribution (M+1, M+2, etc.) | Notes |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C |
Table 3: Concentration Verification
| Supplier | Lot Number | Stated Concentration | Measured Concentration | % Deviation |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C |
Table 4: Stability Study Summary
| Supplier | Lot Number | Condition | Timepoint | Measured Purity (%) | Observations |
| Supplier A | -20°C | 0 | |||
| -20°C | 3 months | ||||
| 4°C | 1 week | ||||
| Room Temp | 24 hours | ||||
| Supplier B | -20°C | 0 | |||
| -20°C | 3 months | ||||
| 4°C | 1 week | ||||
| Room Temp | 24 hours | ||||
| Supplier C | -20°C | 0 | |||
| -20°C | 3 months | ||||
| 4°C | 1 week | ||||
| Room Temp | 24 hours |
Experimental Protocols
Detailed methodologies are crucial for a valid comparison. The following are generalized protocols that can be adapted to your specific laboratory conditions and instrumentation.
Purity and Isotopic Enrichment Analysis by LC-MS/MS
This protocol outlines the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the chemical purity and isotopic distribution of this compound.
Objective: To identify and quantify the main compound and any impurities, and to confirm the isotopic labeling pattern.
Materials:
-
This compound samples from different suppliers
-
Reference standard of unlabeled Estriol
-
LC-MS/MS system (e.g., API-5000 triple-quadrupole mass spectrometer)
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or ammonium formate for mobile phase modification
Method:
-
Sample Preparation:
-
Prepare stock solutions of each this compound sample and the unlabeled Estriol reference standard in methanol to a concentration of 1 mg/mL.
-
Prepare a series of working solutions by diluting the stock solutions to appropriate concentrations for LC-MS/MS analysis.
-
-
LC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both unlabeled Estriol and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and any detected impurities.
-
Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.
-
Analyze the mass spectrum to determine the isotopic distribution and confirm the deuteration pattern.
-
Stability Testing
This protocol follows the principles outlined in the ICH and EMA guidelines for stability testing of active substances.[3][4][5]
Objective: To evaluate the stability of this compound from different suppliers under various storage conditions.
Materials:
-
This compound samples from different suppliers
-
Calibrated temperature and humidity-controlled chambers/refrigerators
-
LC-MS/MS system
Method:
-
Sample Preparation and Storage:
-
Aliquot this compound samples into appropriate containers for storage.
-
Store the samples under the following conditions:
-
Long-term: -20°C (or as recommended by the supplier).
-
Accelerated: 4°C and room temperature.
-
-
-
Testing Schedule:
-
Analyze the samples at initial time point (T=0).
-
Test long-term samples at regular intervals (e.g., 3, 6, 12 months).
-
Test accelerated stability samples at shorter intervals (e.g., 1, 2, 4 weeks for 4°C; 24, 48, 72 hours for room temperature).
-
-
Analysis:
-
At each time point, analyze the purity of the this compound sample using the LC-MS/MS protocol described above.
-
Visually inspect the samples for any physical changes (e.g., color change, precipitation).
-
-
Data Analysis:
-
Compare the purity results at each time point to the initial purity.
-
Determine if any significant degradation has occurred.
-
Visualizations
Diagrams are provided to illustrate the experimental workflow and the relevant biological pathway.
Caption: Workflow for the comparative analysis of this compound from different suppliers.
Estriol, like other estrogens, exerts its biological effects primarily through the estrogen receptor signaling pathway.[6][7][8][9] Understanding this pathway is essential for designing relevant bioassays.
Caption: Simplified diagram of the Estriol signaling pathway.
By following the protocols and data organization structures outlined in this guide, researchers can perform a robust and objective comparison of this compound from different suppliers, ensuring the selection of a high-quality internal standard for their analytical needs.
References
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Evaluation of a Reference Measurement Procedure for the Determination of Estradiol-17 in Human Serum Using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry | NIST [nist.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. www3.paho.org [www3.paho.org]
- 6. cusabio.com [cusabio.com]
- 7. youtube.com [youtube.com]
- 8. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Performance of Estriol-d3 in Proficiency Testing: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of estriol, the choice of an appropriate internal standard is critical for ensuring accurate and reliable results, particularly in the context of proficiency testing (PT). This guide provides a comparative evaluation of Estriol-d3, a commonly used deuterated internal standard, against alternatives, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Performance Comparison
The performance of an internal standard is assessed by its ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variations in sample preparation and instrument response. The following table summarizes key performance metrics for an LC-MS/MS method for unconjugated estriol (uE3), providing a benchmark for what can be achieved with a suitable internal standard. While specific PT data for this compound is not publicly available, these metrics from a validated method using a ¹³C-labeled internal standard offer a strong reference for comparison.[1][2]
| Performance Metric | Reported Value | Ideal Characteristic for Proficiency Testing |
| Limit of Detection (LOD) | 0.05 ng/mL[1][2] | Sufficiently low to detect clinically relevant concentrations. |
| Limit of Quantification (LOQ) | 0.2 ng/mL[1][2] | Low enough for accurate measurement at the lower end of the clinical range. |
| Linearity (R²) | > 0.99[1][3] | Strong correlation between concentration and response across the analytical range. |
| Precision (CV%) | 8.2% to 16.2%[1][2] | Low coefficient of variation indicates high reproducibility. |
| Analytical Recovery | 95.9% - 104.2%[1][2] | Close to 100% indicates minimal loss of analyte during sample preparation. |
Comparison with Alternative Internal Standards
The primary alternatives to deuterated internal standards like this compound are ¹³C-labeled internal standards (e.g., [2,3,4-¹³C₃]E3). The choice between these can significantly impact assay performance.
This compound (Deuterated Internal Standard):
-
Advantages: Generally less expensive and more readily available than ¹³C-labeled counterparts.[4]
-
Disadvantages:
-
Chromatographic Shift: Deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to the non-labeled analyte.[5][6] This can be a disadvantage if the internal standard and analyte elute into regions with different matrix effects.
-
Isotopic Instability: There is a potential for the deuterium labels to exchange with protons from the surrounding solvent, which can compromise the accuracy of quantification.[7]
-
¹³C-Labeled Internal Standards:
-
Advantages:
-
Disadvantages: Generally more expensive and may have limited commercial availability.[4]
For the rigor of proficiency testing, where accuracy is paramount, a ¹³C-labeled internal standard is often considered the superior choice due to its identical chromatographic behavior and isotopic stability.[4][5]
Experimental Protocols
A robust analytical method is the foundation of reliable proficiency testing performance. The following is a representative experimental protocol for the analysis of unconjugated estriol in serum using LC-MS/MS, adaptable for use with this compound.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of serum, add the internal standard (this compound).
-
Add 1 mL of an extraction solvent (e.g., a mixture of hexane and ethyl acetate).
-
Vortex mix for 1 minute to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of steroids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid or ammonium formate) is employed to achieve optimal separation.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: A small volume (e.g., 10-20 µL) of the reconstituted sample is injected.
3. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for estrogens.
-
Detection: Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity.
-
Transitions: Specific precursor-to-product ion transitions are monitored for both estriol and this compound. For example:
-
Estriol: m/z 287 -> 145
-
This compound: m/z 290 -> 147 (example, exact transition may vary based on labeling pattern)
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for estriol quantification.
Estrogen Signaling Pathway
Caption: Estriol's genomic signaling pathway.
References
- 1. Measurement of unconjugated estriol in serum by liquid chromatography-tandem mass spectrometry and assessment of the accuracy of chemiluminescent immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mednexus.org [mednexus.org]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Estriol-d3: A Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of Estriol-d3 is crucial for maintaining laboratory safety and environmental protection. Researchers, scientists, and drug development professionals handling this compound must adhere to strict protocols to mitigate risks associated with its chemical properties and potential environmental impact. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, ensuring the safety of personnel and adherence to regulatory standards.
I. Understanding the Hazards
This compound, a deuterated form of the natural estrogen Estriol, presents several potential hazards that necessitate careful handling and disposal. While specific toxicity data for the deuterated form is limited, the safety profile is generally based on the well-documented properties of Estriol. Key hazards include:
-
Health Hazards: May cause skin and eye irritation. It is considered potentially harmful if inhaled or swallowed. Some safety data sheets for Estriol indicate it is suspected of causing cancer and may damage fertility or the unborn child.[1][2][3]
-
Environmental Hazards: Estriol and related compounds are toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. Estrogens are classified as endocrine-disrupting chemicals, which can interfere with the hormonal systems of wildlife.[4][5]
Due to these hazards, this compound must be treated as hazardous waste and disposed of accordingly.[6][7]
II. Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. Contaminated gloves should be disposed of after use. |
| Eye Protection | Safety glasses with side-shields or goggles. | To protect eyes from dust particles or splashes. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, especially in poorly ventilated areas. | To prevent inhalation of the compound. |
| Lab Coat | A standard lab coat should be worn to protect clothing and skin from contamination. | Provides a removable barrier in case of a spill. |
III. Step-by-Step Disposal Procedure
The following procedure outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and empty containers.
Step 1: Waste Segregation and Collection
-
Solid Waste: All solid this compound waste, including unused or expired product, contaminated spill cleanup materials (e.g., absorbent pads, wipes), and contaminated PPE (gloves, etc.), must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain. [1]
-
Empty Containers: Empty containers that once held this compound should be treated as hazardous waste as they may retain residual amounts of the compound.[6][7] It is recommended to triple-rinse the container with a suitable solvent (e.g., ethanol or methanol), collecting the rinsate as hazardous liquid waste. Puncture the container to prevent reuse.[6]
Step 2: Waste Container Labeling
All hazardous waste containers must be properly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Ecotoxic")
-
The accumulation start date
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
-
This storage area should be away from incompatible materials, particularly oxidizing agents.[7]
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
All waste must be handled in accordance with local, state, and federal regulations.[6]
IV. Spill Management Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required PPE as outlined in Section II.
-
Contain the Spill: For solid spills, carefully cover the spill with an absorbent material to prevent the generation of dust.[7] For liquid spills, use an appropriate absorbent material to contain the liquid.
-
Clean the Spill:
-
For solid spills: Gently sweep or vacuum the material into a designated hazardous waste container. Avoid dry sweeping, which can create dust.[7]
-
For liquid spills: Use absorbent pads to soak up the liquid and place them in the hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the safe disposal of this compound waste streams.
References
- 1. chemos.de [chemos.de]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pharmasd.com [pharmasd.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Estrogens Present in Environment on Health and Welfare of Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. szabo-scandic.com [szabo-scandic.com]
Essential Safety and Operational Protocols for Handling Estriol-d3
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of potent compounds like Estriol-d3 is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and compliant disposal plans.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1] | A full-face shield may be necessary for splash hazards. |
| Respiratory Protection | Not typically required for small quantities handled in a certified chemical fume hood. | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended if there is a risk of aerosolization or if working outside a fume hood.[1] |
| Body Protection | A dedicated lab coat, buttoned completely. | Impervious clothing or a disposable gown to be worn over the lab coat.[1] |
| Foot Protection | Closed-toe shoes. | Shoe covers should be used in designated handling areas. |
Operational Plan: Step-by-Step Guidance
Adherence to a strict operational workflow is crucial for safely handling this compound from receipt to disposal.
Preparation and Weighing
-
Designated Area: All handling of this compound powder must be conducted in a designated area, such as a certified chemical fume hood, to prevent contamination and exposure.
-
Decontamination: Before and after handling, decontaminate the work surface.
-
Weighing: Use a disposable weigh boat and handle with care to avoid creating dust. An analytical balance within the fume hood is recommended.
Dissolving and Handling Solutions
-
Solvent Addition: When preparing solutions, add the solvent to the powder slowly and carefully to prevent splashing.
-
Containment: Keep all containers with this compound sealed when not in use.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous waste and handled in accordance with all local, state, and federal regulations.[2]
-
Solid Waste: Collect all solid waste, including used PPE, weigh boats, and contaminated wipes, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Dispose of this compound solutions in a designated hazardous liquid waste container. Do not pour down the drain.
-
Empty Containers: Puncture empty containers to prevent reuse and dispose of them as hazardous waste.[2]
-
Waste Pickup: Arrange for a certified hazardous waste disposal service to collect the waste.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate: If the spill is large or outside of a containment area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and any colleagues in the area.
-
PPE: Before cleaning, don the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, gently cover the powder with a damp paper towel to avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.
-
Cleanup:
-
Solids: Carefully wipe the area with a wet paper towel, working from the outside of the spill inwards.
-
Liquids: Use absorbent pads to soak up the spill.
-
-
Decontamination: After removing the bulk of the spill, decontaminate the area with a suitable cleaning agent.
-
Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
